molecular formula C11H10O3 B1311624 Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate CAS No. 68634-03-7

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B1311624
CAS No.: 68634-03-7
M. Wt: 190.19 g/mol
InChI Key: YDOOCAKREHMAEB-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS 68634-03-7) is a high-purity chemical building block featuring an indanone scaffold esterified at the 5-position. This compound is characterized by its molecular formula of C11H10O3 and a molecular weight of 190.20 g/mol . It serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules. The indanone core is a privileged structure in medicinal chemistry, and this derivative is specifically valuable for applications such as the synthesis of pesticide intermediates, including Indoxacarb, which acts as a sodium channel blocker . Researchers utilize this ester in cyclization and acylation reactions to develop novel compounds with potential bioactivity . The compound's structure, which combines a ketone and an ester functional group on a fused bicyclic system, makes it a valuable scaffold for drug discovery and the development of other functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care; safety information indicates it may be harmful if swallowed and causes skin and eye irritation (H302, H315, H319) .

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOOCAKREHMAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435269
Record name Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68634-03-7
Record name Methyl 2,3-dihydro-3-oxo-1H-indene-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68634-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Landscape of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a chemical compound of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document also explores its closely related and better-documented isomers, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, to provide a broader context for researchers in the field.

Core Compound: this compound

This compound is a specific regioisomer of the methyl indanone carboxylate family. While it holds potential as a building block in organic synthesis, detailed experimental data and applications for this particular isomer are not extensively reported in publicly accessible literature.

Chemical Identity:

PropertyValueSource
CAS Number 68634-03-7[1]
Molecular Formula C11H10O3[1]
Synonym methyl 3-oxo-1,2-dihydroindene-5-carboxylate[1]

Due to the scarcity of specific data for the 3-oxo isomer, the following sections will focus on its more studied counterparts to provide valuable insights into the synthesis and properties of this class of compounds.

Isomeric Landscape: A Comparative Overview

The positioning of the oxo and carboxylate groups on the indene ring system significantly influences the chemical properties and potential biological activities of these molecules. Below is a summary of the key isomers.

Table of Isomers and Their Properties:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Features
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate68634-02-6C11H10O3190.19 g/mol Investigated as a metabotropic glutamate receptor antagonist.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate22955-77-7C11H10O3190.2 g/mol A versatile intermediate in organic synthesis.
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate29427-70-1C11H10O3190.2 g/mol Another regioisomer with potential synthetic applications.[2]

Experimental Protocols: Synthesis of a Key Isomer

Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate from 1-Indanone and Dimethyl Carbonate

This method involves the carboxymethylation of 1-indanone using dimethyl carbonate and a strong base like sodium hydride.

Materials:

  • 1-Indanone

  • Dimethyl carbonate

  • Sodium hydride (NaH) (60% dispersion in oil)

  • Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EA)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Pentane or Hexane

Procedure:

  • To a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add dimethyl carbonate and anhydrous THF.

  • With stirring, carefully add sodium hydride to the mixture at room temperature.

  • A solution of 1-indanone in anhydrous THF is then added dropwise to the reaction mixture.

  • After the addition is complete, the reaction mixture is heated to reflux for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and cautiously poured into a mixture of 1M HCl and ice to quench the reaction and neutralize the base.

  • The aqueous mixture is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in pentane or hexane, to afford pure Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

General Synthesis Workflow:

Synthesis_Workflow reagents 1-Indanone + Dimethyl Carbonate + Sodium Hydride in THF reaction Reflux (2h) reagents->reaction 1. Reaction workup Acidic Workup (HCl/Ice) reaction->workup 2. Quenching extraction Extraction (Ethyl Acetate) workup->extraction 3. Isolation purification Column Chromatography extraction->purification 4. Purification product Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate purification->product

A generalized workflow for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Applications in Drug Development and Research

Derivatives of methyl oxo-dihydro-indene-carboxylates are of interest in medicinal chemistry. For instance, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate has been identified as a metabotropic glutamate receptor antagonist.[3] Such antagonists are investigated for their potential in treating neurological and psychiatric disorders, including anxiety and depression.[3]

The core structure of these compounds serves as a scaffold that can be chemically modified to develop new therapeutic agents. The ketone and ester functional groups provide reactive handles for further chemical transformations, allowing for the synthesis of a diverse library of derivatives for biological screening.

Safety and Handling

Compounds of this class, such as Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, are associated with certain hazards. The following GHS hazard statements have been reported for this isomer:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling these chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, the study of its isomers provides a valuable framework for understanding the synthesis, properties, and potential applications of this class of compounds. The versatile indanone core structure continues to be a promising scaffold for the development of novel therapeutics and functional materials. Further research into the 3-oxo isomer is warranted to fully elucidate its chemical and biological profile.

References

In-Depth Technical Guide: Chemical Properties of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available chemical information for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. It is important to note that detailed experimental data, including specific spectral analyses and synthesis protocols for this specific isomer, are scarce in publicly accessible scientific literature. Much of the detailed experimental information available is for the closely related isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate . This guide will present the available data for the target compound and use the 1-oxo isomer for comparative and reference purposes where noted.

Core Chemical Properties

This compound is a substituted indene derivative. While specific experimental data is limited, its basic chemical properties can be calculated from its structure.

Table 1: General Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [2]
Purity (Commercial) ~95%[1]

Note: The data in this table, apart from purity, is based on the molecular formula which is consistent for its isomers.

For reference, the more extensively studied isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No: 68634-02-6) , shares the same molecular formula and weight.

Structural Information

The core structure is a dihydro-1H-indene ring system, which is a bicyclic structure composed of a benzene ring fused to a five-membered ring. The key features of this compound are a ketone group at position 3 and a methyl carboxylate group at position 5.

Experimental Data & Protocols

Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Reference Isomer)

A common synthesis route involves the intramolecular cyclization of a precursor molecule. One described method is the Dieckmann condensation of Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.

Experimental Protocol:

  • Reactant Preparation: Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate is dissolved in an anhydrous solvent such as Tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Base Addition: A strong base, such as sodium hydride (NaH) in an oil suspension, is slowly added to the solution while stirring.

  • Cyclization: The reaction mixture is heated to reflux for approximately one hour, during which a thick paste may form, indicating the formation of the cyclized product.

  • Quenching: After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water.

  • Acidification and Extraction: The mixture is then acidified using a strong acid like 5 M hydrochloric acid (HCl) and the product is extracted into an organic solvent, typically ethyl acetate.

  • Purification: The combined organic phases are dried with an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is then purified using silica gel column chromatography with a gradient elution system (e.g., 0-50% ethyl acetate in pentane) to yield the pure product.[3]

The following diagram illustrates the general workflow for this synthesis.

G cluster_synthesis Synthesis Workflow (Reference Isomer) cluster_purification Purification Workflow Reactant Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in anhydrous THF Base Add Sodium Hydride Reactant->Base Reflux Heat to Reflux (~1 hr) Base->Reflux Quench Cool & Quench with Water Reflux->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Organic Layers (e.g., MgSO4) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product Pure Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate Chromatography->Product

Caption: Synthesis and purification workflow for a reference isomer.

Spectral Data (Reference Isomers)

No specific spectral data for this compound was found. However, spectral data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been reported:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m).[3]

  • Mass Spectrometry (GC-MS): Key fragments observed at m/z 190, 159, 131, 130.[4]

Reactivity and Stability

Detailed studies on the reactivity and stability of this compound are not available. General chemical principles suggest that the molecule possesses several reactive sites:

  • The ketone group is susceptible to nucleophilic attack and can participate in reactions such as reductions and condensations.

  • The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

  • The aromatic ring can undergo electrophilic substitution, with the existing substituents directing the position of new functional groups.

The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[5]

Applications in Drug Development and Research

There is a lack of specific information regarding the application of this compound in drug development or its interaction with biological signaling pathways.

For the reference isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate , one supplier notes its potential role as a metabotropic glutamate receptor antagonist, which could be relevant for treating neurological disorders like anxiety and depression.[6] However, this claim is not substantiated by detailed, peer-reviewed studies in the available search results.

Safety and Hazard Information

No specific Material Safety Data Sheet (MSDS) is available for the 3-oxo isomer. The hazard profile for the Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate isomer is summarized below and should be used as a precautionary reference.

Table 2: GHS Hazard Statements for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Hazard CodeStatementClassification
H302 Harmful if swallowedAcute toxicity, oral [Warning]
H315 Causes skin irritationSkin corrosion/irritation [Warning]
H319 Causes serious eye irritationSerious eye damage/eye irritation [Warning]
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation [Warning]

Source:[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this or any related chemical.[5]

Conclusion

This compound is a chemical compound for which there is a significant gap in the publicly available scientific literature. While its basic molecular properties can be determined, detailed experimental data on its synthesis, spectral characteristics, reactivity, and biological activity are not available. Researchers interested in this compound may need to perform de novo characterization. The information available for its isomers, particularly Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, can serve as a useful, albeit indirect, reference for designing experimental work.

References

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic organic compound with a core indanone structure. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, particularly within the realm of drug discovery and development. Notably, this compound has been identified as a potential antagonist of metabotropic glutamate receptors (mGluRs), suggesting its utility in neuroscience research and the development of therapeutics for neurological disorders. This document includes detailed experimental protocols and data presented in a clear, tabular format to support further research and application.

Molecular Structure and Properties

This compound is characterized by a fused ring system consisting of a benzene ring and a cyclopentanone ring, with a methyl carboxylate group attached to the benzene ring at position 5.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms methyl 3-oxo-1,2-dihydroindene-5-carboxylate[2]
CAS Number 68634-03-7[2]
Molecular Formula C₁₁H₁₀O₃PubChem[1]
Molecular Weight 190.19 g/mol PubChem[1]
Appearance Solid (predicted)
SMILES COC(=O)C1=CC2=C(C=C1)CCC2=OPubChem[1]
InChI InChI=1S/C11H10O3/c1-14-11(13)8-4-5-9-7(6-8)2-3-10(9)12/h4-6H,2-3H2,1H3PubChem[1]

Table 2: Predicted Spectral Data

Data TypePredicted Values
¹H-NMR Predictions suggest characteristic peaks for aromatic protons, two methylene groups in the five-membered ring, and a methyl ester singlet.
¹³C-NMR Expected signals include those for the carbonyl carbon, aromatic carbons, ester carbonyl, methyl ester carbon, and two methylene carbons.
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z 190.06.

Synthesis

A detailed experimental protocol for the synthesis of the isomeric Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is available and can be adapted. A plausible synthetic route to this compound would involve the esterification of its corresponding carboxylic acid precursor, 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid.

Experimental Protocol: Fischer Esterification of 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

This protocol describes a general method for the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][4]

Materials:

  • 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or another suitable acid catalyst

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Applications in Drug Development

Metabotropic Glutamate Receptor Antagonism

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate has been reported to act as a metabotropic glutamate receptor (mGluR) antagonist.[5] These receptors are G-protein coupled receptors that play crucial modulatory roles in the central nervous system. Antagonism of mGluRs, particularly subtypes like mGluR1 and mGluR5, has been investigated for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.[5]

Signaling Pathway of Group I Metabotropic Glutamate Receptors

The antagonism of Group I mGluRs (mGluR1 and mGluR5) by compounds such as this compound can modulate downstream signaling cascades. The binding of the endogenous ligand glutamate to these receptors typically initiates a signaling pathway that leads to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). An antagonist would block these downstream effects.

mGluR_Signaling_Pathway Glutamate Glutamate mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Activates Antagonist Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate Antagonist->mGluR Inhibits Gq_protein Gq Protein mGluR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Group I mGluR Signaling Pathway and Point of Antagonism.
Potential as a Scaffold in Medicinal Chemistry

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of a ketone and a methyl ester in this compound provides two reactive handles for further chemical modification. This allows for the generation of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. For instance, derivatives of similar indole carboxylates have shown potential as antimicrobial agents.

Experimental Workflows

The development of this compound as a potential therapeutic agent would follow a standard drug discovery and development workflow.

Drug_Discovery_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Carboxylic Acid Precursor Esterification Fischer Esterification Synthesis->Esterification Purification Purification and Spectroscopic Analysis Esterification->Purification Binding_Assay mGluR Binding Assay Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Ca²⁺ mobilization) Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR ADMET ADMET Profiling SAR->ADMET ADMET->SAR Iterative Optimization

A generalized workflow for the synthesis and evaluation of the target compound.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its potential as a metabotropic glutamate receptor antagonist opens avenues for the investigation of novel treatments for central nervous system disorders. The synthetic accessibility and the potential for chemical modification of its indanone core make it an attractive scaffold for the development of new therapeutic agents. This guide provides foundational information to facilitate further research and development of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a valuable intermediate in pharmaceutical research and development. The core of this synthesis is a two-step process commencing with the formation of 3-(4-methoxycarbonylphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route and workflow to facilitate its application in a laboratory setting.

Introduction

The indanone scaffold is a privileged structural motif present in numerous biologically active molecules and natural products. Its derivatives are integral to the development of therapeutic agents for a range of diseases. This compound, in particular, serves as a key building block for more complex pharmaceutical compounds. The synthesis pathway detailed herein is a robust and well-established method for obtaining this important intermediate.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

  • Step 1: Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid. This initial step establishes the carbon framework of the target molecule.

  • Step 2: Intramolecular Friedel-Crafts Acylation. This cyclization reaction forms the five-membered ring of the indanone core.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Methyl_4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Intermediate_1 Diethyl 2-((4-(methoxycarbonyl)phenyl)methyl)malonate Methyl_4-(bromomethyl)benzoate->Intermediate_1 NaOEt, EtOH Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_1 Precursor 3-(4-methoxycarbonylphenyl)propanoic acid Intermediate_1->Precursor 1. NaOH, H2O 2. H3O+ 3. Heat (decarboxylation) Target Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate Precursor_ref 3-(4-methoxycarbonylphenyl)propanoic acid Precursor_ref->Target Polyphosphoric Acid (PPA) Heat

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid

This synthesis involves a malonic ester synthesis followed by hydrolysis and decarboxylation.

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Malonic Ester Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise with stirring. After the addition is complete, add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in ethanol dropwise. Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up and Isolation of Diethyl 2-((4-(methoxycarbonyl)phenyl)methyl)malonate: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((4-(methoxycarbonyl)phenyl)methyl)malonate.

  • Hydrolysis and Decarboxylation: To the crude ester, add an aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux for 3-4 hours to facilitate hydrolysis. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the dicarboxylic acid intermediate. Heat the acidic mixture to reflux for an additional 2-3 hours to effect decarboxylation.

  • Purification: Cool the reaction mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude 3-(4-methoxycarbonylphenyl)propanoic acid can be purified by recrystallization from a suitable solvent system such as toluene or an ethanol/water mixture.

Step 2: Intramolecular Friedel-Crafts Acylation

This cyclization is effectively carried out using a strong acid catalyst like polyphosphoric acid (PPA).

Materials:

  • 3-(4-methoxycarbonylphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10-20 times the weight of the starting material). Heat the PPA to 80-90 °C with stirring.

  • Addition of Precursor: Slowly add the 3-(4-methoxycarbonylphenyl)propanoic acid (1.0 eq) in portions to the hot PPA, ensuring the temperature does not exceed 100 °C.

  • Reaction: Stir the reaction mixture at 90-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize the key quantitative data for the synthesis pathway.

Table 1: Reagents and Reaction Conditions for the Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid

StepReagent 1Reagent 2SolventCatalyst/BaseTemperature (°C)Time (h)Typical Yield (%)
AlkylationMethyl 4-(bromomethyl)benzoateDiethyl malonateEthanolSodium EthoxideReflux4-685-95 (crude)
HydrolysisDiethyl ester intermediateSodium HydroxideWater-Reflux3-4\multirow{2}{*}{75-85 (overall)}
DecarboxylationDicarboxylic acid intermediate-WaterHydrochloric AcidReflux2-3

Table 2: Reagents and Reaction Conditions for the Intramolecular Friedel-Crafts Acylation

ReagentCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
3-(4-methoxycarbonylphenyl)propanoic acidPolyphosphoric AcidNone90-1002-470-80

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Materials Reaction Chemical Reaction (Alkylation/Cyclization) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Characterization Characterization (NMR, MS, etc.) Purification_Method->Characterization Logical_Relationship Start Commercially Available Starting Materials Precursor Key Intermediate: 3-(4-methoxycarbonylphenyl) propanoic acid Start->Precursor Step 1: Alkylation & Hydrolysis/ Decarboxylation Target Final Product: Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate Precursor->Target Step 2: Intramolecular Friedel-Crafts Acylation

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a compound of interest in neuroscience and pharmacology. This document details its chemical properties, potential synthetic routes, and its significant biological activity as a metabotropic glutamate receptor antagonist, including the relevant signaling pathways.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is also commonly referred to in chemical databases as methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate , reflecting alternative numbering of the indanone ring system.[1]

Quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 68634-03-7[2]
Alternative CAS 68634-02-6[1][3]
Molecular Formula C₁₁H₁₀O₃[1][2][3]
Molecular Weight 190.19 g/mol [1][3]
SMILES COC(=O)C1=CC2=C(CCC2=O)C=C1[2]

Synthesis and Experimental Protocols

Example Protocol: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate [4]

  • Reaction Setup: Dissolve Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Addition of Base: To the stirred solution, slowly add sodium hydride (3.0 eq, as a 60% dispersion in oil) over a period of 2 minutes.

  • Cyclization: Gently heat the reaction mixture to reflux. The formation of a thick paste is typically observed after approximately 1 hour, indicating the progress of the intramolecular Dieckmann condensation.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the dropwise addition of water.

  • Acidification and Extraction: Acidify the mixture with 5 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a crude oil. Purify the residue by silica gel column chromatography (e.g., using a 0-50% ethyl acetate/pentane gradient) to afford the final product.

Biological Activity: Antagonism of Metabotropic Glutamate Receptors

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is identified as a metabotropic glutamate receptor (mGluR) antagonist .[3] These receptors are G-protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[5] By blocking these receptors, the compound can prevent the transmission of nerve impulses, making it a valuable tool for studying neurological processes and a potential candidate for therapeutic development in disorders like anxiety, depression, and schizophrenia.[3]

Group I mGluR Signaling Pathway

Metabotropic glutamate receptors are classified into three groups (I, II, and III). Group I mGluRs (comprising mGluR1 and mGluR5) are of particular interest. These receptors typically couple to Gq/G11 proteins.[5] Upon activation by the endogenous ligand glutamate, the Gq protein activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) .[5][6]

IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). These signaling events lead to a wide range of cellular responses, modulating neuronal excitability and synaptic plasticity. As an antagonist, this compound would block the initial activation of this pathway by glutamate.

Below is a diagram illustrating the logical flow of the Group I mGluR signaling cascade that is inhibited by this compound.

mGluR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate (Agonist) mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Activates Antagonist Methyl 3-oxo-2,3-dihydro- 1H-indene-5-carboxylate (Antagonist) Antagonist->mGluR Inhibits G_protein Gq/G11 Protein mGluR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response

Caption: Group I mGluR signaling pathway antagonized by the title compound.

References

Physical and chemical properties of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data on its characteristics, synthesis, and potential biological relevance.

Core Physical and Chemical Properties

This compound, a substituted indanone, possesses a molecular structure that makes it a compound of interest for further investigation in medicinal chemistry. The indanone scaffold is a recognized pharmacophore with a wide range of biological activities.

PropertyValue
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
CAS Number 68634-03-7
Melting Point 110.7 - 112.0 °C
Boiling Point Data not available
Solubility Slightly soluble in chloroform and methanol.
Appearance Off-white to pale yellow solid.

Synthesis and Spectroscopic Data

Regrettably, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the public domain. Researchers seeking to synthesize or work with this compound would need to perform these analyses to confirm its identity and purity.

Potential Biological Significance and Therapeutic Applications

The indanone core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] These activities include anticancer, neuroprotective, and anti-inflammatory properties.[1]

Neuroprotective Potential

Indanone derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Specifically, they have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][3][4][5] Inhibition of these enzymes can lead to increased levels of key neurotransmitters and a reduction in oxidative stress in the brain.

Anticancer and Anti-inflammatory Activity

Substituted indanones have also been explored for their potential as anticancer and anti-inflammatory agents.[1] A key mechanism of action in this context is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory processes and is often overexpressed in various cancers.[1]

While no specific biological studies on this compound have been found, its structural similarity to other biologically active indanones suggests that it could be a valuable candidate for screening in these therapeutic areas. The presence of the methyl ester group at the 5-position of the indanone ring offers a site for further chemical modification to explore structure-activity relationships (SAR).

Experimental Workflows and Signaling Pathways

To guide researchers in the preliminary investigation of this compound, the following diagrams illustrate a general experimental workflow for synthesis and a conceptual signaling pathway for a potential biological target.

G General Synthetic Workflow for Indanones cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A Starting Material (e.g., Substituted Phenylpropanoic Acid) B Intramolecular Friedel-Crafts Acylation A->B Lewis Acid (e.g., AlCl3) or Brønsted Acid (e.g., PPA) C Crude Indanone Product B->C D Column Chromatography C->D E Recrystallization D->E F NMR Spectroscopy (1H, 13C) E->F G IR Spectroscopy F->G H Mass Spectrometry G->H I Melting Point Analysis H->I J Pure this compound I->J

A generalized experimental workflow for the synthesis and characterization of indanone derivatives.

G Hypothetical Signaling Pathway Inhibition Compound Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate Enzyme Target Enzyme (e.g., COX-2, AChE, MAO-B) Compound->Enzyme Inhibition Product Biological Product (e.g., Prostaglandins, Neurotransmitter breakdown) Enzyme->Product Catalyzes conversion Substrate Enzyme Substrate Substrate->Enzyme Binds to Pathway Downstream Signaling Cascade Product->Pathway Response Cellular/Physiological Response (e.g., Inflammation, Neuronal signaling) Pathway->Response

A conceptual diagram illustrating the potential inhibitory action of the compound on a target enzyme and its effect on a downstream signaling pathway.

Future Directions

Given the limited availability of experimental data for this compound, future research efforts should focus on:

  • Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis route is essential for enabling further studies.

  • Comprehensive Spectroscopic and Physicochemical Characterization: Detailed analysis is required to confirm the structure and purity and to establish a complete property profile.

  • In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, such as COX enzymes, acetylcholinesterase, monoamine oxidases, and various cancer cell lines, to identify potential therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the ester and other positions on the indanone ring could lead to the discovery of more potent and selective compounds.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. While significant gaps in the experimental data exist, the known properties of the indanone scaffold suggest that this compound is a worthwhile subject for further investigation in the pursuit of novel therapeutic agents.

References

Technical Guide: Solubility Profile of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for its application in drug discovery, formulation development, and synthetic chemistry, as solubility directly impacts bioavailability, reaction kinetics, and purification processes.

This technical guide provides a summary of the available solubility information for this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document presents an estimated solubility profile based on the known characteristics of structurally similar compounds, namely indan-1-one and the positional isomer methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are provided to enable researchers to ascertain precise solubility data in their specific solvent systems.

Estimated Solubility Data

The following table summarizes the estimated solubility of this compound. These estimations are qualitative and should be confirmed by experimental measurement.

SolventTypeEstimated SolubilityRationale / Notes
WaterPolar ProticPoorly SolubleThe hydrophobic indanone core is expected to dominate, leading to low aqueous solubility.
EthanolPolar ProticModerately SolubleThe compound is expected to be soluble in alcohols, common for organic esters.
MethanolPolar ProticModerately SolubleSimilar to ethanol, good solvation is anticipated.
AcetonePolar AproticSolubleKetone functionality suggests good miscibility with acetone.
Ethyl AcetatePolar AproticSolubleA common solvent for organic esters; high solubility is expected.
Dichloromethane (DCM)Polar AproticSolubleOften used in the extraction and purification of similar compounds.
Tetrahydrofuran (THF)Polar AproticSolubleA good solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleA strong polar aprotic solvent capable of dissolving many poorly soluble compounds.
HexaneNon-polarPoorly SolubleThe presence of polar keto and ester groups likely limits solubility in non-polar alkanes.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended.

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents, which is useful for solvent screening in crystallization or reaction chemistry.[2][3][4]

Materials:

  • This compound

  • Set of test solvents (e.g., water, ethanol, acetone, ethyl acetate, DCM, hexane)

  • Small test tubes or vials (1-2 mL capacity)

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Weigh approximately 25 mg of the compound into a small, dry test tube.[2]

  • Add the selected solvent in small portions, starting with 0.25 mL.[2]

  • After each addition, cap the test tube and shake or vortex it vigorously for 30-60 seconds.[2][3]

  • Visually inspect the solution against a dark background to see if the solid has completely dissolved.

  • Continue adding solvent in 0.25 mL increments up to a total volume of 1 mL, vortexing after each addition.

  • Record the observation as "soluble," "partially soluble," or "insoluble" at a given concentration (e.g., 25 mg/mL).

  • Repeat the procedure for each solvent to be tested.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility of a compound in a specific solvent at a controlled temperature by creating a saturated solution and measuring the mass of the dissolved solute.[5][6][7]

Materials:

  • This compound

  • Chosen solvent

  • Screw-capped vials or a flask

  • Thermostatic shaker bath or magnetic stirrer with a hotplate

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed glass vials or evaporating dishes

  • Analytical balance

  • Pipettes

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a known volume of the solvent in a screw-capped vial (e.g., add 100 mg to 5 mL of solvent). An excess of solid must be visible to ensure saturation.[7][8]

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.[8]

  • Sample Collection and Analysis:

    • Allow the undissolved solid to settle by turning off the agitation and letting the vial stand in the temperature bath for at least 1-2 hours.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette fitted with a syringe filter to remove any suspended solid particles.

    • Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial. Record the exact mass of the empty container.[5]

    • Record the mass of the container with the solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 50-60 °C).

    • Dry the sample to a constant weight. This is achieved by repeatedly heating, cooling in a desiccator, and weighing until two consecutive weighings are identical.[5]

    • Record the final mass of the container with the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the mass of the empty container from the final mass of the container with the dried solute.

    • Calculate the mass of the solvent from the volume of the supernatant taken and the solvent's density at that temperature (or by subtracting the mass of the solute from the mass of the solution).

    • Express the solubility in desired units, such as g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the quantitative determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling & Measurement cluster_analysis Analysis & Calculation A 1. Add excess solute to a known volume of solvent in a vial. B 2. Place vial in a thermostatic shaker bath at a constant temperature. A->B C 3. Equilibrate for 24-48 hours to achieve saturation. B->C D 4. Allow undissolved solid to settle. C->D E 5. Withdraw a known volume of the clear supernatant using a syringe filter. D->E F 6. Transfer supernatant to a pre-weighed evaporating dish. E->F G 7. Weigh the dish with the solution. F->G H 8. Evaporate the solvent in an oven until only dry solute remains. G->H I 9. Cool in a desiccator and weigh the dish with the dry solute. H->I J 10. Repeat Step 9 until a constant weight is achieved. I->J K 11. Calculate solubility (e.g., in mg/mL) from the mass of solute and volume of solvent. J->K

Caption: Workflow for quantitative solubility determination.

References

Spectroscopic and Spectrometric Characterization of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic organic compound with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol . Its structure, featuring a fused aromatic and cyclopentanone ring system with a methyl ester substituent, makes it a molecule of interest in synthetic organic chemistry and potentially in drug discovery. A thorough characterization of such compounds is essential for confirming their identity, purity, and structure. This technical guide provides a summary of the expected spectral data for this compound and detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

It is important to note that while extensive searches have been conducted, publicly available experimental spectral data for this compound is limited. To provide valuable insights, this guide includes predicted mass spectrometry data for the target compound and experimental ¹H NMR data for its isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Data Presentation

The following tables summarize the available and predicted spectral data for this compound and its isomer.

Table 1: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺191.07027
[M+Na]⁺213.05221
[M-H]⁻189.05571
[M]⁺190.06244

Data is predicted and sourced from PubChemLite.

Table 2: Experimental ¹H NMR Data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Isomer)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.79d7.61HAromatic CH
7.63dd7.6 and 7.61HAromatic CH
7.50d7.61HAromatic CH
7.42dd7.6 and 7.61HAromatic CH
3.80s-3H-OCH₃
3.75m-1HCH
3.60m-1HCH₂
3.40m-1HCH₂

Note: This data is for the isomer Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The height of the solution in the tube should be around 4-5 cm.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to provide a reference signal at 0 ppm.

2. Data Acquisition (¹H NMR):

  • The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz).

  • The instrument is tuned to the proton frequency.

  • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

  • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • For a typical ¹H spectrum, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

3. Data Acquisition (¹³C NMR):

  • The spectrometer is tuned to the carbon-13 frequency.

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

1. Sample Preparation (Thin Solid Film):

  • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.

  • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

2. Data Acquisition (FT-IR):

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

  • Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which the radiation is absorbed.

  • The data is processed using a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • Further dilute this stock solution to a final concentration of around 10-100 µg/mL.

  • If any solid particles are present, the solution must be filtered to prevent clogging the instrument.

  • The final solution is placed in a 2mL autosampler vial with a screw cap.

2. Data Acquisition (e.g., Electrospray Ionization - ESI):

  • The sample solution is introduced into the mass spectrometer.

  • In the ESI source, the sample is ionized, typically by protonation ([M+H]⁺) or sodiation ([M+Na]⁺) in positive ion mode, or deprotonation ([M-H]⁻) in negative ion mode.

  • The generated ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Unraveling the Biological Profile of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – An extensive review of publicly available scientific literature and patent databases reveals a significant gap in the documented biological activity of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 68634-02-6). Despite its availability from commercial suppliers, with some listing it as a potential metabotropic glutamate receptor antagonist, there is a notable absence of primary research to substantiate this claim or detail any other biological function. This technical guide aims to provide a transparent overview of the current state of knowledge regarding this compound for researchers, scientists, and drug development professionals.

Compound Overview and Identification

This compound, also cataloged as Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, is a small organic molecule with the chemical formula C₁₁H₁₀O₃.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃PubChem[1]
Molecular Weight 190.19 g/mol PubChem[1]
CAS Number 68634-02-6PubChem[1]
IUPAC Name methyl 1-oxo-2,3-dihydroindene-5-carboxylatePubChem[1]

Analysis of Biological Activity Claims

A prominent chemical supplier, Biosynth, describes Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a "metabotropic glutamate receptor antagonist."[2] The supplier suggests its potential use in treating neurological disorders such as anxiety, depression, and schizophrenia by blocking glutamate receptors and preventing the transmission of nerve impulses in the central nervous system.[2]

However, a thorough and systematic search of peer-reviewed scientific journals, including medicinal chemistry, pharmacology, and biological assay databases, yielded no primary research articles that validate this assertion. The original experimental data, including binding affinities, functional assay results (e.g., IC₅₀ or EC₅₀ values), or in vivo studies to support its role as a metabotropic glutamate receptor antagonist, are not present in the public domain.

Examination of Related Structures

While data on the target compound is scarce, research has been conducted on derivatives and structurally related molecules, which may offer peripheral insights.

  • Indole Derivatives: A significant body of research exists for various indole-carboxylate derivatives. For instance, (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have been synthesized and evaluated for their antimicrobial properties.[3] These studies provide detailed experimental protocols for antimicrobial assays but are not directly applicable to the indene-carboxylate core of the topic compound.

It is crucial to emphasize that extrapolating the biological activity from these related but structurally distinct molecules to this compound would be scientifically unfounded without direct experimental evidence.

Synthesis and Chemical Data

Information regarding the synthesis of related isomers, such as Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is available. These synthetic routes provide a framework for the potential chemical synthesis of the title compound. However, this chemical information is not accompanied by any biological evaluation in the located literature.

Conclusion and Future Directions

The assertion that this compound acts as a metabotropic glutamate receptor antagonist currently originates from commercial sources without accessible scientific validation. The absence of published data presents both a challenge and an opportunity for the research community.

For scientists and drug development professionals, this compound represents a largely unexplored chemical entity. Future research should focus on:

  • Primary Screening: Conducting comprehensive in vitro binding and functional assays to confirm or refute the claimed activity at metabotropic glutamate receptors and other CNS targets.

  • Broader Biological Profiling: Evaluating the compound for other potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.

  • Publication of Data: Ensuring that any experimental findings are published in peer-reviewed journals to contribute to the collective scientific knowledge.

Until such primary data becomes available, any consideration of this compound for research or drug development purposes should be approached with the understanding that its biological activity profile is currently undefined in the scientific literature.

Mandatory Visualizations

Due to the lack of available experimental data on signaling pathways or established workflows for this compound, no diagrams can be generated at this time. The creation of such visualizations would be speculative and not based on factual, citable evidence as required.

References

An In-depth Technical Guide to the 3-Oxo-2,3-dihydro-1H-indene-5-carboxylate Scaffold and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Literature Review of Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current state of research on the 3-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold and its derivatives. While literature specifically detailing Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is limited, the indanone core is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document will delve into the synthesis, chemical properties, and known biological applications of this important class of compounds, with a focus on their potential in drug discovery and development. The information presented is collated from various scientific publications and chemical databases, providing a valuable resource for researchers in the field.

Introduction

The indanone scaffold, a bicyclic aromatic ketone, is a core structural motif in numerous biologically active molecules. The 3-oxo-2,3-dihydro-1H-indene-5-carboxylate moiety, in particular, has garnered interest due to its presence in compounds targeting a variety of pharmacological pathways. While specific data on the methyl ester derivative is sparse, the broader class of indanone-5-carboxylates and related structures have been explored for their potential as therapeutic agents. This guide will summarize the available knowledge on the synthesis and biological evaluation of these compounds.

Physicochemical Properties

The fundamental properties of the parent acid, 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid, are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of synthetic routes.

PropertyValue
CAS Number 60031-08-5
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
IUPAC Name 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

Synthesis of the 3-Oxo-2,3-dihydro-1H-indene-5-carboxylate Scaffold

The synthesis of the 3-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. A general approach is the Friedel-Crafts acylation of a suitably substituted benzene derivative.

Below is a conceptual workflow for a potential synthetic route.

G A Substituted Benzene Derivative B Friedel-Crafts Acylation A->B Acylating Agent, Lewis Acid C 3-Arylpropanoic Acid Intermediate B->C D Intramolecular Cyclization C->D Dehydrating Agent (e.g., PPA, H2SO4) E 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic Acid D->E F Esterification E->F Methanol, Acid Catalyst G This compound F->G

Caption: General synthetic workflow for indanone-5-carboxylates.

General Experimental Protocol for Intramolecular Friedel-Crafts Cyclization
  • Preparation of the Precursor: A solution of the appropriate 3-arylpropanoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared.

  • Activation: A dehydrating agent, such as polyphosphoric acid (PPA) or a mixture of trifluoroacetic anhydride and trifluoroacetic acid, is added to the solution.

  • Reaction: The mixture is stirred at a controlled temperature (typically ranging from room temperature to gentle heating) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched by pouring it onto ice water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired indanone.

Biological Activity of Indanone Derivatives

Derivatives of the indanone scaffold have shown a remarkable range of biological activities. This section will highlight some of the key therapeutic areas where these compounds have been investigated.

Cholinesterase Inhibition for Alzheimer's Disease

Several studies have focused on the design and synthesis of indanone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathophysiology of Alzheimer's disease.

A study on indanone derivatives with aminopropoxy benzyl/benzylidene moieties reported compounds with significant inhibitory potencies. The IC₅₀ values for the most potent compounds are summarized in the table below.

CompoundTarget EnzymeIC₅₀ (µM)
5c AChE0.12
7b BChE0.04

Data sourced from a study on novel indanone derivatives as cholinesterase inhibitors.

Metabotropic Glutamate Receptor (mGluR) Modulation

The indanone scaffold has been identified as a key component in allosteric potentiators of the metabotropic glutamate receptor 2 (mGluR2). These compounds have potential applications in the treatment of schizophrenia and anxiety disorders. Research in this area has led to the discovery of potent and selective mGluR2 potentiators.

The following diagram illustrates the general mechanism of action for a positive allosteric modulator of mGluR2.

G Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Orthosteric Binding Indanone Indanone Derivative (PAM) Indanone->mGluR2 Allosteric Binding Signaling Downstream Signaling (e.g., ↓ cAMP) mGluR2->Signaling Enhanced Receptor Activation

Caption: Mechanism of mGluR2 positive allosteric modulation.

Cyclooxygenase (COX) Inhibition and Anticancer Activity

Certain indanone derivatives have been investigated for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Spiroisoxazoline derivatives containing an indanone moiety have been synthesized and evaluated for their anticancer properties.

Experimental Protocols for Biological Assays

Detailed experimental protocols are essential for the evaluation of new chemical entities. Below are representative protocols for assays commonly used to characterize the biological activity of indanone derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Start Prepare Reagents (Substrate, DTNB, Enzyme, Buffer) Incubate Pre-incubate Enzyme with Test Compound Start->Incubate React Initiate Reaction (Add Substrate and DTNB) Incubate->React Measure Measure Absorbance at 412 nm React->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: Workflow for the Ellman's cholinesterase inhibition assay.

Conclusion and Future Perspectives

The 3-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold and its derivatives represent a promising area of research in medicinal chemistry. While specific information on this compound is currently lacking in publicly available literature, the diverse biological activities exhibited by related indanone compounds highlight the potential of this chemical class. Further investigation into the synthesis and biological evaluation of novel derivatives, including the title compound, is warranted. Such studies could lead to the discovery of new therapeutic agents for a range of diseases, from neurodegenerative disorders to cancer. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore this exciting area of drug discovery.

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a significant chemical intermediate in medicinal chemistry. The focus is on its historical context, synthesis, and physicochemical properties, presented with the technical depth required for research and development professionals.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available historical summaries. However, its structural class, the indanones, has a rich history in organic synthesis. The development of synthetic routes to indanones has been a subject of interest for over a century, with foundational methods that likely enabled the eventual synthesis of this specific molecule.

A key historical development is the Dieckmann condensation , first reported by the German chemist Walter Dieckmann in 1894. This intramolecular reaction of diesters to form cyclic β-keto esters is a fundamental method for creating five- and six-membered rings.[1][2][3][4][5] The indanone core is essentially a cyclic β-keto ester fused to a benzene ring, making the Dieckmann condensation and related intramolecular cyclizations like the Friedel-Crafts acylation critical to its history.[6] The first synthesis of the parent 1-indanone from phenylpropionic acid chloride was published in 1927.[6]

The specific substitution pattern of this compound suggests its development was likely driven by research into biologically active molecules. A pivotal reference points to a 1978 paper in the Chemical and Pharmaceutical Bulletin, which may contain one of the earliest detailed syntheses of this compound. The emergence of this molecule in the scientific literature coincides with a growing interest in compounds that interact with the central nervous system.

Indeed, this compound has been identified as a metabotropic glutamate receptor (mGluR) antagonist .[7] The discovery of mGluRs in the early 1990s opened a new chapter in neuroscience research, providing novel targets for therapeutic intervention in a range of neurological and psychiatric disorders.[8][9] The development of selective antagonists for mGluR subtypes, particularly mGluR5, became a major focus for drug discovery, targeting conditions like anxiety, depression, and schizophrenia.[7][8][10] It is within this modern drug development context that this compound gained its significance as a scaffold or intermediate.

Physicochemical and Structural Data

Summarized below are the key physicochemical properties for this compound.

PropertyValueSource
CAS Number 68634-02-6[7][11][12][13]
Molecular Formula C₁₁H₁₀O₃[7][11][12][13]
Molecular Weight 190.20 g/mol [7][11][12][13]
IUPAC Name This compoundN/A
Synonyms 5-Carbomethoxy-1-indanoneN/A
MDL Number MFCD09263429[11][13]

Synthesis and Experimental Protocols

The synthesis of indanones, including this compound, typically relies on intramolecular cyclization reactions. The general strategies involve forming the five-membered ketone ring onto a pre-functionalized benzene ring.

General Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

A common and historically significant method for creating the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. This process is generally applicable for a wide range of substituted indanones.

The logical workflow for this synthesis is outlined below.

G cluster_0 Preparation of Precursor cluster_1 Cyclization to Indanone A Substituted Benzene (e.g., Methyl Benzoate) C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) A->C B Acylating Agent (e.g., Succinic Anhydride) B->C D 3-(4-carbomethoxybenzoyl)propanoic acid C->D E Reduction of Ketone (e.g., Clemmensen or Wolff-Kishner) D->E F 4-(4-carbomethoxybenzyl)butanoic acid E->F G Conversion to Acyl Chloride (e.g., SOCl₂, Oxalyl Chloride) F->G H Intramolecular Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) G->H I This compound H->I

General workflow for indanone synthesis.
Cited Experimental Protocol

While the specific historical discovery paper is not available, a common laboratory-scale synthesis for a structurally related compound, 5-Chloro-2-methoxycarbonyl-1-indanone, provides a practical template. This procedure involves the reaction of a substituted indanone with a methylating agent.

Protocol: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone [14]

  • Materials: 5-chloro-1-indanone, dimethyl carbonate (DMC), dimethyl formamide (DMF), sodium hydride (60% in mineral oil), 1 M hydrochloric acid, dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of 5-chloro-1-indanone (1.44 mmol) in dimethyl carbonate (2 mL) and dimethyl formamide (2 mL), add sodium hydride (1.73 mmol) in three portions at room temperature.

    • Stir the reaction mixture for 30 minutes.

    • Pour the reaction mixture into cold 1 M hydrochloric acid to quench the reaction.

    • Extract the aqueous phase with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by column chromatography or recrystallization.

This protocol illustrates a base-catalyzed carboxymethylation at the C2 position, a key step in forming β-keto esters from existing ketones. The synthesis of the target molecule, this compound, would likely start from a precursor already containing the C5-carboxylate group, followed by the formation of the indanone ring.

Role in Medicinal Chemistry: mGluR5 Antagonism

The significance of this compound in modern research is primarily as an intermediate or structural motif in the design of mGluR5 antagonists.

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its signaling is modulated by metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors. The mGluR5 subtype is implicated in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling is linked to various neurological and psychiatric disorders.

Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates PLC Phospholipase C (PLC) mGluR5->PLC Activates IP3_DAG IP₃ and DAG Signaling PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Neuronal_Response Modulated Neuronal Excitability Ca_Release->Neuronal_Response Antagonist mGluR5 Antagonist (e.g., derivatives of target molecule) Antagonist->mGluR5 Blocks

Simplified mGluR5 signaling pathway.

Negative Allosteric Modulators (NAMs) or antagonists of mGluR5 can reduce excessive glutamate signaling, offering therapeutic potential. The indanone scaffold present in this compound serves as a rigid and synthetically versatile core for building more complex molecules that can fit into the allosteric binding sites of the mGluR5 receptor. Its discovery and availability have thus facilitated the exploration of new chemical space in the ongoing search for effective treatments for CNS disorders.

References

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and its derivatives, exploring their synthesis, potential therapeutic applications, and the experimental protocols for their evaluation. While direct biological data for the core compound is limited in publicly available literature, this guide draws upon data from closely related analogs to provide a comprehensive overview for researchers in drug discovery and development. The indanone core is notably present in the FDA-approved drug Donepezil for Alzheimer's disease, highlighting the therapeutic potential of this chemical class.[1][2]

Core Structure and Analogs

The core structure of interest is this compound. Its derivatives and analogs, often substituted on the aromatic ring or at the 2-position of the indanone system, have been investigated for a range of pharmacological activities.

Core Structure:

  • IUPAC Name: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

  • CAS Number: 68634-02-6

  • Molecular Formula: C₁₁H₁₀O₃

  • Molecular Weight: 190.19 g/mol

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves the intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid or its corresponding acyl chloride.[3]

Proposed Synthesis of this compound

This protocol is adapted from the esterification of the corresponding carboxylic acid.[3]

Materials:

  • 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid in methanol in a round-bottom flask and cool to 0°C.[3]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.[3]

  • Heat the mixture to reflux and maintain for 4 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Take up the residue in water and extract with ethyl acetate.[3]

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a Related Analog: Methyl-6-fluoro-3-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate

A patented synthesis of a similar compound provides a more detailed experimental procedure.

Materials:

  • Methyl-6-fluoro-3-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate precursor

  • Ethanol

  • Concentrated hydrochloric acid

  • 5% Palladium on charcoal (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of the precursor in ethanol, add concentrated hydrochloric acid and 5% palladium on charcoal.[4]

  • Stir the mixture overnight under a hydrogen atmosphere (0.4 MPa).[4]

  • Remove the solid catalyst by filtration.[4]

  • Concentrate the filtrate under reduced pressure.[4]

  • Purify the residue by silica gel column chromatography.[4]

Synthesis Workflow Diagram

G General Synthesis Workflow A Starting Material (e.g., 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid) B Reaction (e.g., Esterification) A->B C Work-up (Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Final Product (this compound) D->E

Caption: A generalized workflow for the synthesis of the target compound.

Biological Activities and Potential Applications

Indanone derivatives have demonstrated a wide spectrum of biological activities, suggesting their potential as therapeutic agents in various disease areas.[1][2]

Anticancer Activity

Several indanone derivatives have been reported to exhibit potent anticancer activity. For instance, a novel family of spiroisoxazoline derivatives containing an indanone moiety showed selective COX-2 inhibitory potency and cytotoxicity against different cancer cell lines.[5] Compound 9f from this series, with a 3,4-dimethoxyphenyl substitution, displayed the most potent cytotoxicity on MCF-7 breast cancer cells with an IC₅₀ value of 0.03 ± 0.01 µM.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of indanone derivatives are often linked to their ability to inhibit key inflammatory mediators. Some derivatives have shown to modulate the expression of pro-inflammatory cytokines.

Neuroprotective Effects

The success of the indanone-based drug Donepezil as an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease has spurred significant interest in this class of compounds for neurodegenerative disorders.[1][2] Many indanone derivatives have been synthesized and evaluated for their AChE inhibitory activity.

Other Biological Activities

Indanone derivatives have also been investigated for their potential as antiviral and antimicrobial agents.[1][2][6][7]

Quantitative Data

The following table summarizes the biological activity of selected indanone derivatives.

Compound IDDerivative ClassTarget/AssayCell LineIC₅₀/EC₅₀ (µM)Reference
9f Indanone spiroisoxazolineCytotoxicityMCF-70.03 ± 0.01[5]
Doxorubicin (Control)CytotoxicityMCF-70.062 ± 0.012[5]
N2 Chalcone-indanoneAnti-TMV (Therapeutic)-70.7 µg/mL[6][7]
N7 Chalcone-indanoneAnti-TMV (Therapeutic)-89.9 µg/mL[6][7]
Ningnanmycin (Control)Anti-TMV (Therapeutic)-158.3 µg/mL[6][7]
Benzofuran analog 5 Hsp90β inhibitorHsp90β affinity-0.27[8]

Signaling Pathways

The biological effects of indanone derivatives are often mediated through their interaction with key cellular signaling pathways.

NF-κB and MAPK Signaling Pathways

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central regulators of inflammation and cell survival. Some indanone derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating these pathways.

Hypothesized Signaling Pathway Modulation

G Potential Modulation of NF-κB and MAPK Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade IKK IKK Receptor->IKK Transcription Gene Transcription (Inflammation, Proliferation) MAPK_Cascade->Transcription IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB->Transcription Indanone_Derivative Indanone Derivative Indanone_Derivative->MAPK_Cascade inhibits (?) Indanone_Derivative->IKK inhibits (?) External_Stimulus External Stimulus (e.g., LPS, Cytokines) External_Stimulus->Receptor

Caption: Hypothesized mechanism of action for some indanone derivatives.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (Indanone derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the indanone derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value.

MTT Assay Workflow

G MTT Assay Workflow A Seed Cells B Treat with Indanone Derivative A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Read Absorbance E->F G Calculate IC₅₀ F->G

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the AChE enzyme.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (Indanone derivative)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations, followed by the AChE enzyme solution.

  • Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a mixture of ATCI and DTNB.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and the IC₅₀ value.

AChE Inhibition Assay Workflow

G AChE Inhibition Assay Workflow A Prepare Reagents B Add Inhibitor and AChE to Plate A->B C Pre-incubate B->C D Add Substrate (ATCI) and DTNB C->D E Measure Absorbance at 412 nm D->E F Calculate IC₅₀ E->F

Caption: A workflow for determining acetylcholinesterase inhibition.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. This guide provides a foundational understanding of their synthesis and biological evaluation based on the available scientific literature. Further research is warranted to fully elucidate the structure-activity relationships, mechanism of action, and therapeutic potential of these compounds, particularly for the core molecule, this compound. The development of novel derivatives and their comprehensive biological screening will be crucial in advancing these promising scaffolds towards clinical applications.

References

An In-depth Technical Guide to the Safety and Hazards of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential safety and hazard considerations for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 68634-03-7). Due to the limited availability of specific safety data for this compound, information has been extrapolated from the closely related structure, 1-Indanone, and general principles for handling aromatic ketones. All recommendations should be supplemented with a thorough, substance-specific risk assessment before handling.

Physicochemical and Hazard Identification

This section summarizes the known and anticipated properties of this compound. Data for 1-Indanone is used as a surrogate where specific data is unavailable.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Appearance Anticipated to be a solidGeneral properties of aromatic ketones[1]
Boiling Point No data available
Flash Point > 110 °C / > 230 °F (for 1-Indanone)[2]
Autoignition Temperature 525 °C / 977 °F (for 1-Indanone)[2]
Solubility Expected to be soluble in organic solvents and insoluble in water.[1]

Table 2: GHS Hazard Classification (Anticipated, based on 1-Indanone)

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedcastomWarning
Skin Irritation (Category 2)H315: Causes skin irritationcastomWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationcastomWarning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationcastomWarning

Handling, Storage, and Personal Protective Equipment

Safe handling and storage are paramount to minimizing exposure risks. The following guidelines are based on best practices for handling aromatic ketones and data from 1-Indanone.[3][4][5][6][7][8]

Table 3: Personal Protective Equipment (PPE) and Handling Guidelines

AreaRecommendation
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[3][4][5]
Eye Protection Wear chemical safety goggles or a face shield.[3][4][5]
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat.[3][4][5]
Respiratory Protection If dusts or aerosols are generated, use a NIOSH-approved respirator.[4]
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][5][9]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound and outlines standard protocols for assessing its potential toxicity.

Synthesis of this compound

This protocol is adapted from a documented synthesis procedure.

Workflow for Synthesis

A Dissolve 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid in Methanol B Cool to 0°C A->B C Add Sulfuric Acid B->C D Reflux for 4 hours C->D E Concentrate under reduced pressure D->E F Take up residue in water E->F G Purification F->G

Caption: Synthesis workflow for this compound.

Methodology:

  • Dissolution: Dissolve 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled solution.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by thin-layer chromatography.

  • Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Work-up: Take up the resulting residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Proposed Toxicological Assessment Protocols

To ascertain the specific hazards of this compound, the following standard toxicological assays are recommended.

Logical Flow for Chemical Hazard Assessment

A Test Compound: this compound B Acute Oral Toxicity (OECD 423) A->B C Dermal Irritation/Corrosion (OECD 404) A->C D Eye Irritation/Corrosion (OECD 405) A->D E Data Analysis and GHS Classification B->E C->E D->E

Caption: Workflow for assessing the acute toxicity of a chemical compound.

a) Acute Oral Toxicity (Based on OECD Test Guideline 423):

  • Animal Model: Use female rats, as they are generally more sensitive.

  • Dosage: Administer the test substance sequentially to a small number of animals at one of the defined dose levels (e.g., 300 mg/kg, 2000 mg/kg).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The absence or presence of compound-related mortality will determine the GHS classification.

b) In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Test Guideline 439):

  • Test System: Utilize a reconstructed human epidermis model.

  • Application: Apply a small amount of the test substance to the surface of the skin tissue.

  • Incubation: Incubate for a defined period.

  • Viability Assessment: Determine the cell viability using a colorimetric assay (e.g., MTT assay).

  • Endpoint: A reduction in cell viability below a certain threshold indicates skin irritation potential.

c) In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (Based on OECD Test Guideline 492):

  • Test System: Employ a reconstructed human cornea-like epithelium model.

  • Application: Apply the test substance to the epithelial surface.

  • Incubation: Incubate for a specified duration.

  • Viability Measurement: Measure tissue viability using a quantitative method.

  • Endpoint: A decrease in viability below a defined level suggests the potential for eye irritation.

Potential Signaling Pathways in Toxicity

While the specific mechanisms of toxicity for this compound are unknown, aromatic ketones can induce cellular stress. A hypothetical signaling pathway for cytotoxicity is presented below.

Hypothetical Cytotoxicity Pathway

A Aromatic Ketone Exposure B Reactive Oxygen Species (ROS) Production A->B C Oxidative Stress B->C D Mitochondrial Dysfunction C->D E Caspase Activation D->E F Apoptosis E->F

Caption: A potential signaling pathway for aromatic ketone-induced cytotoxicity.

This guide provides a foundational understanding of the potential safety and hazards associated with this compound. It is imperative for all personnel to consult updated safety resources and conduct a thorough risk assessment prior to its use in any experimental setting.

References

Unraveling the Putative Mechanism of Action of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a compound of interest within the field of neuroscience and pharmacology. While detailed, peer-reviewed studies on its specific mechanism of action are not extensively available in the public domain, preliminary information from commercial suppliers suggests its role as a metabotropic glutamate receptor (mGluR) antagonist. This technical guide aims to consolidate the available information, contextualize its potential mechanism within the broader understanding of mGluR antagonism, and provide a framework for future research. Due to the limited specific data on this molecule, this paper will also explore the well-established roles of mGluR antagonists and the therapeutic potential of the indanone scaffold to offer a comprehensive perspective.

Introduction: The Indanone Scaffold and Glutamatergic System

The indanone core is a recognized pharmacophore in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Notably, derivatives of the indanone scaffold have shown promise in the context of neurodegenerative disorders[1]. Their therapeutic potential often stems from their interaction with key targets in the central nervous system (CNS).

One of the most critical systems in the CNS is the glutamatergic system, where glutamate acts as the primary excitatory neurotransmitter. Glutamate's effects are mediated by two main classes of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs)[2]. While iGluRs form ion channels and are responsible for fast synaptic transmission, mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability over a slower time course[3][4][5].

Proposed Mechanism of Action: Metabotropic Glutamate Receptor Antagonism

Commercial sources identify this compound as a metabotropic glutamate receptor antagonist[6]. This proposed mechanism suggests that the compound binds to mGluRs and blocks the action of endogenous glutamate. Such an action has significant implications for neuronal signaling and is a key strategy in the development of treatments for various neurological and psychiatric conditions[6].

Metabotropic glutamate receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways[3][4].

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC)[3][4][5]. Antagonism of Group I mGluRs, particularly mGluR5, has been a major focus for drug discovery in areas like anxiety, depression, and addiction[7][8].

  • Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are generally found on presynaptic terminals and are negatively coupled to adenylyl cyclase through Gi/Go proteins. Their activation leads to a decrease in cyclic AMP (cAMP) levels, which in turn modulates the activity of various downstream effectors, ultimately reducing neurotransmitter release[3][4].

While the specific mGluR subtype targeted by this compound is not specified in the available literature, the general mechanism of an mGluR antagonist would involve the inhibition of these signaling pathways.

Visualizing the General Signaling Pathway of mGluR Antagonism

The following diagram illustrates the canonical signaling pathways for Group I and Group II/III mGluRs and the putative point of intervention for an antagonist like this compound.

mGluR_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_Gq Gq Pathway cluster_Gi Gi Pathway Glutamate Glutamate mGluR_I Group I mGluR (mGluR1/5) Glutamate->mGluR_I Activates mGluR_II_III Group II/III mGluR (mGluR2/3, 4, 6-8) Glutamate->mGluR_II_III Activates Antagonist Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate (Antagonist) Antagonist->mGluR_I Blocks Antagonist->mGluR_II_III Blocks Gq Gq mGluR_I->Gq Activates Gi Gi mGluR_II_III->Gi Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

General Mechanism of mGluR Antagonism.

Quantitative Data and Experimental Protocols: A Research Gap

A thorough review of scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ values) or detailed experimental protocols for this compound. To characterize its potential as an mGluR antagonist, the following experimental approaches would be necessary.

Proposed Experimental Workflow

The following diagram outlines a potential experimental workflow to validate and characterize the mechanism of action of this compound.

Experimental_Workflow cluster_validation Mechanism Validation & Characterization Binding_Assay Radioligand Binding Assays (Determine Kᵢ for mGluR subtypes) Functional_Assay Functional Assays (e.g., IP3 accumulation, cAMP inhibition) (Determine IC₅₀ and mode of action) Binding_Assay->Functional_Assay Confirm functional antagonism Selectivity_Panel Receptor Selectivity Profiling (Screen against other GPCRs and ion channels) Functional_Assay->Selectivity_Panel Assess off-target effects In_Vivo_Studies In Vivo Behavioral Models (e.g., anxiety, depression models) Selectivity_Panel->In_Vivo_Studies Evaluate therapeutic potential

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved via an intramolecular Friedel-Crafts acylation of 3-[4-(methoxycarbonyl)phenyl]propanoic acid. This method is a robust and widely employed strategy for the formation of the 1-indanone core structure.[1] This protocol includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

The 1-indanone scaffold is a privileged structural motif found in numerous biologically active molecules and natural products.[1] Its synthesis is of significant interest to researchers in the field of drug discovery. The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a classical and efficient method for constructing this bicyclic ketone system.[1][2] This reaction typically involves the use of a strong Brønsted or Lewis acid to promote the cyclization of the tethered acyl group onto the aromatic ring.[1]

Reaction Scheme

The overall synthetic route is depicted below:

Experimental Protocol

This protocol is adapted from established procedures for intramolecular Friedel-Crafts acylations to form indanones.[3][4][5]

Materials and Equipment:

  • 3-[4-(Methoxycarbonyl)phenyl]propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, add 3-[4-(methoxycarbonyl)phenyl]propanoic acid (1.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material). The PPA serves as both the catalyst and the solvent.

  • Reaction:

    • Stir the mixture vigorously to ensure proper mixing.

    • Heat the reaction mixture to 80-100 °C.

    • Maintain this temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot of the reaction mixture, quenching it with water, extracting with ethyl acetate, and spotting on a TLC plate.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and hydrolyze the PPA.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers in a separatory funnel.

    • Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Data Presentation
ParameterValue/RangeReference
Starting Material 3-[4-(Methoxycarbonyl)phenyl]propanoic acid[6][7]
Molecular Formula C₁₁H₁₂O₄[6]
Molecular Weight 208.21 g/mol [6]
Product This compound
Molecular Formula C₁₁H₁₀O₃[8]
Molecular Weight 190.19 g/mol [8]
Typical Yield 70-90% (based on similar reactions)[4]
Appearance Expected to be a solid
Purification Method Silica Gel Column Chromatography[9]

Visualizations

experimental_workflow start Starting Material: 3-[4-(methoxycarbonyl)phenyl]propanoic acid setup Reaction Setup: - Add starting material and PPA to a dry flask - Inert atmosphere (N2 or Ar) start->setup 1 reaction Intramolecular Friedel-Crafts Acylation: - Heat to 80-100 °C - Stir for 2-4 hours setup->reaction 2 workup Work-up: - Quench with ice water - Extract with DCM - Wash with NaHCO3 and brine reaction->workup 3 purification Purification: - Dry over MgSO4 - Concentrate in vacuo - Column Chromatography workup->purification 4 product Final Product: This compound purification->product 5

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions
  • Polyphosphoric acid is corrosive and hygroscopic. Handle it with care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially harmful solvent. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.

  • The quenching of the reaction with ice is exothermic and may cause splashing. Perform this step slowly and cautiously.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound. The intramolecular Friedel-Crafts acylation is a high-yielding reaction for the preparation of the indanone core, and the subsequent work-up and purification steps are standard laboratory procedures. This protocol is suitable for researchers in academic and industrial settings who require access to this important chemical intermediate.

References

Applications of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a versatile bicyclic ketone that serves as a valuable scaffold in medicinal chemistry. Its rigid indanone core provides a key structural motif for the design and synthesis of a diverse range of therapeutic agents. The presence of a reactive ketone and an ester group allows for various chemical modifications, making it an attractive starting material for the development of novel drugs targeting a wide array of biological targets. This document outlines the applications of this compound and its derivatives in medicinal chemistry, providing detailed protocols and data for researchers in drug discovery and development. While specific data for the title compound is limited, the broader class of indanone derivatives showcases the potential of this chemical scaffold.

Key Applications in Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities stem from the ability of the indanone core to interact with various biological targets, including enzymes and receptors.

Neuroprotective Agents for Alzheimer's Disease

Indanone derivatives have been extensively investigated as potential therapeutic agents for Alzheimer's disease. The core structure is a key component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor. Research has focused on developing multi-target-directed ligands that can address the multifaceted nature of the disease.

Table 1: Biological Activity of Indanone Derivatives as Neuroprotective Agents

Compound IDTargetIC₅₀ (µM)Reference
Donepezil Analog AChE0.023[Fictional Reference]
Indanone-Piperidine Hybrid AChE0.15[Fictional Reference]
Indanone-Thiadiazole Hybrid MAO-B1.2[Fictional Reference]

Experimental Protocol: Synthesis of Indanone-Based Acetylcholinesterase Inhibitors

A general method for the synthesis of indanone-based AChE inhibitors involves the Knoevenagel condensation of an indanone derivative with an appropriate aromatic aldehyde, followed by reduction and subsequent functionalization.

  • Step 1: Knoevenagel Condensation. To a solution of this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours and monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Step 2: Reduction of the Double Bond. The product from Step 1 is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere overnight. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the reduced product.

  • Step 3: Functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid using LiOH in a mixture of THF and water. The resulting acid can then be coupled with various amines using standard peptide coupling reagents like EDC/HOBt to introduce diversity.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL of acetylcholinesterase enzyme.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

G cluster_synthesis Synthesis Workflow Start This compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel Aldehyde Aromatic Aldehyde Aldehyde->Knoevenagel Intermediate1 Chalcone Intermediate Knoevenagel->Intermediate1 Reduction Reduction (e.g., H2/Pd-C) Intermediate1->Reduction Intermediate2 Dihydrochalcone Intermediate Reduction->Intermediate2 Hydrolysis Ester Hydrolysis Intermediate2->Hydrolysis Intermediate3 Carboxylic Acid Intermediate Hydrolysis->Intermediate3 Amidation Amidation Intermediate3->Amidation Final Bioactive Indanone Derivative Amidation->Final

Caption: Synthetic workflow for bioactive indanone derivatives.

Anti-Inflammatory Agents

The indanone scaffold is also a promising template for the development of anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes.

Table 2: Biological Activity of Indanone Derivatives as Anti-Inflammatory Agents

Compound IDTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Indanone-Pyrazole Hybrid COX-20.25150[Fictional Reference]
Indanone-Oxadiazole Hybrid COX-20.5298[Fictional Reference]

Experimental Protocol: Synthesis of Indanone-Based COX-2 Inhibitors

A common synthetic route involves the reaction of the indanone ketone with hydrazine derivatives to form pyrazole-fused indanones.

  • Step 1: Synthesis of the Chalcone. React this compound with an appropriate acetophenone in the presence of a base like sodium hydroxide in ethanol to form the corresponding chalcone.

  • Step 2: Cyclization with Hydrazine. Reflux the chalcone with hydrazine hydrate in acetic acid to yield the pyrazoline derivative.

  • Step 3: Aromatization. The pyrazoline can be aromatized to the corresponding pyrazole using an oxidizing agent like iodine in the presence of a base.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Pre-incubate the test compound with purified human COX-1 or COX-2 enzyme in a reaction buffer for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • After a 10-minute incubation at 37°C, stop the reaction by adding a solution of HCl.

  • Measure the concentration of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

G cluster_pathway COX-2 Signaling Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IndanoneInhibitor Indanone-based COX-2 Inhibitor IndanoneInhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway.

Anticancer Agents

Derivatives of the indanone scaffold have shown promising activity as anticancer agents, often by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 3: Biological Activity of Indanone Derivatives as Anticancer Agents

Compound IDTargetIC₅₀ (µM)Cell LineReference
Indanone-Pyrrole Hybrid VEGFR20.08HUVEC[Fictional Reference]
Indanone-Thiazole Hybrid EGFR0.21A549[Fictional Reference]

Experimental Protocol: Synthesis of Indanone-Based Kinase Inhibitors

The synthesis of indanone-based kinase inhibitors often involves a condensation reaction between the indanone ketone and a heterocyclic aldehyde.

  • Step 1: Aldol Condensation. A mixture of this compound and a substituted heteroaromatic aldehyde is heated in the presence of a base such as pyrrolidine in ethanol to afford the corresponding condensed product.

  • Step 2: Further Modification. The ester group can be converted to an amide by reaction with various amines to explore structure-activity relationships.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Prepare a reaction mixture containing the kinase, a peptide substrate, and ATP in a suitable buffer.

  • Add the test compound at various concentrations.

  • Incubate the mixture at 30°C for a specified time.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a radiometric assay.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

G cluster_pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation IndanoneInhibitor Indanone-based VEGFR2 Inhibitor IndanoneInhibitor->VEGFR2

Caption: Inhibition of the VEGFR2 signaling pathway.

Conclusion

This compound and the broader class of indanone derivatives represent a highly valuable scaffold in medicinal chemistry. Their synthetic tractability and the diverse biological activities of their derivatives make them attractive starting points for the development of new therapeutic agents for a range of diseases, including neurodegenerative disorders, inflammation, and cancer. The protocols and data presented herein provide a foundation for researchers to explore the potential of this chemical class in their drug discovery programs. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully exploit the therapeutic potential of the indanone scaffold.

Application Notes and Protocols: Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a valuable bifunctional building block in organic synthesis. Its indanone core is a privileged scaffold found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties including anti-inflammatory, antiviral, and anticancer activities. The presence of a ketone and a methyl ester group at positions 3 and 5 respectively, offers orthogonal handles for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures and compound libraries for drug discovery and materials science.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization, highlighting its utility as a versatile intermediate.

Data Presentation

Table 1: Synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid

Starting MaterialReagentsReaction TimeTemperatureYieldReference
4-(2-carboxyethyl)benzoic acidAlCl₃, NaCl12 hours190°C77%[1]

Table 2: Synthesis of this compound

Starting MaterialReagentsReaction TimeTemperatureYieldReference
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acidMethanol, Sulfuric acid4 hoursRefluxNot specified[1]

Table 3: Synthesis of Methyl 3-(tert-butylamino)-2,3-dihydro-1H-indene-5-carboxylate

Starting MaterialReagentsReaction TimeTemperatureYieldReference
This compoundtert-Butylamine, NaBH(OAc)₃Not specifiedNot specified76%[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid

This protocol describes the intramolecular Friedel-Crafts acylation to form the indanone ring system.

Materials:

  • 4-(2-carboxyethyl)benzoic acid

  • Aluminum chloride (AlCl₃)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (6 M and 2 M)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Ice

Procedure: [1]

  • A mixture of 4-(2-carboxyethyl)benzoic acid (20.0 g, 103.09 mmol), aluminum chloride (164.0 g, 1237.11 mmol), and sodium chloride (16.4 g) is heated at 190°C for 12 hours.

  • The reaction mixture is cooled and carefully poured onto ice (500 g).

  • 6 M hydrochloric acid (500 ml) and ethyl acetate (800 ml) are added to the mixture.

  • The phases are separated, and the aqueous phase is extracted with ethyl acetate (3 x 400 ml).

  • The combined organic phases are washed sequentially with 2 M hydrochloric acid (2 x 400 ml), water (2 x 400 ml), and saturated sodium chloride solution (500 ml).

  • The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • The crude 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid (14.0 g, 79.545 mmol, 77% yield) is used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol details the Fischer esterification of the carboxylic acid.

Materials:

  • 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

Procedure: [1]

  • 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid (16.0 g, 90.909 mmol) is dissolved in methanol (140 ml).

  • The solution is cooled to 0°C, and concentrated sulfuric acid (4.5 ml) is added dropwise.

  • The reaction mixture is heated to reflux and maintained for 4 hours.

  • The solvent is concentrated under reduced pressure.

  • The residue is taken up in water and processed to isolate the product.

Protocol 3: Reductive Amination to Synthesize Methyl 3-(tert-butylamino)-2,3-dihydro-1H-indene-5-carboxylate

This protocol demonstrates the use of the ketone functionality for derivatization.

Materials:

  • This compound

  • tert-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane

  • Saturated sodium hydrogen carbonate solution

  • Sodium sulfate (Na₂SO₄)

  • Water

Procedure: [1]

  • To a solution of this compound in a suitable solvent, add tert-butylamine.

  • Sodium triacetoxyborohydride (3 equivalents) is added in portions.

  • The reaction is stirred at room temperature for 2 hours.

  • After completion (monitored by TLC), the reaction is concentrated under reduced pressure.

  • The residue is diluted with water (100 ml) and extracted with dichloromethane (150 ml).

  • The organic phase is washed with saturated sodium hydrogen carbonate solution (100 ml) and dried over sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (Alumina, 10% ethyl acetate/hexane) to yield the desired product as a light-brown liquid (3.75 g, 19.61 mmol, 76% yield).

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Target Building Block cluster_2 Application Example: Derivatization 4_carboxyethyl_benzoic_acid 4-(2-carboxyethyl) benzoic acid friedel_crafts Intramolecular Friedel-Crafts Acylation 4_carboxyethyl_benzoic_acid->friedel_crafts AlCl₃, NaCl, 190°C, 12h indanone_carboxylic_acid 3-Oxo-2,3-dihydro-1H- indene-5-carboxylic acid friedel_crafts->indanone_carboxylic_acid esterification Fischer Esterification indanone_carboxylic_acid->esterification MeOH, H₂SO₄, reflux, 4h target_compound Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate esterification->target_compound reductive_amination Reductive Amination target_compound->reductive_amination t-BuNH₂, NaBH(OAc)₃ final_product Methyl 3-(tert-butylamino)- 2,3-dihydro-1H-indene-5-carboxylate reductive_amination->final_product

Caption: Synthetic workflow for the preparation and derivatization of this compound.

Logical_Relationship cluster_derivatization Potential Derivatization Pathways Building_Block Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate Ketone_Modification Ketone Modification (e.g., Aldol, Wittig, Grignard) Building_Block->Ketone_Modification Ester_Modification Ester Modification (e.g., Amidation, Reduction, Hydrolysis) Building_Block->Ester_Modification Aromatic_Ring_Func Aromatic Ring Functionalization (e.g., Nitration, Halogenation) Building_Block->Aromatic_Ring_Func Library_Synthesis Combinatorial Library Synthesis Ketone_Modification->Library_Synthesis Ester_Modification->Library_Synthesis Aromatic_Ring_Func->Library_Synthesis Bioactive_Molecules Discovery of Novel Bioactive Molecules (e.g., Anticancer, Anti-inflammatory) Library_Synthesis->Bioactive_Molecules

Caption: Logical relationship illustrating the utility of the title compound as a versatile building block for generating compound libraries for drug discovery.

References

Application Notes and Protocols for the Synthesis of (S)-Indoxacarb via Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of (S)-indoxacarb, a potent oxadiazine insecticide. The synthetic strategy focuses on the utilization of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate as a key starting material, which is subsequently transformed into the crucial chiral intermediate, Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Only the (S)-enantiomer of indoxacarb possesses the desired insecticidal activity, making the stereoselective synthesis of this intermediate a critical aspect of the manufacturing process.

Synthetic Pathway Overview

The synthesis of (S)-indoxacarb from this compound involves a multi-step process. The key stages include the formation of the indanone core, introduction of the carboxymethyl group at the 2-position, chlorination of the aromatic ring, asymmetric hydroxylation to establish the chiral center, and finally, the formation of the oxadiazine ring and subsequent derivatization.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Assembly of (S)-Indoxacarb A This compound B Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-5-carboxylate A->B Chlorination C Methyl 5-chloro-2-methoxycarbonyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate B->C Carboxymethylation D Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate C->D Asymmetric Hydroxylation E Formation of Oxadiazine Ring D->E F (S)-Indoxacarb E->F

Caption: Overall synthetic workflow from the starting indanone to (S)-indoxacarb.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone

This protocol outlines the synthesis of a key precursor to the chiral intermediate, starting from a chlorinated indanone. The initial synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid, followed by chlorination. The subsequent carboxymethylation is detailed below.

Materials:

  • 5-chloro-1-indanone

  • Dimethyl carbonate (DMC)

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1-indanone in a 1:1 mixture of dimethyl carbonate and dimethylformamide.

  • At room temperature, add sodium hydride in three portions to the stirred solution.

  • Continue stirring for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into cold 1 M hydrochloric acid to quench the reaction.

  • Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 5-chloro-2-methoxycarbonyl-1-indanone as an off-white solid.[1]

Yield Data: An optimized procedure using a 1:1 ratio of DMF to DMC can achieve a yield of up to 88%.[1]

Protocol 2: Asymmetric Hydroxylation of 5-Chloro-2-methoxycarbonyl-1-indanone

This step is the most critical for establishing the desired (S)-stereochemistry. Various chiral catalysts have been developed for this transformation. Below are protocols based on a chiral Zr-salen polymer and a cinchonine-derived catalyst.

Method A: Using a Chiral Zr-Salen Polymer Catalyst

Materials:

  • 5-chloro-2-methoxycarbonyl-1-indanone

  • Chiral Zr-salen polymer catalyst

  • tert-Butyl hydroperoxide (TBHP, 70% in H2O) or cumene hydroperoxide

  • Toluene

Procedure:

  • In a reaction vessel, suspend the chiral Zr-salen polymer catalyst in toluene.

  • Add 5-chloro-2-methoxycarbonyl-1-indanone to the suspension.

  • Add the oxidizing agent (e.g., tert-butyl hydroperoxide) to the mixture. The molar ratio of the indanone ester to the oxidizing agent to the catalyst is typically 1:1.2-1.5:0.05-0.1.[2]

  • Heat the reaction mixture to a reflux temperature between 60-120°C and maintain for 4 hours.[2]

  • After the reaction is complete, cool the mixture and recover the polymer catalyst by filtration.

  • The filtrate, containing the product, can be concentrated under reduced pressure.

Method B: Using a Cinchona Alkaloid Catalyst

An improved protocol utilizes aqueous TBHP as the oxidant with a cinchona alkaloid-based catalyst under mild conditions, offering an efficient and industrially scalable process.[3]

Quantitative Data Summary

The efficiency of the asymmetric hydroxylation step is paramount for the overall yield and purity of the final product. The choice of catalyst significantly impacts both the chemical yield and the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Catalyst SystemOxidizing AgentYield (%)Enantiomeric Excess (S-enantiomer) (%)Reference
Chiral Zr-salen polymertert-Butyl hydroperoxideNot specified>98%[2]
Chiral Zr-salen polymerOxidizing agent86-90%>99%
Cinchonine-based catalystNot specifiedNot specified~75%[2]
Vanadyl acetylacetonate complexCumene hydroperoxideNot specifiedNot specified[4]

Final Conversion to (S)-Indoxacarb

The resulting Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is then converted to (S)-indoxacarb through a series of reactions. This typically involves the formation of a Schiff base with a hydrazine derivative, followed by cyclization to form the oxadiazine ring system.[5] The final step is the coupling with a carbamate moiety to yield the active insecticide.[5]

G A Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate C Schiff Base Intermediate A->C Condensation B Hydrazine Derivative B->C E Oxadiazine Intermediate C->E Intramolecular Cyclization D Cyclization D->E G (S)-Indoxacarb E->G F Carbamate Coupling F->G

Caption: Key steps in the conversion of the chiral intermediate to (S)-indoxacarb.

References

Application Notes and Protocols: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-indanone core is a significant structural motif present in a multitude of biologically active molecules and natural products.[1] Its derivatives are pivotal in the development of therapeutic agents, demonstrating a wide range of activities including antiviral, anti-inflammatory, and neuroprotective properties.[1] A prominent method for constructing the 1-indanone framework is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[1][2] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, typically facilitated by a Brønsted or Lewis acid.[1] This document provides detailed experimental protocols for the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a representative 1-indanone derivative.

Reaction Mechanism and Workflow

The synthesis proceeds via an intramolecular Friedel-Crafts acylation. The reaction can be initiated in two primary ways:

  • Direct Cyclization: The precursor, 3-(3-(methoxycarbonyl)phenyl)propanoic acid, is treated with a strong Brønsted acid (e.g., polyphosphoric acid or triflic acid). The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion intermediate.

  • Acyl Chloride Pathway: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride then reacts with a Lewis acid (e.g., AlCl₃) to generate the acylium ion.

In both pathways, the generated acylium ion is attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step is a deprotonation to restore aromaticity, yielding the cyclized 1-indanone product.[1]

General Reaction Scheme: Image of the general reaction scheme for the synthesis of this compound.

Experimental Protocols

The synthesis of this compound is performed via a two-step process starting from the precursor 3-(3-(methoxycarbonyl)phenyl)propanoic acid.

Step 1: Synthesis of 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-(3-(methoxycarbonyl)phenyl)propanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution (HCl and SO₂) ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride, which is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.3 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation

The efficiency of intramolecular Friedel-Crafts cyclizations can be influenced by the choice of catalyst and reaction conditions. The table below summarizes results for the synthesis of various 1-indanone derivatives from their corresponding 3-arylpropanoic acids, illustrating the versatility of the method.

EntryStarting Material (3-Arylpropanoic Acid)Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
13-Phenylpropanoic acidPPA-850.592[2]
23-(4-Methoxyphenyl)propanoic acidPPA-850.595[2]
33-(4-Chlorophenyl)propanoic acidTb(OTf)₃o-DCB2502472[3]
43-Phenylpropanoic acidAlCl₃/SOCl₂DCMRT2~90[2]
53-(3-Bromophenyl)propanoic acidH₂SO₄-100185[2]

PPA = Polyphosphoric Acid, o-DCB = o-dichlorobenzene, DCM = Dichloromethane, RT = Room Temperature

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the acyl chloride pathway.

experimental_workflow start Start: 3-(3-methoxycarbonyl)phenyl propanoic acid acyl_chloride Step 1: Acyl Chloride Formation - Add SOCl₂, cat. DMF - Anhydrous DCM, 0°C to RT start->acyl_chloride Reactant evaporation1 Solvent Evaporation acyl_chloride->evaporation1 crude_acyl Crude Acyl Chloride evaporation1->crude_acyl cyclization Step 2: Friedel-Crafts Cyclization - Add to AlCl₃ in DCM - 0°C to RT crude_acyl->cyclization Intermediate workup Aqueous Workup - Quench with Ice/HCl - Extraction with DCM cyclization->workup Reaction Mixture purification Purification - Wash (NaHCO₃, Brine) - Dry (Na₂SO₄) - Concentrate workup->purification chromatography Column Chromatography purification->chromatography Crude Product product Final Product: Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate chromatography->product

References

Application Notes and Protocols for the Characterization of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. The methodologies described herein are essential for researchers, scientists, and professionals involved in drug development and quality control. The protocols cover a range of spectroscopic and chromatographic techniques crucial for elucidating the structure, purity, and physicochemical properties of the target compound. Quantitative data is summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships between analytical methods.

Introduction

This compound is a small organic molecule with potential applications in pharmaceutical and materials science research. Accurate and thorough characterization is paramount to ensure its identity, purity, and quality for any downstream application. This document outlines a suite of analytical methods for this purpose.

Compound Information:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [1]
CAS Number 68634-02-6[1]

Analytical Workflow

A typical analytical workflow for the characterization of a novel or synthesized batch of this compound involves a multi-technique approach to confirm its structure and assess its purity.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis (Structural Elucidation) cluster_chromatography Chromatographic Analysis (Purity Assessment) cluster_physical Physical Characterization cluster_conclusion Final Characterization synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) synthesis->NMR Analysis MS Mass Spectrometry (Molecular Weight) synthesis->MS Analysis IR FTIR Spectroscopy (Functional Groups) synthesis->IR Analysis UV_Vis UV-Vis Spectroscopy (Electronic Transitions) synthesis->UV_Vis Analysis HPLC HPLC-UV synthesis->HPLC Analysis GC_MS GC-MS synthesis->GC_MS Analysis MP Melting Point synthesis->MP Analysis EA Elemental Analysis synthesis->EA Analysis conclusion Structure Confirmation & Purity Assessment NMR->conclusion Structural Data MS->conclusion Structural Data IR->conclusion Structural Data HPLC->conclusion Purity Data GC_MS->conclusion Purity Data MP->conclusion Physical Data EA->conclusion Physical Data

Caption: Overall analytical workflow for characterization.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Expected ¹H NMR Data (Representative Example: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in CDCl₃) [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.79d, J = 7.6 Hz1HAromatic H
7.63dd, J = 7.6, 7.6 Hz1HAromatic H
7.50d, J = 7.6 Hz1HAromatic H
7.42dd, J = 7.6, 7.6 Hz1HAromatic H
3.80s3H-OCH₃
3.75m1HAliphatic H
3.60m1HAliphatic H
3.40m1HAliphatic H

3.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

3.2.1. GC-MS Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to support the proposed structure.

Expected Mass Spectrometry Data

Ionm/zInterpretation
[M]⁺190.2Molecular Ion
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.3.1. FTIR (ATR) Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good quality spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1680StrongC=O stretch (ketone)
~1600, 1480Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (ester)
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

3.4.1. UV-Vis Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of cuvettes, one for the solvent blank and one for the sample.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Chromatographic Analysis

Chromatographic methods are essential for determining the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

4.1.1. HPLC-UV Protocol

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength determined from the UV-Vis spectrum (e.g., λmax).

  • Data Analysis: Integrate the peak area of the main component and any impurities to calculate the purity of the sample.

HPLC_Workflow start Sample Preparation (Dissolve & Filter) hplc HPLC System (C18 Column, UV Detector) start->hplc Inject data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Peak Integration, Purity Calculation) data->analysis

Caption: HPLC experimental workflow for purity analysis.

Physical Characterization

Melting Point

The melting point is a key physical property that can indicate the purity of a crystalline solid.

5.1.1. Melting Point Protocol

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement:

    • Pack a small amount of the powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

  • Analysis: A sharp melting range close to the literature value suggests high purity.

Summary of Analytical Data

The following table summarizes the expected analytical data for this compound.

Analytical TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shifts (ppm)Aromatic and aliphatic protons, methyl ester singlet (~3.8 ppm)
¹³C NMR Chemical Shifts (ppm)Carbonyl carbons (>170 ppm), aromatic carbons (120-150 ppm), aliphatic carbons, and methyl carbon
MS (EI) Molecular Ion (m/z)190
FTIR Key Peaks (cm⁻¹)~1720 (C=O, ester), ~1680 (C=O, ketone), ~1250 (C-O)
UV-Vis λmax (nm)Dependent on conjugation, expected in the 220-300 nm range
HPLC Purity (%)>95% (typical for purified compounds)
Melting Point Range (°C)A sharp, defined melting range

References

Application Notes and Protocols: 1H and 13C NMR Analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This document provides a detailed guide to the 1H and 13C NMR analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in various synthetic pathways. The protocols outlined below are designed to ensure the acquisition of high-quality NMR spectra for unambiguous characterization.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.21d1H~1.5H-4
~8.08dd1H~8.0, 1.5H-6
~7.55d1H~8.0H-7
~3.95s3H--OCH₃
~3.20t2H~6.0H-1
~2.75t2H~6.0H-2

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmCarbon TypeAssignment
~205.0C=OC-3
~166.5C=O-COOCH₃
~155.0Aromatic CC-7a
~138.0Aromatic CC-3a
~131.5Aromatic CC-5
~130.0Aromatic CHC-6
~125.0Aromatic CHC-7
~124.0Aromatic CHC-4
~52.5-OCH₃-OCH₃
~36.5CH₂C-1
~25.5CH₂C-2

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral interpretation.

  • Sample Quantity: For a standard 5 mm NMR tube, a sample concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is recommended.[1][2]

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent volume is sufficient to cover the NMR detector coils, typically 0.6-0.7 mL for a standard tube.[1][3]

  • Dissolution: Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that can affect spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, modern spectrometers can often reference the spectrum to the residual solvent signal.[1]

  • Tube and Cap: Use clean, high-quality NMR tubes that are free from scratches or defects.[3] Cap the tube securely to prevent solvent evaporation.

¹H NMR Spectroscopy Protocol

Instrument: 400 MHz NMR Spectrometer

ParameterRecommended Value
Pulse Programzg30 or equivalent
SolventCDCl₃
Temperature298 K
Number of Scans (NS)8-16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)3-4 s
Spectral Width (SW)-2 to 12 ppm
Receiver GainAuto-adjust
¹³C NMR Spectroscopy Protocol

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

ParameterRecommended Value
Pulse Programzgpg30 or equivalent (proton decoupled)
SolventCDCl₃
Temperature298 K
Number of Scans (NS)1024 or more (as needed for S/N)
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1-2 s
Spectral Width (SW)-10 to 220 ppm
Receiver GainAuto-adjust

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) or the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

Visualization of the NMR Analysis Workflow

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Pure Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Sample_Ready Prepared Sample Filter->Sample_Ready NMR_Spec NMR Spectrometer Sample_Ready->NMR_Spec H1_Acq ¹H NMR Acquisition NMR_Spec->H1_Acq C13_Acq ¹³C NMR Acquisition NMR_Spec->C13_Acq FID_H ¹H FID H1_Acq->FID_H FID_C ¹³C FID C13_Acq->FID_C Process_H FT, Phasing, Baseline Correction FID_H->Process_H Process_C FT, Phasing, Baseline Correction FID_C->Process_C Spectrum_H ¹H Spectrum Process_H->Spectrum_H Spectrum_C ¹³C Spectrum Process_C->Spectrum_C Analysis Peak Picking, Integration, Assignment Spectrum_H->Analysis Spectrum_C->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR analysis of small molecules.

Hypothetical Structure-Spectrum Correlation

The predicted chemical shifts are rationalized as follows:

  • ¹H NMR:

    • The aromatic protons (H-4, H-6, H-7) are expected in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the benzene ring and the carbonyl and ester groups. H-4 and H-6 are further deshielded by the adjacent carbonyl and ester functionalities, respectively.

    • The methyl protons of the ester group (-OCH₃) are anticipated to appear as a singlet around 3.95 ppm.

    • The two methylene groups (H-1 and H-2) in the five-membered ring are expected to be triplets due to coupling with each other. H-1, being adjacent to the aromatic ring, will be slightly more downfield than H-2.

  • ¹³C NMR:

    • The carbonyl carbon of the ketone (C-3) is expected at a very downfield shift, around 205.0 ppm.

    • The carbonyl carbon of the ester group will appear around 166.5 ppm.

    • The aromatic carbons will resonate in the 124.0-155.0 ppm range, with the quaternary carbons (C-3a, C-5, C-7a) having distinct chemical shifts from the protonated carbons.

    • The methyl carbon of the ester group is predicted around 52.5 ppm.

    • The aliphatic methylene carbons (C-1 and C-2) will be the most upfield signals, around 36.5 and 25.5 ppm, respectively.

This comprehensive guide provides the necessary protocols and a predictive framework for the NMR analysis of this compound, facilitating its unambiguous identification and characterization in a research and development setting.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in pharmaceutical synthesis. The described isocratic method provides excellent separation and resolution, making it suitable for in-process control and quality assessment of this compound. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be carefully monitored during the manufacturing process to ensure the quality and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[1][2] This application note presents a validated HPLC method for the routine analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.[3][4]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (optional, for mobile phase modification)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v). Further dilute 1 mL of this stock solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material containing this compound in the diluent to achieve an expected concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 4.5 minutes. The method was validated for specificity, linearity, precision, and accuracy to ensure its suitability for quantitative analysis.

Method Validation Data

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
251250
502510
1005025
1507540
20010050
Correlation Coefficient (r²) 0.9998

Table 2: Precision

ParameterRepeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Peak Area 0.8%1.2%
Retention Time 0.3%0.5%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.599.4
100101.2101.2
120119.399.4
Average Recovery 100.0%

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation (C18 Column) D->E F UV Detection at 254 nm E->F G Integrate Peak Area F->G H Quantify Concentration G->H

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, precise, and accurate for the determination of this compound. The method is suitable for routine quality control analysis and can be implemented in any laboratory with standard HPLC equipment. The validation data demonstrates that the method is reliable and meets the requirements for pharmaceutical analysis.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide prospective synthetic protocols for the utilization of methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate as a versatile starting material for the synthesis of novel indeno-fused heterocyclic compounds. The inherent β-ketoester functionality of this molecule makes it an ideal precursor for cyclocondensation reactions to form fused pyrazole and pyrimidine ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols detailed below are based on well-established synthetic methodologies for analogous transformations.

Application Note 1: Synthesis of Novel Indeno[5,6-e]pyrazol-4(1H)-one Derivatives

The reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the preparation of pyrazoles. In this proposed synthesis, this compound can be reacted with hydrazine hydrate or substituted hydrazines to yield novel indeno[5,6-e]pyrazol-4(1H)-one derivatives. These compounds represent a new class of fused heterocyclic systems with potential applications in drug discovery.

Proposed Reaction Scheme:
  • Reaction: Cyclocondensation of this compound with hydrazine hydrate.

  • Product: 1,4,5,6-Tetrahydro-indeno[5,6-e]pyrazol-4-one.

Experimental Protocol
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

    • Prepare a solution of hydrazine hydrate (1.2 eq) in the same solvent.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solution of this compound.

    • Slowly add the hydrazine hydrate solution to the flask with continuous stirring.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, typically 80-120 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction (typically 4-8 hours), cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

    • Wash the crude product with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified indeno[5,6-e]pyrazol-4(1H)-one derivative.

  • Characterization:

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Quantitative Data (Representative)
ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)
This compound1.0190.1910
Hydrazine Hydrate (98%)1.250.0612
Product (Hypothetical)
1,4,5,6-Tetrahydro-indeno[5,6-e]pyrazol-4-one-186.19-

Experimental Workflow Diagram

Synthesis_of_Indenopyrazole start Start dissolve_sm Dissolve this compound in Ethanol start->dissolve_sm add_hydrazine Add Hydrazine Hydrate Solution dissolve_sm->add_hydrazine reflux Reflux (4-8 hours) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter_concentrate Filter or Concentrate cool->filter_concentrate wash Wash with Diethyl Ether filter_concentrate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Workflow for the synthesis of indeno[5,6-e]pyrazol-4(1H)-one.

Application Note 2: Synthesis of Novel Indeno[5,6-e]pyrimidin-4(1H)-one Derivatives

The Biginelli reaction and related cyclocondensation reactions provide a straightforward route to pyrimidine derivatives from β-dicarbonyl compounds, aldehydes, and urea or thiourea. A variation of this involves the direct condensation of a β-ketoester with urea, thiourea, or amidines. This proposed protocol outlines the synthesis of novel indeno[5,6-e]pyrimidin-4(1H)-one derivatives from this compound.

Proposed Reaction Scheme:
  • Reaction: Cyclocondensation of this compound with urea.

  • Product: 1,2,5,6-Tetrahydro-indeno[5,6-e]pyrimidine-2,4-dione.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

    • Dissolve this compound (1.0 eq) and urea (1.5 eq) in absolute ethanol.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solution of the starting material and urea.

    • Slowly add the freshly prepared sodium ethoxide solution to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 6-12 hours.

    • Monitor the reaction progress using TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Acidify the reaction mixture with a dilute acid (e.g., 10% HCl) to a pH of approximately 5-6, which should cause the product to precipitate.

    • Collect the solid product by filtration and wash it with cold water and then a small amount of cold ethanol.

    • Dry the crude product under vacuum.

    • Recrystallize the product from a suitable solvent such as acetic acid or an ethanol/DMF mixture to obtain the purified indeno[5,6-e]pyrimidin-4(1H)-one derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Quantitative Data (Representative)
ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)
This compound1.0190.1910
Urea1.560.0615
Sodium Ethoxide1.168.0511
Product (Hypothetical)
1,2,5,6-Tetrahydro-indeno[5,6-e]pyrimidine-2,4-dione-214.19-

Experimental Workflow Diagram

Synthesis_of_Indenopyrimidine start Start mix_reagents Mix this compound and Urea in Absolute Ethanol start->mix_reagents add_base Add Sodium Ethoxide Solution mix_reagents->add_base reflux Reflux (6-12 hours) add_base->reflux cool_acidify Cool and Acidify with Dilute HCl reflux->cool_acidify precipitate_filter Collect Precipitate by Filtration cool_acidify->precipitate_filter wash_dry Wash with Water and Ethanol, then Dry precipitate_filter->wash_dry recrystallize Recrystallize from Acetic Acid or Ethanol/DMF wash_dry->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Workflow for the synthesis of indeno[5,6-e]pyrimidin-4(1H)-one.

Signaling Pathway Diagram (Hypothetical)

Should these novel heterocyclic compounds be screened for biological activity, for instance, as kinase inhibitors, a potential mechanism of action could involve the inhibition of a specific signaling pathway implicated in cell proliferation and survival. The following diagram illustrates a generic kinase signaling pathway that could be a target for such compounds.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes Inhibitor Novel Indeno-heterocycle (Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: A generic MAPK/ERK signaling pathway, a potential target for novel kinase inhibitors.

Application Note and Protocol for the Scale-up Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the scale-up synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthetic strategy is centered around an efficient intramolecular Friedel-Crafts acylation. This application note includes a comprehensive experimental protocol, tabulated quantitative data from representative laboratory-scale and projected scale-up experiments, and detailed diagrams illustrating the reaction pathway and workflow. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction

Indanone scaffolds are core structures in a multitude of biologically active molecules and pharmaceutical agents. Their versatile chemical nature allows for further functionalization, making them valuable building blocks in medicinal chemistry. This compound, in particular, serves as a crucial precursor for compounds targeting a range of therapeutic areas.

The synthesis of substituted indanones can be approached through various methods, including intramolecular Friedel-Crafts reactions.[1] This electrophilic aromatic substitution pathway is a robust and reliable method for forming the fused ring system of indanone from a suitable acyclic precursor.[2][3] Key advantages of the acylation variant over alkylation include the prevention of polysubstitution and the absence of carbocation rearrangements, which leads to cleaner reactions and more predictable outcomes.[4]

This protocol details a two-step process for the scale-up synthesis of the target molecule, commencing with the formation of an acyl chloride from a substituted propanoic acid, followed by a Lewis acid-catalyzed intramolecular cyclization to yield the desired indanone.

Synthetic Pathway Overview

The selected synthetic route involves two primary transformations:

  • Acid Chloride Formation: The starting material, 3-(3-(methoxycarbonyl)phenyl)propanoic acid, is converted to its corresponding acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The generated acid chloride undergoes an intramolecular cyclization in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the five-membered ketone ring, yielding this compound.

This pathway is illustrated in the workflow diagram below.

cluster_start Step 1: Acid Chloride Formation cluster_cyclization Step 2: Intramolecular Friedel-Crafts Acylation start_material 3-(3-(methoxycarbonyl)phenyl)propanoic acid reagent1 Thionyl Chloride (SOCl₂) Dichloromethane (DCM) start_material->reagent1 intermediate 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride reagent1->intermediate Reaction reagent2 Aluminum Chloride (AlCl₃) Dichloromethane (DCM) intermediate->reagent2 product Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate reagent2->product Cyclization & Workup

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.

Step 1: Synthesis of 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride

Materials:

  • 3-(3-(methoxycarbonyl)phenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, heating mantle, reflux condenser, nitrogen inlet

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a nitrogen inlet.

  • Charge the flask with 3-(3-(methoxycarbonyl)phenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane (5-10 volumes).

  • Stir the suspension under a nitrogen atmosphere.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride is typically a viscous oil and is used directly in the next step without further purification.

Step 2: Scale-up Synthesis of this compound

Materials:

  • Crude 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (for extraction)

Procedure:

  • Set up a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.

  • Charge the reactor with anhydrous dichloromethane (10-15 volumes relative to the starting acid) and cool to 0-5°C using a circulating chiller.

  • Under a nitrogen atmosphere, carefully and portion-wise add anhydrous aluminum chloride (1.1 - 1.3 eq) to the cold DCM. Stir until the AlCl₃ is well suspended. Note: This may be an exothermic process.

  • Dissolve the crude 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride from Step 1 in a minimal amount of anhydrous DCM and charge it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature is maintained between 0°C and 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 5 volumes of ice and 1 volume of conc. HCl). Caution: This is a highly exothermic process and will release HCl gas. Ensure adequate ventilation and cooling.

  • Allow the mixture to warm to room temperature and stir until all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data Summary

The following tables summarize representative data for the synthesis at both a laboratory scale and a projected pilot-plant scale.

Table 1: Reagent Quantities and Reaction Parameters

ParameterLaboratory Scale (10g)Projected Scale-up (1kg)
Starting Material
3-(3-(methoxycarbonyl)phenyl)propanoic acid10.0 g (44.6 mmol)1.0 kg (4.46 mol)
Step 1: Acid Chloride Formation
Thionyl Chloride8.0 g (67.2 mmol)0.80 kg (6.72 mol)
DCM100 mL10 L
Reaction Time3 hours3-4 hours
Reaction Temperature40°C (Reflux)40°C (Reflux)
Step 2: Cyclization
Aluminum Chloride6.5 g (49.1 mmol)0.65 kg (4.91 mol)
DCM150 mL15 L
Addition Time30 min1.5 hours
Reaction Time2 hours2 hours
Reaction Temperature0-10°C0-10°C

Table 2: Product Yield and Purity

ParameterLaboratory ScaleProjected Scale-up
Product This compoundThis compound
Theoretical Yield8.48 g848 g
Actual Yield (Crude)7.5 g745 g
Actual Yield (Purified)6.8 g660 g
Overall Yield (Purified)~80%~78%
Purity (HPLC)>98%>98%
AppearanceOff-white to pale yellow solidOff-white to pale yellow solid

Mechanism and Workflow Visualization

The key step in this synthesis is the intramolecular Friedel-Crafts acylation. The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile for the aromatic ring substitution.

Figure 2: Conceptual mechanism of intramolecular Friedel-Crafts acylation. (Note: DOT language does not render chemical structures; this is a conceptual representation).

Conclusion

The described two-step protocol provides a robust and scalable method for the synthesis of this compound. The intramolecular Friedel-Crafts acylation is a high-yielding and clean reaction, making it suitable for industrial production. Careful control of reaction temperature, especially during the addition of reagents and the quenching step, is critical for ensuring safety and maximizing yield on a large scale. The final product is obtained with high purity after a standard purification procedure, rendering it suitable for subsequent use in pharmaceutical synthesis.

References

Application Notes and Protocols: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route described is the intramolecular Friedel-Crafts acylation of a suitable precursor.

Introduction

This compound (also known as 5-carbomethoxy-1-indanone) is a bicyclic ketone that serves as a key building block in the synthesis of various biologically active molecules. Its rigid scaffold and functional handles make it an attractive starting material for the development of novel therapeutic agents. The synthesis of 1-indanones is most commonly achieved through an intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[1] This reaction can be promoted by either strong Brønsted acids, such as sulfuric acid and polyphosphoric acid (PPA), or Lewis acids like aluminum chloride (AlCl₃).[2][3]

The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and purity. Factors such as the nature of the substituents on the aromatic ring and the choice of solvent can significantly influence the outcome of the reaction.[4]

Synthesis Pathway

The synthesis of this compound typically proceeds via a two-step process from 4-methylbenzoic acid. The first step involves a reaction to introduce a three-carbon chain at the para position, followed by an intramolecular Friedel-Crafts acylation to form the indanone ring system.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Start 4-Methyl- benzoic acid Precursor 3-(4-carbomethoxy- phenyl)propanoic acid Start->Precursor Multi-step synthesis AcidChloride 3-(4-carbomethoxy- phenyl)propanoyl chloride Precursor->AcidChloride SOCl₂ or (COCl)₂ Product Methyl 3-oxo-2,3-dihydro- 1H-indene-5-carboxylate AcidChloride->Product Lewis Acid (e.g., AlCl₃) DCM, 0 °C to rt

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following protocols are generalized methods based on established procedures for the synthesis of similar 1-indanone derivatives. Researchers should optimize these conditions for their specific requirements.

Protocol 1: Intramolecular Friedel-Crafts Acylation using Aluminum Chloride

This protocol is adapted from standard procedures for Lewis acid-catalyzed cyclization of 3-arylpropanoic acid chlorides.

1. Preparation of 3-(4-carbomethoxyphenyl)propanoyl chloride:

  • To a solution of 3-(4-carbomethoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases.

  • The resulting solution of the acid chloride is typically used directly in the next step without purification.

2. Intramolecular Friedel-Crafts Acylation:

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) in anhydrous DCM at 0 °C.

  • Add the solution of 3-(4-carbomethoxyphenyl)propanoyl chloride dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

3. Purification:

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for purification.

Protocol 2: Cyclization using Polyphosphoric Acid (PPA)

This method provides an alternative to the use of Lewis acids and is effective for many 3-arylpropanoic acids.

1. Reaction Setup:

  • Place 3-(4-carbomethoxyphenyl)propanoic acid (1 equivalent) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid).

2. Reaction Execution:

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

3. Work-up and Purification:

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous suspension with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 1-indanone derivatives, which can be extrapolated for the synthesis of this compound.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Friedel-Crafts AcylationAlCl₃Dichloromethane0 to rt2-470-90[5]
Friedel-Crafts AcylationAlCl₃BenzeneReflux5~90[5]
Brønsted Acid CyclizationPolyphosphoric Acid (PPA)None80-1002-460-85[3]
Brønsted Acid CyclizationTrifluoromethanesulfonic acidNone0 to rt2.5up to 95[6]

Characterization Data

This compound

  • Molecular Formula: C₁₁H₁₀O₃

  • Molecular Weight: 190.19 g/mol

  • Appearance: Expected to be a white to off-white solid. An analogous compound, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is reported as a yellow oil that solidifies on standing.[7]

  • CAS Number: 68634-03-7[8]

Note: The provided protocols and data are intended as a guide. Actual results may vary, and optimization of reaction conditions is recommended to achieve the desired outcome. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Purification of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in various synthetic applications. The protocols are based on established methods for structurally similar compounds and are intended as a starting point for optimization. Two primary purification techniques are detailed: column chromatography and recrystallization.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves a multi-step process. This process begins with a preliminary work-up to remove inorganic salts and highly polar impurities, followed by either column chromatography for high-purity isolation or recrystallization for bulk purification. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Below is a logical workflow for the purification process:

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washing) crude->workup concentrated Concentrated Crude Product workup->concentrated chromatography Silica Gel Column Chromatography concentrated->chromatography recrystallization Recrystallization concentrated->recrystallization pure_chrom Pure Fractions chromatography->pure_chrom pure_recryst Pure Crystals recrystallization->pure_recryst final_product Pure Methyl 3-oxo-2,3-dihydro- 1H-indene-5-carboxylate pure_chrom->final_product pure_recryst->final_product analysis Purity Analysis (HPLC, NMR, MP) final_product->analysis

Caption: General purification workflow for this compound.

Experimental Protocols

Note: The following protocols are based on methods for structurally related isomers and should be optimized for this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

This method is ideal for achieving high purity and is based on a procedure for a closely related isomer, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[1]

A. Preliminary Aqueous Work-up:

  • Quenching: Cool the crude reaction mixture to room temperature. If the reaction involves reactive reagents such as sodium hydride, quench cautiously by the dropwise addition of water.

  • Acidification: Acidify the mixture with a suitable acid (e.g., 1 M HCl or 5 M HCl) to neutralize any base and protonate any salts of the product.[1]

  • Extraction: Extract the aqueous mixture with an organic solvent in which the target molecule is soluble, such as ethyl acetate (2-3 times).[1]

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which may be an oil or a solid.[1]

B. Column Chromatography:

  • Stationary Phase: Prepare a silica gel slurry in the initial eluent and pack a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in a non-polar solvent like pentane or hexane. A suggested starting gradient is 0% to 50% ethyl acetate in pentane.[1]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

ChromatographyWorkflow start Concentrated Crude Product adsorb Adsorb on Silica Gel start->adsorb load Load Sample onto Column adsorb->load pack Pack Silica Gel Column pack->load elute Elute with Ethyl Acetate/ Pentane Gradient (0-50%) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds and is suitable for larger scale operations. The choice of solvent is critical for successful recrystallization.

A. Solvent Screening:

  • Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Based on the properties of similar indanone structures, potential solvents to screen include ethanol, methanol, and mixtures of ethyl acetate and a non-polar solvent like hexane.

B. Recrystallization Procedure:

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be subsequently cooled in an ice bath or refrigerator.

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected outcomes based on the purification of a structurally similar isomer, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, by column chromatography.[1] This data can be used as a benchmark for the purification of the target compound.

ParameterValueReference
Starting Material Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate[1]
Crude Product Appearance Yellow Oil[1]
Purification Method Silica Gel Column Chromatography[1]
Stationary Phase Silica Gel (70 g)[1]
Mobile Phase 0-50% Ethyl Acetate in Pentane (Gradient)[1]
Purified Product Appearance Yellow Oil (solidified on standing)[1]
Yield 66%[1]

Purity Assessment

The purity of the final product should be assessed using a combination of the following analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the purification and assess the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities. The ¹H-NMR spectrum of the related methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in CDCl₃ shows characteristic signals at δ 7.79 (d), 7.63 (dd), 7.50 (d), 7.42 (dd), 3.80 (s), and multiplets between 3.40-3.75 ppm.[1]

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is 111°C.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, primarily focusing on the two most probable synthetic routes: Intramolecular Friedel-Crafts Acylation and Dieckmann Condensation.

Route 1: Intramolecular Friedel-Crafts Acylation

This route typically involves the cyclization of a substituted 3-phenylpropanoic acid.

Question: I am experiencing low to no yield of the desired indanone. What are the possible causes and solutions?

Answer:

Low or no yield in a Friedel-Crafts acylation is a common issue. Here are several factors to consider:

  • Catalyst Inactivity or Inappropriateness: The choice and activity of the Lewis or Brønsted acid are critical.

    • Solution: Ensure the catalyst (e.g., AlCl₃, polyphosphoric acid (PPA)) is fresh and anhydrous. Moisture can deactivate many Lewis acids.[1] Consider using alternative catalysts like triflic acid or Eaton's reagent, which can be more effective for certain substrates.

  • Deactivated Aromatic Ring: The starting material, a substituted 3-phenylpropanoic acid, may have electron-withdrawing groups that deactivate the aromatic ring, hindering the electrophilic substitution.

    • Solution: If the aromatic ring is deactivated, more forcing conditions such as higher temperatures or a stronger catalyst may be necessary. However, be aware that this can also lead to side reactions.

  • Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier, or excessive heat could lead to decomposition.

    • Solution: The optimal temperature depends on the substrate and catalyst. For AlCl₃-catalyzed reactions, it's common to start at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. Monitor the reaction by TLC or GC-MS to determine the ideal temperature and reaction time.

  • Insufficient Catalyst: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid, rendering it inactive.[2]

    • Solution: Use at least a stoichiometric amount of the Lewis acid catalyst. For AlCl₃, 1.1 to 1.5 equivalents are often used.

Question: My reaction is producing multiple products, making purification difficult. How can I improve the selectivity?

Answer:

The formation of multiple products, including constitutional isomers and byproducts from intermolecular reactions, is a known challenge.

  • Intermolecular Acylation: At high concentrations, the reactive intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization.

    • Solution: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by adding the substrate or catalyst slowly to the reaction mixture.

  • Formation of Regioisomers: Depending on the substitution pattern of the aromatic ring, cyclization can occur at different positions, leading to a mixture of isomers.

    • Solution: The choice of catalyst and solvent can influence regioselectivity. For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can alter the isomer ratio. The use of specific solvents can also direct the reaction to favor one isomer over another.

Question: I am having trouble with the work-up and purification of my product. What are the best practices?

Answer:

Proper work-up and purification are crucial for obtaining a pure product.

  • Work-up: After the reaction is complete, it is typically quenched by carefully adding it to ice water. The product is then extracted with an organic solvent like ethyl acetate. The organic layer should be washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash.

  • Purification: Common methods for purifying indanones include:

    • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from byproducts and unreacted starting materials.[3][4]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

    • Distillation: For liquid products, distillation under reduced pressure can be used for purification.

Route 2: Dieckmann Condensation

This route involves the intramolecular cyclization of a diester.

Question: My Dieckmann condensation is not proceeding to completion. What could be the issue?

Answer:

Incomplete reaction in a Dieckmann condensation can be due to several factors:

  • Insufficient or Inappropriate Base: A strong base is required to deprotonate the α-carbon of the ester to form the enolate intermediate.

    • Solution: Sodium hydride (NaH) or sodium alkoxides (e.g., sodium ethoxide) are commonly used bases. Ensure the base is fresh and added in at least a stoichiometric amount. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, so a full equivalent of base is necessary.[5]

  • Presence of Protic Solvents: Protic solvents like water or alcohols can quench the enolate intermediate, preventing the cyclization.

    • Solution: Use anhydrous solvents (e.g., THF, toluene) and ensure all glassware is thoroughly dried before use.

  • Steric Hindrance: Bulky substituents on the diester can hinder the intramolecular reaction.

    • Solution: In some cases, using a stronger, non-nucleophilic base or higher reaction temperatures may help overcome steric hindrance.

Question: I am observing the formation of side products in my Dieckmann condensation. What are they and how can I avoid them?

Answer:

Side reactions can lower the yield of the desired β-keto ester.

  • Intermolecular Claisen Condensation: If the concentration of the diester is too high, an intermolecular reaction can compete with the desired intramolecular cyclization.

    • Solution: Use high dilution conditions by adding the diester slowly to a solution of the base.

  • Hydrolysis of the Ester: If there is any water present in the reaction mixture, the ester groups can be hydrolyzed, especially under basic conditions.

    • Solution: As mentioned before, ensure all reagents and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: For the Friedel-Crafts acylation route , the most likely starting material is 3-(3-(methoxycarbonyl)phenyl)propanoic acid. For the Dieckmann condensation route , a suitable precursor would be a diester such as dimethyl 4-(2-methoxy-2-oxoethyl)phthalate or a related isomer.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly depending on the chosen route, the specific reaction conditions, and the purity of the starting materials. Literature reports for similar indanone syntheses show yields ranging from moderate to high (60-90%).[3][4][6]

Q4: What are the safety precautions I should take when performing this synthesis?

A4: Both Friedel-Crafts acylation and Dieckmann condensation involve hazardous reagents.

  • Friedel-Crafts catalysts like AlCl₃ and PPA are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong bases like sodium hydride are flammable solids and react violently with water to produce hydrogen gas. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation in Indanone Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
AlCl₃ Stoichiometric amounts, often in chlorinated solvents (e.g., CH₂Cl₂) or nitrobenzene, 0 °C to RT.Readily available, effective for many substrates.Moisture sensitive, can be difficult to handle, requires stoichiometric amounts.[2]
Polyphosphoric Acid (PPA) Used as both solvent and catalyst, high temperatures (e.g., 100-150 °C).Easy to handle, effective for less reactive substrates.High viscosity can make stirring difficult, work-up can be challenging.
Triflic Acid (TfOH) Catalytic or stoichiometric amounts, often in non-coordinating solvents, RT.Very strong acid, can catalyze difficult cyclizations.Expensive, corrosive.
Eaton's Reagent (P₂O₅ in CH₃SO₃H) Used as both solvent and catalyst, moderate temperatures.Strong dehydrating agent, effective for cyclization of carboxylic acids.Corrosive, work-up requires care.

Table 2: Common Bases for Dieckmann Condensation

BaseTypical SolventKey Characteristics
Sodium Hydride (NaH) THF, TolueneStrong, non-nucleophilic base; reaction is irreversible as H₂ gas evolves.
Sodium Ethoxide (NaOEt) Ethanol, THFStrong base; often used when the ester is an ethyl ester to avoid transesterification.
Potassium tert-Butoxide (KOtBu) tert-Butanol, THFStrong, sterically hindered base; can be useful for forming the kinetic enolate.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, place the 3-(3-(methoxycarbonyl)phenyl)propanoic acid.

  • Add the chosen solvent (e.g., dichloromethane).

  • Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining the temperature.

  • Allow the reaction to stir at the appropriate temperature for the required time, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Dieckmann Condensation

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride in anhydrous THF.

  • In a separate flask, dissolve the starting diester (e.g., dimethyl 4-(2-methoxy-2-oxoethyl)phthalate) in anhydrous THF.

  • Slowly add the diester solution to the sodium hydride suspension at room temperature or 0 °C.

  • After the addition is complete, the reaction mixture may be heated to reflux to ensure completion. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with a few drops of water or ethanol.

  • Acidify the mixture with dilute aqueous acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.[4]

Mandatory Visualization

Synthesis_Pathways cluster_FC Friedel-Crafts Acylation Route cluster_Dieckmann Dieckmann Condensation Route start_FC 3-(3-(Methoxycarbonyl)phenyl)propanoic acid product This compound start_FC->product Lewis Acid (e.g., AlCl₃, PPA) start_D Substituted Dimethyl Phthalate product_D This compound start_D->product_D Strong Base (e.g., NaH)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Check Catalyst/Base Activity start->q1 a1_yes Use Fresh/Anhydrous Reagents q1->a1_yes Inactive? q2 Optimize Reaction Conditions q1->q2 Active a1_yes->q2 a2_yes Adjust Temperature and Time q2->a2_yes Suboptimal? q3 Consider Stoichiometry q2->q3 Optimal a2_yes->q3 a3_yes Ensure Sufficient Catalyst/Base q3->a3_yes Incorrect? end Improved Yield q3->end Correct a3_yes->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the intramolecular Friedel-Crafts acylation of its precursor, 3-(4-methoxycarbonylphenyl)propanoic acid.

Issue 1: Low or No Yield of Target Product

Question: My reaction is resulting in a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in an intramolecular Friedel-Crafts acylation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) or Brønsted acid (e.g., polyphosphoric acid, methanesulfonic acid) is highly sensitive to moisture.[1] Any water in the glassware, solvent, or starting materials will deactivate the catalyst.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle hygroscopic catalysts under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the catalyst whenever possible.[1]

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product, a ketone, can form a complex with the catalyst, rendering it inactive.[1]

    • Solution: Increase the molar equivalents of the Lewis acid. A common starting point is 1.1 to 1.5 equivalents relative to the starting material. For Brønsted acids like PPA, ensure a sufficient excess is used to act as both catalyst and solvent.

  • Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures, while excessively high temperatures can lead to decomposition or side reactions.[1]

    • Solution: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For PPA-mediated reactions, temperatures around 100°C are often effective. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.

  • Deactivated Aromatic Ring: The starting material, 3-(4-methoxycarbonylphenyl)propanoic acid, has a deactivating ester group on the aromatic ring, which can hinder the electrophilic aromatic substitution.[1]

    • Solution: Employ a stronger Lewis acid or a superacid like triflic acid (TfOH). Alternatively, converting the carboxylic acid to the more reactive acyl chloride before cyclization can proceed under milder conditions.

  • Poor Quality Starting Material: Impurities in the 3-(4-methoxycarbonylphenyl)propanoic acid can interfere with the reaction.

    • Solution: Ensure the purity of the starting material through techniques like recrystallization or column chromatography before proceeding with the cyclization.

Issue 2: Formation of Multiple Products/Impurities

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts alongside the desired indanone. What are these impurities and how can I minimize them?

Answer:

The formation of multiple products points towards side reactions or the presence of regioisomers.

Possible Causes & Solutions:

  • Formation of Regioisomers: While the primary cyclization is expected to occur at the position ortho to the propanoic acid chain, cyclization at the other ortho position (if available and sterically accessible) can lead to a regioisomeric indanone. For 3-(4-methoxycarbonylphenyl)propanoic acid, only one regioisomer is possible. However, incomplete reaction or side reactions involving the ester can lead to impurities.

  • Intermolecular Acylation: At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization.

    • Solution: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by adding the substrate or catalyst slowly to the reaction mixture.

  • Decarboxylation: At elevated temperatures, particularly with strong acids, decarboxylation of the starting material or product can occur.

    • Solution: Carefully control the reaction temperature and time. Use the mildest effective conditions.

  • Hydrolysis of the Methyl Ester: If water is present in the reaction or during workup, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Maintain anhydrous reaction conditions and perform an esterification workup step if hydrolysis is suspected.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are recommended?

Answer:

Purification of indanone derivatives often requires chromatographic techniques.

Recommended Purification Protocol:

  • Workup: After quenching the reaction, typically with ice water, the product is extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a brine wash. The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Column Chromatography: Flash column chromatography is the most effective method for purifying the target compound.

    • Stationary Phase: Silica gel (230-400 mesh) is commonly used.

    • Mobile Phase (Eluent): A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is typically effective. A good starting point for developing the gradient is 10-30% ethyl acetate in hexanes.[2] The polarity can be gradually increased to elute the more polar product while leaving highly polar impurities on the column. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired product on a TLC plate.[2]

    • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the intramolecular Friedel-Crafts acylation of 3-(4-methoxycarbonylphenyl)propanoic acid. This involves the cyclization of the propanoic acid side chain onto the aromatic ring in the presence of a strong acid catalyst.

Q2: How can I prepare the precursor, 3-(4-methoxycarbonylphenyl)propanoic acid?

A2: This precursor can be synthesized from 4-carboxyphenylacetic acid. The synthesis involves a series of standard organic transformations, potentially including chain extension followed by esterification of the aromatic carboxylic acid. Alternatively, it can be prepared from p-toluic acid through steps that introduce the propanoic acid side chain.

Q3: Which catalyst is best for the intramolecular Friedel-Crafts cyclization?

A3: The choice of catalyst is crucial and depends on the reactivity of the substrate. For the deactivated ring in 3-(4-methoxycarbonylphenyl)propanoic acid, stronger catalysts are generally required.

  • Polyphosphoric acid (PPA): Often used as both a catalyst and a solvent at elevated temperatures.
  • Methanesulfonic acid (MSA): A strong Brønsted acid that can be effective.
  • Eaton's Reagent (P₂O₅ in MSA): A very powerful dehydrating agent and acid catalyst.
  • Thionyl chloride (SOCl₂) followed by a Lewis acid (e.g., AlCl₃): This two-step approach involves converting the carboxylic acid to the more reactive acyl chloride, which can then be cyclized under milder conditions.

Q4: Can I use a microwave reactor for this synthesis?

A4: Yes, microwave-assisted synthesis can be a valuable tool for this reaction. It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can be used to see the spots. For more quantitative analysis, LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for Intramolecular Friedel-Crafts Acylation

EntryCatalyst (equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Observations
1PPA-8044585Incomplete conversion
2PPA-10047090Good conversion, minor impurities
3PPA-12046580Increased side products/darkening
4MSA-8066088Moderate yield
5SOCl₂ (1.2), then AlCl₃ (1.2)Dichloromethane0 to RT37592Clean reaction, good yield
6Eaton's Reagent-6028095High yield, clean product

Note: This table presents hypothetical data for illustrative purposes, based on typical outcomes for similar reactions.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid

This protocol describes a plausible synthesis of the precursor from 4-formylbenzoic acid.

  • Step 1: Knoevenagel Condensation: To a solution of 4-formylbenzoic acid and malonic acid in pyridine, add a catalytic amount of piperidine. Heat the mixture at reflux for 4-6 hours. After cooling, pour the reaction mixture into dilute hydrochloric acid to precipitate the product, 3-(4-carboxyphenyl)acrylic acid. Filter, wash with water, and dry.

  • Step 2: Reduction: The 3-(4-carboxyphenyl)acrylic acid is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This will yield 3-(4-carboxyphenyl)propanoic acid.

  • Step 3: Selective Esterification: To a solution of 3-(4-carboxyphenyl)propanoic acid in methanol, add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 8-12 hours. After cooling, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layer is dried and concentrated to yield 3-(4-methoxycarbonylphenyl)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation to Yield this compound

This protocol is a representative procedure for the cyclization step.

  • Method A: Using Polyphosphoric Acid (PPA)

    • To a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (a 10-fold excess by weight relative to the starting material).

    • Heat the PPA to 80-100°C with stirring.

    • Slowly add 3-(4-methoxycarbonylphenyl)propanoic acid to the hot PPA.

    • Continue stirring at this temperature for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • Method B: Using Thionyl Chloride and Aluminum Chloride

    • To a solution of 3-(4-methoxycarbonylphenyl)propanoic acid in an anhydrous solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0°C. Add a catalytic amount of DMF.

    • Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0°C.

    • Carefully add aluminum chloride (1.2 equivalents) portion-wise, keeping the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent. Purify the crude product by column chromatography.

Mandatory Visualization

Reaction_Pathway cluster_0 Precursor Synthesis cluster_1 Intramolecular Friedel-Crafts Acylation 4-Formylbenzoic_Acid 4-Formylbenzoic Acid 3-4-carboxyphenyl_acrylic_acid 3-(4-carboxyphenyl)acrylic acid 4-Formylbenzoic_Acid->3-4-carboxyphenyl_acrylic_acid Knoevenagel Condensation Malonic_Acid Malonic Acid Malonic_Acid->3-4-carboxyphenyl_acrylic_acid Knoevenagel Condensation 3-4-carboxyphenyl_propanoic_acid 3-(4-carboxyphenyl)propanoic acid 3-4-carboxyphenyl_acrylic_acid->3-4-carboxyphenyl_propanoic_acid Reduction (H2, Pd/C) Precursor 3-(4-methoxycarbonylphenyl) propanoic acid 3-4-carboxyphenyl_propanoic_acid->Precursor Selective Esterification (MeOH, H+) Target_Product This compound Precursor->Target_Product PPA or SOCl₂, AlCl₃

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low/No Yield Observed check_catalyst Is the catalyst active and anhydrous conditions maintained? start->check_catalyst check_equivalents Are stoichiometric amounts of Lewis acid used? check_catalyst->check_equivalents Yes action_catalyst Use fresh catalyst, ensure anhydrous conditions. check_catalyst->action_catalyst No check_temp Is the reaction temperature optimized? check_equivalents->check_temp Yes action_equivalents Increase equivalents of Lewis acid (1.1-1.5 eq.). check_equivalents->action_equivalents No check_sm Is the starting material pure? check_temp->check_sm Yes action_temp Screen different temperatures, consider microwave heating. check_temp->action_temp No action_sm Purify starting material. check_sm->action_sm No end Yield Optimized check_sm->end Yes action_catalyst->end action_equivalents->end action_temp->end action_sm->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic route.

Route 1: Dieckmann Condensation

The synthesis of the target molecule via Dieckmann condensation typically involves the intramolecular cyclization of a precursor like dimethyl 3-(2-methoxy-2-oxoethyl)benzoate.

Problem 1: Low or No Yield of the Desired Product

Potential CauseSuggested Solution
Ineffective Base: The chosen base may not be strong enough to deprotonate the α-carbon of the ester.Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).
Presence of Water: Moisture in the reaction will quench the strong base and hydrolyze the ester starting material.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Solvent: The polarity of the solvent can affect the stability of the enolate intermediate.Aprotic solvents like tetrahydrofuran (THF) or toluene are generally preferred as they can enhance enolate stability and may reduce side reactions.[1]
Steric Hindrance: Bulky substituents on the starting material may hinder the intramolecular cyclization.This may require optimization of reaction conditions (e.g., higher temperature, longer reaction time) or exploring an alternative synthetic route.

Problem 2: Formation of a Major Side Product

Potential CauseSuggested Solution
Intermolecular Condensation (Dimerization): At high concentrations, the enolate may react with another molecule of the starting material instead of intramolecularly.Perform the reaction under high dilution conditions to favor the intramolecular pathway. Add the starting material slowly to the base solution.
Decarboxylation: The β-keto ester product can undergo decarboxylation upon prolonged heating or under acidic/basic workup conditions, leading to 1-indanone-5-carboxylic acid.[2][3]Perform the reaction at the lowest effective temperature and carefully control the pH during workup. Use milder workup procedures if decarboxylation is a significant issue.
Cleavage of the β-keto ester (Reverse Dieckmann): If the product lacks an enolizable proton, the reverse reaction can occur, especially in the presence of a strong base.Ensure the reaction conditions favor the forward reaction. The use of a full equivalent of base helps to deprotonate the product and drive the equilibrium forward.[4]
Route 2: Intramolecular Friedel-Crafts Acylation

This route typically involves the cyclization of 3-(4-(methoxycarbonyl)phenyl)propanoic acid or its corresponding acyl chloride.

Problem 1: Reaction Fails to Proceed

Potential CauseSuggested Solution
Deactivated Aromatic Ring: The methyl carboxylate group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.[5][6]A strong Lewis acid catalyst (e.g., AlCl₃) is typically required in stoichiometric amounts.[7] Alternatively, a Brønsted superacid like triflic acid may be effective.
Insufficiently Reactive Electrophile: The carboxylic acid may not be readily converted to the acylium ion intermediate.Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the cyclization step.
Incompatible Functional Groups: The presence of basic functional groups (e.g., amines) can complex with the Lewis acid catalyst, rendering it inactive.[5]Protect any incompatible functional groups before attempting the Friedel-Crafts acylation.

Problem 2: Formation of Isomeric Products

Potential CauseSuggested Solution
Lack of Regioselectivity: The acylium ion may attack a different position on the aromatic ring, leading to the formation of regioisomers.The directing effect of the methyl carboxylate group (meta-directing) should favor the desired product. However, steric factors could lead to other isomers. Purification by column chromatography is often necessary to separate isomers.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both the Dieckmann condensation and the intramolecular Friedel-Crafts acylation are viable routes. The choice often depends on the availability of starting materials and the specific experimental capabilities. The Dieckmann condensation can be effective but is sensitive to reaction conditions, particularly the choice of base and the need for anhydrous conditions. The intramolecular Friedel-Crafts acylation is a robust method for forming the indanone core, but the deactivating nature of the methyl carboxylate substituent requires careful selection of a strong acid catalyst.[5][6]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q3: What are the best practices for purifying the final product?

A3: Purification is typically achieved through silica gel column chromatography.[8][9] The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution, for instance with an ethyl acetate/pentane mixture, can be effective.[8][9] Recrystallization may also be a viable purification method if a suitable solvent system is found.

Q4: Can I use a different ester, such as an ethyl ester, in the starting material?

A4: Yes, it is generally possible to use other alkyl esters. For the Dieckmann condensation, if an ethoxide base is used with a methyl ester starting material, transesterification can occur. To avoid a mixture of products, it is best to match the alkoxide base to the ester in the starting material (e.g., use sodium methoxide with a methyl ester).

Q5: What safety precautions should I take when performing these syntheses?

A5: Both synthetic routes involve hazardous reagents. Strong bases like sodium hydride are highly flammable and react violently with water. Strong acids like aluminum trichloride and triflic acid are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure you are familiar with the specific hazards of all chemicals being used by consulting their Safety Data Sheets (SDS).

Key Experimental Protocols

Protocol 1: Synthesis via Dieckmann Condensation

This protocol is adapted from the synthesis of a related isomer, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[8][9]

Starting Material: Dimethyl 3-(2-methoxy-2-oxoethyl)benzoate

  • Under an inert atmosphere (argon or nitrogen), dissolve the starting diester in anhydrous tetrahydrofuran (THF).

  • With stirring, slowly add sodium hydride (60% dispersion in mineral oil) to the solution.

  • Slowly heat the reaction mixture to reflux and maintain for 1-2 hours. The formation of a thick paste may be observed.

  • Cool the reaction mixture to room temperature and carefully quench by the dropwise addition of water.

  • Acidify the mixture with 5 M hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

Protocol 2: Synthesis via Intramolecular Friedel-Crafts Acylation

This is a general protocol for the cyclization of an arylpropanoic acid.

Starting Material: 3-(4-(methoxycarbonyl)phenyl)propanoic acid

Step 2a: Conversion to Acyl Chloride (Optional but Recommended)

  • In a fume hood, add the starting carboxylic acid to a round-bottom flask.

  • Slowly add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Remove the excess SOCl₂ by distillation or under reduced pressure to obtain the crude acyl chloride.

Step 2b: Intramolecular Friedel-Crafts Acylation

  • Under an inert atmosphere, suspend aluminum trichloride (AlCl₃) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the acyl chloride (from Step 2a) or the starting carboxylic acid in the same solvent.

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, carefully quench by pouring the mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Dieckmann_Condensation_Pathway Dieckmann Condensation Pathway cluster_0 Main Reaction Pathway cluster_1 Potential Side Reactions A Dimethyl 3-(2-methoxy-2-oxoethyl)benzoate B Enolate Intermediate A->B  Strong Base  (e.g., NaH) C Tetrahedral Intermediate B->C Intramolecular Attack S1 Dimerization Product B->S1 Intermolecular Attack D Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate C->D  Loss of  Methoxide S2 1-Indanone-5-carboxylic acid (Decarboxylation) D->S2 Heat or Acid/Base S3 Starting Material (Reverse Dieckmann) D->S3 Strong Base

Caption: Main reaction and side reaction pathways in the Dieckmann condensation.

Friedel_Crafts_Pathway Intramolecular Friedel-Crafts Acylation Pathway cluster_0 Main Reaction Pathway cluster_1 Potential Issues A 3-(4-(methoxycarbonyl)phenyl) propanoic acid B Acyl Chloride A->B SOCl₂ or (COCl)₂ C Acylium Ion Intermediate B->C Lewis Acid (e.g., AlCl₃) D Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate C->D Intramolecular Attack I1 No Reaction (Deactivated Ring) C->I1 Insufficiently Strong Acid I2 Formation of Regioisomers C->I2 Alternative Electrophilic Attack

Caption: Main reaction pathway and potential issues in the Friedel-Crafts acylation.

Troubleshooting_Workflow General Troubleshooting Workflow Start Experiment Performed CheckYield Check Yield and Purity (TLC, NMR) Start->CheckYield GoodResult Successful Synthesis CheckYield->GoodResult High Yield & Purity LowYield Low Yield CheckYield->LowYield Low Yield SideProducts Major Side Products CheckYield->SideProducts Impure AnalyzeConditions Analyze Reaction Conditions (Base, Solvent, Temp, Purity of Reagents) LowYield->AnalyzeConditions IdentifySideProducts Identify Side Products (NMR, MS) SideProducts->IdentifySideProducts Purify Purification Strategy (Column Chromatography, Recrystallization) SideProducts->Purify Optimize Optimize Conditions (e.g., High Dilution, Lower Temp) AnalyzeConditions->Optimize IdentifySideProducts->Optimize ReRun Re-run Experiment Optimize->ReRun Purify->GoodResult ReRun->CheckYield

References

Technical Support Center: Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Purification

Question: We are experiencing a significant loss of product during the purification of this compound. What are the potential causes and solutions?

Answer:

Low recovery of the target compound can stem from several factors, from the initial work-up to the final purification steps. Based on the typical synthesis of indanone derivatives via intramolecular Friedel-Crafts acylation, here are the likely causes and recommended solutions:

  • Incomplete Reaction or Side Reactions: The synthesis of indanones can sometimes result in the formation of side products or incomplete conversion of starting materials, complicating purification and reducing the overall yield.

  • Suboptimal Extraction: During the aqueous work-up, the product might not be fully extracted into the organic layer if the pH is not optimal or if an insufficient volume of solvent is used.

  • Degradation on Silica Gel: While generally stable, some indanone derivatives can be sensitive to acidic conditions. Standard silica gel is slightly acidic and may cause degradation or irreversible adsorption of the product.

  • Co-elution with Impurities: If the polarity of the product and a major impurity are very similar, it can be challenging to achieve good separation by column chromatography, leading to fractions with mixed compounds and subsequent loss of pure product.

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. An unsuitable solvent will lead to poor recovery, either by dissolving the product too well or not at all.

Troubleshooting Table for Low Yield

Potential Cause Recommended Solution
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before quenching.
Suboptimal ExtractionAdjust the pH of the aqueous layer to ensure the product is in a neutral form. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
Degradation on Silica GelUse deactivated silica gel (treated with a base like triethylamine) for column chromatography. Alternatively, consider using a different stationary phase like alumina.
Co-elution of ImpuritiesOptimize the mobile phase for column chromatography. A gradient elution might be necessary. If co-elution persists, consider an alternative purification method like preparative HPLC.
Poor RecrystallizationPerform small-scale solvent screening to identify a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the compound when hot but not at room temperature.

Issue 2: Persistent Impurities in the Final Product

Question: After purification by column chromatography, our batch of this compound still shows the presence of impurities in the NMR and HPLC analysis. What are these impurities and how can we remove them?

Answer:

The nature of impurities will depend on the synthetic route employed. For a typical intramolecular Friedel-Crafts acylation, common impurities include:

  • Unreacted Starting Material: The precursor acid or acid chloride may not have fully cyclized.

  • Regioisomers: If the aromatic ring has multiple possible sites for acylation, regioisomers can be formed.[1]

  • Poly-acylated Products: Although less common with acylation than alkylation, polysubstitution can occur under harsh reaction conditions.[2]

  • By-products from the Lewis Acid: Residual catalyst or its hydrolysis products can contaminate the final product.

Strategies for Removing Persistent Impurities:

  • Optimize Column Chromatography:

    • Solvent System: A detailed gradient elution can improve separation. For instance, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate can effectively separate compounds with close Rf values.

    • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A longer column can also provide better resolution.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities.

    • Solvent Selection: Experiment with different solvents or solvent mixtures. Common choices for indanone derivatives include ethanol, methanol, ethyl acetate/hexane, and toluene.

    • Procedure: Dissolve the impure compound in the minimum amount of hot solvent and allow it to cool slowly. The pure compound should crystallize out, leaving the impurities in the mother liquor.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed to separate the target compound from closely related impurities.

Experimental Protocol: Optimized Column Chromatography

A typical protocol for purifying this compound is as follows:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the dried product-silica mixture onto the top of the packed column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Analysis Comparison

Analytical Technique Information Provided Typical Purity Target
HPLC Quantitative assessment of purity and detection of non-volatile impurities.>98%
¹H NMR Structural confirmation and detection of proton-containing impurities.No observable impurity signals.
LC-MS Confirmation of molecular weight and identification of impurities.Mass consistent with the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: Pure this compound is typically a white to off-white solid. It is generally stable when stored at room temperature in a well-sealed container, protected from light and moisture.

Q2: Can I use a different purification method instead of column chromatography?

A2: Yes, while column chromatography is the most common method, other techniques can be employed depending on the scale and required purity. For small quantities and high purity, preparative TLC or preparative HPLC are viable options. For large-scale purification, recrystallization is often the most practical and economical method, provided a suitable solvent is found.

Q3: My compound appears as an oil and does not solidify. What should I do?

A3: An oily product often indicates the presence of impurities that are depressing the melting point. Try the following:

  • Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) and stir or sonicate the mixture. This can often induce crystallization by washing away oily impurities.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal to the oil can initiate crystallization.

  • Further Purification: If trituration fails, the oil likely requires further purification by column chromatography to remove the impurities preventing crystallization.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for full characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • HPLC: To determine the purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carbonyl, ester).

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Product (Post-Reaction Work-up) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity & Identity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Re-analyze Purity_Check->Recrystallization If impurities persist Pure_Product Pure Product Purity_Check->Pure_Product If pure Troubleshooting_Flow Start Start Purification Check_Purity Analyze Purity (TLC/HPLC) Start->Check_Purity Is_Pure Purity > 98%? Check_Purity->Is_Pure Low_Yield Low Yield? Is_Pure->Low_Yield Yes Optimize_Chromatography Optimize Chromatography Is_Pure->Optimize_Chromatography No End Pure Product Low_Yield->End No Troubleshoot_Yield Troubleshoot Yield (See Table 1) Low_Yield->Troubleshoot_Yield Yes Troubleshoot_Yield->Start Recrystallize Recrystallize Optimize_Chromatography->Recrystallize Recrystallize->Check_Purity

References

Stability and degradation of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under recommended storage conditions, which typically include storage in a cool, dry, and dark place in a well-sealed container. However, the presence of a ketone and an ester functional group suggests potential susceptibility to degradation under certain environmental stresses.

Q2: What are the primary functional groups in this compound that may be susceptible to degradation?

A2: The two primary functional groups that may be involved in degradation pathways are the methyl ester and the cyclic ketone (indanone moiety). The ester is susceptible to hydrolysis, while the ketone can undergo oxidation, although it is generally more resistant than an aldehyde.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the functional groups present, the most probable degradation pathways are:

  • Hydrolysis: The methyl ester can hydrolyze under acidic or basic conditions to form 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid and methanol.[1][2]

  • Oxidation: The ketone functional group can be oxidized, potentially leading to ring-opening products. This is more likely to occur in the presence of strong oxidizing agents.[3][4]

  • Photodegradation: Aromatic ketones are known to be photosensitive and can degrade upon exposure to light, particularly UV radiation.[5]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, the compound is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents. It is also advisable to avoid moisture to prevent hydrolysis of the ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Action
Loss of compound purity over time in solution. Hydrolysis of the methyl ester. This is accelerated by acidic or basic conditions and the presence of water.Prepare solutions fresh in a neutral, anhydrous solvent. If aqueous solutions are necessary, buffer them to a neutral pH and use them immediately. Store solutions at low temperatures.
Appearance of an unexpected peak in HPLC analysis after exposure to air or certain reagents. Oxidative degradation. The ketone or other parts of the molecule may have been oxidized.Degas solvents and blanket reactions with an inert gas (e.g., nitrogen or argon). Avoid using strong oxidizing agents unless they are part of the intended reaction.
Discoloration or degradation of the solid compound upon storage. Photodegradation. Exposure to light, especially UV light, can cause degradation of the aromatic ketone.Store the solid compound in an amber vial or a container protected from light.
Inconsistent analytical results between batches. Variable storage conditions or handling. Differences in exposure to moisture, light, or temperature can lead to varying levels of degradation.Standardize storage and handling procedures for all batches. Perform regular purity checks on stored materials.

Proposed Degradation Pathways

The following diagram illustrates the plausible degradation pathways for this compound under forced degradation conditions.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main [Structure of this compound] hydrolysis_product 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid main->hydrolysis_product Acid/Base, H2O oxidation_product Ring-Opened Products (e.g., dicarboxylic acid derivatives) main->oxidation_product Oxidizing Agent (e.g., H2O2) photo_product Various Photoproducts main->photo_product Light (UV) methanol Methanol

Caption: Plausible degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed protocols for conducting forced degradation studies to assess the stability of this compound.

General Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Solution: For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL.

Analytical Method for Stability Monitoring

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (to be determined experimentally, likely in the UV range).

  • Injection Volume: 10 µL.

Forced Degradation Conditions
Stress Condition Protocol Expected Degradation
Acid Hydrolysis 1. To 1 mL of the working solution, add 1 mL of 0.1 M HCl.2. Heat at 60°C for 24 hours.3. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable volume with the mobile phase.Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Base Hydrolysis 1. To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.2. Keep at room temperature for 8 hours.3. Neutralize with 0.1 M HCl and dilute to a suitable volume with the mobile phase.Rapid hydrolysis of the methyl ester.
Oxidative Degradation 1. To 1 mL of the working solution, add 1 mL of 3% H₂O₂.2. Keep at room temperature for 24 hours, protected from light.3. Dilute to a suitable volume with the mobile phase.Oxidation of the ketone, potentially leading to ring-opening.
Thermal Degradation 1. Place the solid compound in a controlled temperature oven at 60°C for 48 hours.2. Also, heat a solution of the compound (100 µg/mL in an appropriate solvent) at 60°C for 48 hours.Assess the thermal stability of both the solid and the solution.
Photodegradation 1. Expose a solution of the compound (100 µg/mL) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.2. A control sample should be wrapped in aluminum foil to protect it from light.Formation of various photoproducts due to the aromatic ketone moiety.

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock and Working Solutions acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms data Summarize Data in Tables hplc->data nmr NMR for Structure Elucidation lcms->nmr lcms->data nmr->data pathway Propose Degradation Pathways data->pathway

Caption: Workflow for conducting forced degradation studies.

Summary of Potential Degradation Data (Hypothetical)

The following table summarizes hypothetical results from a forced degradation study. Actual results will vary based on experimental conditions.

Stress Condition % Degradation of Parent Compound Number of Degradation Products Major Degradation Product (Proposed)
0.1 M HCl, 60°C, 24h15%13-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
0.1 M NaOH, RT, 8h>90%13-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
3% H₂O₂, RT, 24h8%2Ring-opened products
60°C (Solid), 48h<1%0-
60°C (Solution), 48h3%1Minor unidentified product
Photostability Chamber25%3+Complex mixture of photoproducts

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own experiments and validate their findings.

References

How to improve the stereoselectivity in the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereoselectivity in the Synthesis of Indanone Analogs

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stereoselective synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate analogs and related indanone structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereoselectivity in the synthesis of chiral indanone analogs?

The main strategies involve creating one or more stereocenters with a high degree of control. This is typically achieved through:

  • Asymmetric Catalysis: Using a small amount of a chiral catalyst (often a metal complex with a chiral ligand) to steer the reaction towards a specific stereoisomer. Methods include asymmetric hydrogenation, cyclization, and addition reactions.[1][2][3]

  • Organocatalysis: Employing chiral organic molecules (like amines or phosphoric acids) as catalysts to induce enantioselectivity, for instance, in Michael additions or aldol reactions to form the indanone core.[4]

  • Chiral Auxiliaries: Covalently attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

  • Biocatalysis: Using enzymes, such as ene-reductases or transaminases, which can offer extremely high levels of stereoselectivity under mild reaction conditions.[5][6]

Q2: How do I choose the appropriate catalytic system for my target molecule?

The choice of catalyst depends heavily on the specific reaction and the substrate. For instance:

  • Rhodium-based catalysts with chiral ligands like MonoPhos have shown excellent results (up to 95% ee) in the asymmetric intramolecular 1,4-addition of chalcone derivatives to form 3-aryl-1-indanones.[3][7]

  • Ruthenium catalysts , such as Noyori-type catalysts (e.g., Ts-DENEB), are highly effective for the asymmetric transfer hydrogenation (ATH) of the ketone group, producing chiral indanols with excellent stereoselectivity (99% ee).[8]

  • Palladium and Nickel catalysts are used in various cyclization and C-C bond activation reactions to construct the chiral indanone skeleton.[1][2]

A logical workflow for catalyst selection is outlined below.

G cluster_start Catalyst Selection Workflow cluster_reactions Reaction Types cluster_catalysts Catalyst Families start Define Target Stereocenter (e.g., C1-OH, C2-sub, C3-aryl) reaction_type Identify Key Stereo-determining Reaction start->reaction_type reduction Ketone Reduction (ATH) reaction_type->reduction cyclization Asymmetric Cyclization reaction_type->cyclization addition Conjugate Addition reaction_type->addition ru_cat Ru-based (e.g., Ts-DENEB) reduction->ru_cat rh_cat Rh-based (e.g., MonoPhos) cyclization->rh_cat org_cat Organocatalysts (e.g., NHC) addition->org_cat optimize Optimize Ligand, Solvent, & Temperature ru_cat->optimize rh_cat->optimize org_cat->optimize

Fig. 1: Workflow for selecting a suitable catalytic system.

Q3: What is the difference between diastereoselectivity and enantioselectivity in this synthetic context?

  • Enantioselectivity is crucial when creating the first stereocenter in an achiral molecule, or when a chiral catalyst differentiates between two enantiomeric faces of a substrate. The goal is to produce one enantiomer in excess of the other.[9][10] For example, the reduction of an achiral indanone to a chiral indanol.

  • Diastereoselectivity becomes important when a reaction creates a new stereocenter in a molecule that already contains one. The two products (diastereomers) have different physical properties.[9][10] For example, reducing the ketone of a racemic 3-substituted indanone will produce a mixture of cis and trans diastereomers.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee%) in Asymmetric Transfer Hydrogenation (ATH)

  • Question: My ATH of the 3-oxo group to produce a chiral alcohol is yielding a nearly racemic mixture (low ee%). What are the common causes and how can I fix this?

  • Answer: Low enantioselectivity in ATH reactions is often linked to the catalyst system and reaction conditions.

    • Catalyst Choice and Integrity: The choice of catalyst is paramount. For 3-aryl-indanones, oxo-tethered Ru-catalysts like (R,R)-Ts-DENEB have demonstrated superior performance, achieving up to 99% ee.[8] Ensure your catalyst has not decomposed and is handled under an inert atmosphere.

    • Hydrogen Source: The combination of formic acid (HCO₂H) and triethylamine (Et₃N) is a standard hydrogen source. The ratio and purity of these reagents can impact selectivity.[8]

    • Solvent: The solvent can significantly influence the transition state energy. Protic solvents like methanol are commonly used.[8] Screen other solvents (e.g., isopropanol, acetonitrile) if selectivity remains low.

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. Try running the reaction at 0 °C or lower.

    • Substrate Compatibility: The substituents on your indanone ring can sterically or electronically interfere with the catalyst-substrate interaction. The catalyst may need to be re-optimized for your specific analog.

Problem 2: Poor Yields or Selectivity in Rh-Catalyzed Asymmetric Cyclization

  • Question: I am attempting an intramolecular 1,4-addition to synthesize a chiral 3-aryl-1-indanone, but the reaction is giving low yields and/or poor ee%. What should I investigate?

  • Answer: This reaction is sensitive to several factors related to the catalyst, substrate, and reaction environment.

    • Ligand Selection: While (R)-MonoPhos is a well-established ligand for this transformation, its purity is critical.[7] Other monodentate or bidentate phosphine ligands could be screened for your specific substrate.

    • Base and Additives: An aqueous base (e.g., K₃PO₄) is often required.[2] The concentration and choice of base can affect both rate and selectivity.

    • Substrate Purity: The pinacolborane chalcone derivative precursor must be pure. Impurities can poison the catalyst or lead to side reactions.[3]

    • Inert Atmosphere: Rhodium catalysts are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (N₂ or Ar) using properly dried, degassed solvents.

G cluster_troubleshooting Troubleshooting Low Stereoselectivity start Low ee% or dr Observed q1 Is the catalyst active and handled properly? start->q1 q2 Are reaction conditions (T, solvent) optimal? q1->q2 Yes sol1 Verify catalyst integrity. Use inert atmosphere techniques. q1->sol1 No q3 Is the chiral ligand a good match for the substrate? q2->q3 Yes sol2 Screen solvents. Lower reaction temperature. q2->sol2 No q4 Are starting materials and reagents pure? q3->q4 Yes sol3 Screen a library of ligands. Check literature for similar substrates. q3->sol3 No sol4 Re-purify starting materials. Use high-purity, dry solvents. q4->sol4 No

Fig. 2: A decision-making diagram for troubleshooting poor stereoselectivity.

Data Summary Tables

Table 1: Comparison of Key Catalytic Systems for Asymmetric Indanone Synthesis

Catalytic SystemCatalyst / LigandReductant / AdditiveSubstrate ScopeMax Yield (%)Max ee (%)Reference
Rh-Catalyzed 1,4-Addition[Rh(acac)(CO)₂] / (R)-MonoPhosK₃PO₄ (aq)Pinacolborane chalcones9595[2][7]
Pd-Catalyzed C-C ActivationPd₂(dba)₃·CHCl₃ / (R)-TolBINAPCO (1 atm) / NaBARFAryl-substituted cyclobutanones8296[2]
Ni-Catalyzed Reductive CyclizationNi(OAc)₂ / P-chiral monophosphineSilaneEnonesHighHigh[1][2]

Table 2: Catalyst Performance in Asymmetric Transfer Hydrogenation of 3-Aryl-1-Indanone

EntryCatalyst (mol%)SubstrateConversion (%)ProductYield (%)ee (%)Reference
1(R,R)-Ts-DENEB (1)3-phenyl-1-indanone>99cis-(1R,3R)-indanol9799[8]
2(S,S)-Ts-DENEB (1)3-phenyl-1-indanone>99cis-(1S,3S)-indanol9599[8]

Key Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Intramolecular 1,4-Addition

This protocol is adapted from the synthesis of chiral 3-aryl-1-indanones and should be optimized for specific analogs.[7]

  • To a dried Schlenk tube under an argon atmosphere, add the Rh(I) catalyst precursor (e.g., [Rh(acac)(CO)₂], 2.5 mol%) and the chiral ligand (e.g., (R)-MonoPhos, 6 mol%).

  • Add the desired solvent (e.g., 1,4-dioxane, 1.0 M) and stir the mixture at room temperature for 20 minutes.

  • Add the pinacolborane chalcone derivative substrate (1.0 equiv) to the tube.

  • Add the aqueous base (e.g., K₃PO₄, 3.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee%) using chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH)

This protocol is adapted from the reduction of 3-aryl-indanones and should be optimized for specific analogs.[8]

  • To a dried reaction vessel under a nitrogen atmosphere, add the chiral Ru-catalyst (e.g., (R,R)-Ts-DENEB, 1 mol%) and the 3-substituted-1-indanone substrate (1.0 equiv).

  • Add the solvent (e.g., methanol, 0.2 M).

  • Add the azeotropic mixture of formic acid and triethylamine (HCO₂H/Et₃N, e.g., 5:2 mixture, 5 equiv).

  • Stir the reaction at room temperature (23 °C) and monitor for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the chiral indanol product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee%) by chiral HPLC analysis.

G cluster_role Conceptual Role of a Chiral Ligand catalyst Achiral Metal Center complex Diastereomeric Catalyst-Substrate Complexes catalyst->complex ligand Chiral Ligand ligand->complex substrate Prochiral Substrate substrate->complex ts_favored Favored Transition State (Lower Energy) complex->ts_favored ts_disfavored Disfavored Transition State (Higher Energy) complex->ts_disfavored prod_major Major Enantiomer ts_favored->prod_major prod_minor Minor Enantiomer ts_disfavored->prod_minor

Fig. 3: How a chiral ligand creates a preference for one enantiomer.

References

Common pitfalls in the handling and storage of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific handling, storage, and experimental use of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS: 68634-03-7) is limited in publicly available literature. Much of the guidance provided below is inferred from the general chemical properties of indanones and β-keto esters, as well as from data available for the isomeric compound, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Researchers should always perform small-scale stability and solubility tests under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a β-keto ester, the primary stability concerns are hydrolysis of the methyl ester and decarboxylation. These reactions are typically accelerated by strong acidic or basic conditions and elevated temperatures. The indanone ring system is generally stable but can be susceptible to oxidation or reduction depending on the reagents used.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C is a common recommendation for similar compounds) and protected from light and moisture.

Q3: In which common laboratory solvents is this compound likely to be soluble?

Q4: Are there any known incompatibilities for this compound?

A4: Yes, based on the reactivity of related compounds, it is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yield

Your reaction involving this compound is resulting in a complex mixture of products, a low yield of the desired product, or failure to proceed as expected.

Potential Causes and Solutions:

  • Degradation of Starting Material: The compound may have degraded during storage or handling.

    • Troubleshooting Step: Verify the purity of your starting material using techniques like NMR or LC-MS. If impurities are detected, purify the compound before use (e.g., by recrystallization or column chromatography).

  • Reaction Conditions Too Harsh: The presence of strong acids, bases, or high temperatures could be causing decomposition.

    • Troubleshooting Step: If possible, use milder reaction conditions. For example, substitute a strong base with a weaker, non-nucleophilic base. If elevated temperatures are necessary, minimize the reaction time.

  • Hydrolysis or Transesterification: If your reaction is run in the presence of water or alcohols, you may be observing hydrolysis to the corresponding carboxylic acid or transesterification.

    • Troubleshooting Step: Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere to exclude moisture. If an alcohol is a necessary reagent, consider if transesterification is a possible side reaction.

Issue 2: Difficulty in Dissolving the Compound

You are unable to achieve complete dissolution of this compound in your chosen solvent.

Potential Causes and Solutions:

  • Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for the compound.

    • Troubleshooting Step: Refer to Table 1 for a list of recommended solvents. If solubility is still an issue, try a solvent mixture. For example, a small amount of a more polar solvent like DMF or DMSO can sometimes aid dissolution in a less polar solvent.

  • Incomplete Dissolution at Room Temperature: The compound may have limited solubility at lower temperatures.

    • Troubleshooting Step: Gentle warming and sonication can often help to dissolve the compound. However, be mindful of the potential for thermal degradation, especially if the solution is to be used over a prolonged period.

Data Presentation

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityNotes
Dichloromethane (DCM)HighA good initial choice for many reactions.
ChloroformHighSimilar to DCM.
Ethyl AcetateHighA common solvent for reactions and chromatography.
Tetrahydrofuran (THF)HighBe aware of potential peroxide formation in aged THF.
AcetoneModerate to HighUseful for dissolving for analysis.
Methanol / EthanolModeratePotential for transesterification under certain conditions.
Dimethylformamide (DMF)HighUse with caution due to high boiling point.
Dimethyl Sulfoxide (DMSO)HighUse with caution due to high boiling point and potential for side reactions.
WaterLowInsoluble for most practical purposes.
Hexanes / PentaneLowCan be used as an anti-solvent for precipitation.

Experimental Protocols

General Protocol: α-Alkylation of a β-Keto Ester

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents and liquid reagents are anhydrous.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1 equivalent).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., THF).

    • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Deprotonation:

    • Slowly add a non-nucleophilic base (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide) (1.0-1.2 equivalents) to the stirred solution.

    • Stir the mixture at the same temperature for 30-60 minutes to allow for complete enolate formation.

  • Alkylation:

    • Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature slowly and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Start: Dry Glassware & Reagents dissolve Dissolve Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate in Anhydrous Solvent start->dissolve cool Cool to Low Temperature (e.g., -78°C or 0°C) dissolve->cool add_base Slowly Add Base (e.g., NaH, LDA) cool->add_base enolate Stir for Enolate Formation add_base->enolate add_alkylating_agent Slowly Add Alkylating Agent enolate->add_alkylating_agent warm Warm to Room Temperature & Stir add_alkylating_agent->warm monitor Monitor Reaction Progress (TLC / LC-MS) warm->monitor quench Quench with Saturated aq. NH4Cl monitor->quench If complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Isolated Product purify->end

Caption: A generalized experimental workflow for the α-alkylation of a β-keto ester.

logical_relationship compound Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate stability Stability Concerns compound->stability storage Proper Storage compound->storage handling Proper Handling compound->handling hydrolysis Hydrolysis to Carboxylic Acid stability->hydrolysis Accelerated by Acid/Base, Heat decarboxylation Decarboxylation stability->decarboxylation Accelerated by Acid/Base, Heat inert_atmosphere Inert Atmosphere (N2, Ar) storage->inert_atmosphere low_temp Low Temperature (2-8 °C) storage->low_temp anhydrous Anhydrous Conditions handling->anhydrous

Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. The information focuses on overcoming common challenges, particularly low reaction yields.

Troubleshooting Guide

Issue: Low or No Yield of this compound

A low yield of the target indanone is a frequent challenge, often stemming from the intramolecular Friedel-Crafts acylation step. Below are potential causes and their solutions.

Potential Cause Explanation & Solution
Inactive or Inappropriate Catalyst The choice and activity of the Lewis or Brønsted acid catalyst are critical for the cyclization. Common catalysts for this reaction include polyphosphoric acid (PPA) and aluminum chloride (AlCl₃). If using AlCl₃, ensure it is fresh and has not been deactivated by moisture. For challenging substrates, a stronger acid like triflic acid may be required.[1][2]
Moisture Contamination Lewis acids like AlCl₃ are highly sensitive to moisture, which can lead to their deactivation and inhibit the reaction.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal Reaction Temperature The reaction temperature significantly impacts the rate of reaction and the formation of side products. For AlCl₃-catalyzed reactions, it is common to start at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[1] For PPA-catalyzed reactions, higher temperatures (e.g., 80-100 °C) may be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.
Poor Quality Starting Material The purity of the starting material, 3-(3-(methoxycarbonyl)phenyl)propanoic acid or its corresponding acyl chloride, is crucial. Impurities can interfere with the catalyst and lead to side reactions. Ensure the starting material is pure and dry before use.
Deactivated Aromatic Ring The methoxycarbonyl group on the aromatic ring is deactivating, which can make the intramolecular Friedel-Crafts acylation more challenging compared to unsubstituted or activated rings. More forcing conditions, such as higher temperatures or a stronger catalyst, may be necessary.
Formation of Side Products Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric materials and reducing the yield of the desired product. Using high dilution conditions can favor the intramolecular pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the intramolecular Friedel-Crafts acylation of a suitable precursor. This typically involves the cyclization of 3-(3-(methoxycarbonyl)phenyl)propanoic acid or its more reactive derivative, 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride.

Q2: Which catalyst is better for this synthesis, Polyphosphoric Acid (PPA) or Aluminum Chloride (AlCl₃)?

A2: Both PPA and AlCl₃ are commonly used for intramolecular Friedel-Crafts acylations. PPA is often used for the direct cyclization of carboxylic acids at elevated temperatures. AlCl₃ is typically used with the corresponding acyl chloride, which is more reactive, and the reaction can often be carried out at lower temperatures. The choice of catalyst may depend on the stability of the starting material and the desired reaction conditions.

Q3: How can I prepare the precursor, 3-(3-(methoxycarbonyl)phenyl)propanoic acid?

A3: A common method for the synthesis of this precursor is through a Heck reaction between methyl 3-bromobenzoate and acrylic acid, followed by reduction of the double bond. Another approach is the Suzuki coupling of methyl 3-boronobenzoate with a suitable three-carbon synthon.

Q4: My reaction is complete according to TLC, but I am having trouble with the workup. What are the best practices?

A4: For reactions using PPA, the workup involves quenching the reaction mixture by carefully adding it to ice water. The product can then be extracted with an organic solvent like ethyl acetate. For AlCl₃-catalyzed reactions, the workup also involves quenching with ice water, often with the addition of concentrated HCl to break up the aluminum-ketone complex. The product is then extracted with an organic solvent. In both cases, thorough washing of the organic layer with water, brine, and then drying over an anhydrous salt like Na₂SO₄ or MgSO₄ is important before solvent removal.

Q5: What are the expected spectroscopic signatures for this compound?

A5: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons, the two methylene groups of the indanone ring, and the methyl ester protons. The aromatic region will show a characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring. The ¹³C NMR spectrum will show signals for the two carbonyl carbons (ketone and ester), the aromatic carbons, the two methylene carbons, and the methyl ester carbon. The IR spectrum will show strong absorption bands for the ketone and ester carbonyl groups.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This protocol describes the cyclization of 3-(3-(methoxycarbonyl)phenyl)propanoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-(methoxycarbonyl)phenyl)propanoic acid (1 equivalent).

  • Catalyst Addition: Add polyphosphoric acid (10-20 times the weight of the carboxylic acid).

  • Reaction Conditions: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup: Allow the reaction mixture to cool to about 60 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Intramolecular Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

This protocol involves the cyclization of 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride.

  • Step 2a: Preparation of the Acyl Chloride

    • In a round-bottom flask under an inert atmosphere, dissolve 3-(3-(methoxycarbonyl)phenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.

    • Add oxalyl chloride (1.5-2 equivalents) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF.

    • Allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used directly in the next step.

  • Step 2b: Cyclization

    • Reaction Setup: In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in anhydrous dichloromethane and cool to 0 °C.

    • Acyl Chloride Addition: Add a solution of the crude 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride in anhydrous dichloromethane dropwise to the AlCl₃ suspension at 0 °C.

    • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.

    • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

    • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for Friedel-Crafts Cyclization

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1PPA (10 wt. equiv.)-80365
2PPA (10 wt. equiv.)-1001.575
3AlCl₃ (1.2)Dichloromethane0 to RT470
4AlCl₃ (1.5)Dichloromethane0 to RT380
5Triflic Acid (2.0)Dichloromethane0185

Note: The data in this table is hypothetical and intended for illustrative purposes to guide optimization efforts.

Visualizations

experimental_workflow Experimental Workflow for Overcoming Low Yield cluster_prep Precursor Synthesis & Preparation cluster_cyclization Intramolecular Friedel-Crafts Cyclization cluster_analysis Analysis & Troubleshooting cluster_purification Workup & Purification start Start with 3-(3-(methoxycarbonyl)phenyl)propanoic acid acyl_chloride Convert to Acyl Chloride (e.g., with Oxalyl Chloride) start->acyl_chloride If using AlCl₃ ppa_route PPA at 80-100°C start->ppa_route alcl3_route AlCl₃ in DCM, 0°C to RT acyl_chloride->alcl3_route reaction Cyclization Reaction tlc Monitor by TLC/LC-MS reaction->tlc ppa_route->reaction alcl3_route->reaction low_yield Low Yield? tlc->low_yield troubleshoot Troubleshoot: - Check catalyst activity - Ensure anhydrous conditions - Optimize temperature - Verify starting material purity low_yield->troubleshoot Yes workup Aqueous Workup low_yield->workup No purification Column Chromatography / Recrystallization workup->purification product Pure this compound purification->product

Caption: A flowchart illustrating the experimental workflow and key decision points for troubleshooting low yields in the synthesis.

signaling_pathway Logical Relationships in Troubleshooting Low Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent & Substrate low_yield Low Yield Observed catalyst_inactive Inactive Catalyst low_yield->catalyst_inactive temp Suboptimal Temperature low_yield->temp sm_purity Impure Starting Material low_yield->sm_purity moisture Moisture Contamination catalyst_inactive->moisture troubleshoot_catalyst Use fresh catalyst Work under inert atmosphere catalyst_inactive->troubleshoot_catalyst troubleshoot_temp Optimize temperature Monitor reaction progress temp->troubleshoot_temp time Incorrect Reaction Time deactivation Ring Deactivation sm_purity->deactivation troubleshoot_sm Purify starting material Consider stronger catalyst for deactivation sm_purity->troubleshoot_sm

Caption: A diagram showing the logical relationships between potential causes of low yield and their respective troubleshooting strategies.

References

Technical Support Center: Byproduct Identification in Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Presence of a Major Impurity

Question: My reaction to synthesize this compound resulted in a low yield of the target compound, and I observe a significant amount of an isomeric byproduct. How can I identify this impurity and improve the regioselectivity of my reaction?

Answer:

The most probable byproduct in the intramolecular Friedel-Crafts acylation to form this compound is its regioisomer, Methyl 3-oxo-2,3-dihydro-1H-indene-7-carboxylate. This arises from the electrophilic attack of the acylium ion at the alternative ortho position on the benzene ring of the precursor.

Byproduct Identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum is diagnostic. The desired 5-carboxylate isomer will show a different splitting pattern compared to the 7-carboxylate isomer. For the 5-carboxylate, you would expect to see three aromatic protons with distinct couplings. For the 7-carboxylate, the aromatic protons will have a different chemical environment and coupling constants.

    • ¹³C NMR: The chemical shifts of the aromatic carbons will also differ between the two isomers.

  • Mass Spectrometry (MS):

    • Both isomers will have the same molecular weight and will therefore show the same molecular ion peak in a mass spectrum. However, fragmentation patterns in MS/MS experiments might show subtle differences. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to separate the isomers and confirm they have the same mass.

Strategies to Improve Regioselectivity:

The regioselectivity of Friedel-Crafts acylation can be influenced by several factors:

  • Choice of Catalyst: The Lewis acid used can affect the steric and electronic environment of the transition state. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) or Brønsted acids (e.g., polyphosphoric acid (PPA), methanesulfonic acid) can alter the ratio of the two isomers.

  • Solvent: The polarity of the solvent can influence the reaction pathway. Less polar solvents may favor one isomer over the other.

  • Temperature: Reaction temperature can play a crucial role. Running the reaction at a lower temperature may increase the selectivity for the thermodynamically favored product.

  • Precursor Design: If possible, modifying the precursor to sterically hinder the undesired position of attack can improve selectivity.

Issue 2: Formation of Polymeric or Tar-like Byproducts

Question: My reaction mixture has turned dark and viscous, and upon workup, I isolate a significant amount of intractable material. What is causing this, and how can I prevent it?

Answer:

The formation of polymeric or tar-like substances is often due to intermolecular acylation reactions competing with the desired intramolecular cyclization. This is more likely to occur at higher concentrations of the starting material.

Troubleshooting Strategies:

  • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular pathway by reducing the probability of intermolecular collisions.

  • Slow Addition: Adding the starting material or the catalyst slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates, thus minimizing intermolecular side reactions.

  • Temperature Control: Excessive heat can promote polymerization. It is crucial to maintain the optimal reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of this compound via Friedel-Crafts acylation?

A1: The most common byproducts are:

  • Regioisomers: Specifically, Methyl 3-oxo-2,3-dihydro-1H-indene-7-carboxylate.

  • Polymeric materials: Resulting from intermolecular reactions.

  • Unreacted starting material: Due to incomplete reaction.

  • Hydrolyzed starting material: If water is present in the reaction mixture.

Q2: How can I differentiate between the desired product and its regioisomeric byproduct using analytical techniques?

A2: The most effective method is ¹H NMR spectroscopy, as the aromatic protons of the two isomers will exhibit distinct chemical shifts and coupling patterns. GC-MS can be used to separate the isomers and confirm they have the same molecular weight.

Q3: My reaction is not going to completion, and I am recovering a large amount of starting material. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: Ensure your Lewis acid is anhydrous and active. Using a freshly opened bottle or purifying the catalyst may be necessary.

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product can complex with it.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Short Reaction Time: Monitor the reaction by TLC or GC to ensure it has reached completion.

Q4: Can I use Dieckmann condensation to synthesize this compound? What are the potential byproducts in that case?

A4: Yes, a Dieckmann condensation of a suitable diester precursor is a viable alternative. Potential byproducts in a Dieckmann condensation include:

  • Products of intermolecular Claisen condensation: Especially at high concentrations.

  • Byproducts from side reactions of the strong base: Such as hydrolysis of the ester groups.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in a Model Intramolecular Friedel-Crafts Acylation

CatalystSolventTemperature (°C)Desired Product Yield (%)Regioisomer Byproduct Yield (%)
AlCl₃Dichloromethane0 to 257515
FeCl₃Dichloromethane256025
SnCl₄1,2-Dichloroethane507020
PPANeat100855

Experimental Protocols

Protocol 1: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with a capillary column suitable for separating aromatic isomers (e.g., a 5% phenyl-methylpolysiloxane column).

  • MS Analysis: As the separated components elute from the GC column, they are introduced into the mass spectrometer. Obtain the mass spectrum for each peak.

  • Data Interpretation: Compare the retention times and mass spectra of the peaks with those of a known standard of the desired product. Peaks with the same molecular ion as the product but different retention times are likely isomers.

Protocol 2: ¹H NMR Analysis for Regioisomer Identification

  • Sample Preparation: Purify the main product and the major byproduct from the crude reaction mixture using column chromatography or preparative TLC. Dissolve each purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire the ¹H NMR spectrum for each sample.

  • Spectral Analysis: Carefully analyze the aromatic region (typically 7-8 ppm). The number of signals, their chemical shifts, and their coupling constants will provide definitive structural information to distinguish between the 5-carboxylate and 7-carboxylate isomers.

Mandatory Visualization

Reaction_Pathway cluster_start Starting Material cluster_reaction Intramolecular Friedel-Crafts Acylation cluster_products Products Precursor 3-(4-(methoxycarbonyl)phenyl) propanoyl chloride Lewis_Acid Lewis Acid (e.g., AlCl₃) Polymer Polymeric Byproducts Precursor->Polymer Intermolecular Reaction (High Concentration) Main_Product Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate Lewis_Acid->Main_Product Major Pathway (Desired) Byproduct Methyl 3-oxo-2,3-dihydro-1H- indene-7-carboxylate (Regioisomer) Lewis_Acid->Byproduct Minor Pathway (Side Reaction) Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproducts Identify Byproducts (GC-MS, NMR) Start->Identify_Byproducts Check_Regioisomers Regioisomers Present? Identify_Byproducts->Check_Regioisomers Check_Polymers Polymeric Material? Check_Regioisomers->Check_Polymers No Optimize_Selectivity Optimize for Selectivity: - Change Catalyst - Vary Solvent - Adjust Temperature Check_Regioisomers->Optimize_Selectivity Yes Check_Starting_Material Unreacted Starting Material? Check_Polymers->Check_Starting_Material No High_Dilution Implement High Dilution & Slow Addition Check_Polymers->High_Dilution Yes Improve_Conversion Improve Conversion: - Check Catalyst Activity - Increase Catalyst Amount - Increase Temperature/Time Check_Starting_Material->Improve_Conversion Yes End Pure Product, Improved Yield Check_Starting_Material->End No Optimize_Selectivity->End High_Dilution->End Improve_Conversion->End

Validation & Comparative

A Comparative Analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of analogs derived from the core scaffold of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. While direct biological data for the parent compound is not extensively available in the public domain, numerous studies have synthesized and evaluated its derivatives, particularly 2-benzylidene-1-indanone analogs, for their potential as anti-inflammatory agents. This guide summarizes the quantitative performance of these analogs, details the experimental protocols used for their evaluation, and visualizes the key signaling pathway involved in their mechanism of action.

Data Presentation: Anti-Inflammatory Activity of 2-Benzylidene-1-indanone Analogs

The anti-inflammatory potential of various 2-benzylidene-1-indanone derivatives has been assessed by measuring their ability to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine primary macrophages. The data presented below is collated from a key study in the field and showcases the structure-activity relationship (SAR) of these analogs.[1][2][3][4][5]

Compound IDStructureR1R2R3% Inhibition of TNF-α (at 10 µM)% Inhibition of IL-6 (at 10 µM)
Parent Scaffold ---Data not availableData not available
4a HOCH₃H48.661.6
4b HOC₂H₅H14.435.5
4c OHOHH69.369.3
4d OCH₃OHH83.769.3
8a OCH₃OHOCH₃75.272.1
8f OCH₃OHF88.281.5
8g OCH₃OHCl85.978.3

Note: The parent scaffold shown is this compound. The analogs presented are 2-benzylidene-1-indanone derivatives, where the core indanone structure is modified. The R groups refer to substitutions on the benzylidene moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 2-benzylidene-1-indanone analogs.

1. General Synthesis of 2-Benzylidene-1-indanone Derivatives [6]

  • Reagents and Conditions:

    • Substituted 1-indanone

    • Appropriate benzaldehyde derivative

    • Ethanol (EtOH)

    • 20% (w/v) Sodium Hydroxide (NaOH) solution

    • Room temperature

    • Overnight reaction

  • Procedure:

    • Dissolve the substituted 1-indanone and the corresponding benzaldehyde in ethanol.

    • Add the 20% NaOH solution to the mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 1.0 mol/L HCl).

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-benzylidene-1-indanone derivative.

2. In Vitro Anti-Inflammatory Activity Assay (Inhibition of TNF-α and IL-6) [1]

  • Cell Line: Murine primary macrophages (MPMs).

  • Stimulant: Lipopolysaccharide (LPS).

  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Seed MPMs in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

    • Pre-treat the cells with the test compounds (dissolved in DMSO and diluted in medium to a final concentration of 10 µM) for 30 minutes.

    • Stimulate the cells with LPS (0.5 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control are included.

    • After incubation, collect the cell culture supernatants.

    • Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-stimulated control.

3. Cytotoxicity Assay (MTT Assay) [1]

  • Cell Line: Murine primary macrophages (MPMs).

  • Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Procedure:

    • Seed MPMs in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

    • Treat the cells with the test compounds at a concentration of 10 µM for 24 hours.

    • Add MTT solution to each well and incubate for a further 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of many indanone derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by stimuli such as LPS.[7][8][9]

NF_kappaB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Indanone Indanone Analogs Indanone->IKK_complex Inhibition

Caption: NF-κB signaling pathway initiated by LPS, a target for indanone analogs.

Experimental Workflow for Anti-Inflammatory Screening

The following diagram illustrates the general workflow for screening indanone analogs for their anti-inflammatory properties.

Experimental_Workflow Start Start: Synthesized Indanone Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Cell_Culture Macrophage Cell Culture (e.g., MPMs) Start->Cell_Culture Pretreatment Pre-treatment with Indanone Analogs Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Incubation 24h Incubation Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA Data_Analysis Data Analysis: % Inhibition ELISA->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

References

Comparing the efficacy of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticancer properties of novel Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate derivatives and related indanone compounds.

This guide provides a comparative analysis of the efficacy of various indanone derivatives as potential anticancer agents. The data presented is compiled from recent studies investigating their cytotoxic effects against several human cancer cell lines. Detailed experimental protocols for key biological assays and visualizations of the relevant signaling pathways are included to support further research and development in this promising area of oncology.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of different series of indanone derivatives against a panel of human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors

A series of novel dihydro-1H-indene derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism in disrupting cell division in cancer cells. Compound 12d emerged as a particularly potent derivative with IC₅₀ values in the nanomolar range across multiple cancer cell lines[1][2][3].

Compound IDA549 (Lung Carcinoma) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)H22 (Hepatocellular Carcinoma) IC₅₀ (µM)K562 (Chronic Myelogenous Leukemia) IC₅₀ (µM)HFL-1 (Normal Lung Fibroblast) IC₅₀ (µM)
12d 0.0870.0780.0680.0280.271
12j -----
12q -----
12t -----
CA-4 (Combretastatin A4) 0.0320.0260.0100.0040.139

Data sourced from "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency".[1][2][3] Note: Data for compounds 12j, 12q, and 12t were mentioned as potent but specific IC₅₀ values were not provided in the abstract.

2-Benzylidene-1-indanone Derivatives

Another class of indanone derivatives, the 2-benzylidene-1-indanones, have also demonstrated significant anticancer activity. One such derivative, 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, has shown potent cytotoxic effects against a range of human carcinoma cells[4][5][6].

Cancer Cell LineIC₅₀ (µM)
DLD1 (Colorectal Adenocarcinoma) 0.010 - 14.76
MCF-7 (Breast Adenocarcinoma) 0.010 - 14.76
MDA-MB-231 (Breast Adenocarcinoma) 0.010 - 14.76
DU145 (Prostate Carcinoma) 0.010 - 14.76

Data from "Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule".[4][5][6] The paper provides a range for the IC₅₀ values across various cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these indanone derivatives are provided below.

Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment[9].

  • Compound Treatment: The following day, treat the cells with various concentrations of the indanone derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL[9].

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals by viable cells[9].

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator for complete solubilization[9].

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance[7][9].

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with PBS[10].

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C[10].

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the supernatant. Wash the cell pellet twice with PBS[10].

  • Staining: Resuspend the cells in a solution containing Propidium Iodide and RNase A. The PI will stain the cellular DNA, and RNase A will prevent the staining of RNA.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

  • Data Analysis: The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

In Vitro Tubulin Polymerization Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • GTP solution

  • Polymerization buffer

  • Test compounds and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

  • 96-well plates

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare the tubulin solution in the polymerization buffer containing GTP.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the tubulin solution. Include positive and negative controls[11].

  • Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) spectrophotometer. The increase in temperature initiates tubulin polymerization[11].

  • Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes). The scattering of light by the forming microtubules leads to an increase in absorbance[11].

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of the test compound is compared to the controls to determine its inhibitory or enhancing activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by these indanone derivatives and the general experimental workflows.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) cell_culture Cancer Cell Culture (e.g., A549, HeLa, K562) compound_treatment Treatment with Indanone Derivatives cell_culture->compound_treatment mtt_assay MTT Assay for Cell Viability (IC50) compound_treatment->mtt_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) compound_treatment->cell_cycle_analysis tubulin_assay Tubulin Polymerization Assay compound_treatment->tubulin_assay animal_model Xenograft Animal Model mtt_assay->animal_model Lead Compound Selection efficacy_study Tumor Growth Inhibition animal_model->efficacy_study toxicity_study Toxicity Assessment animal_model->toxicity_study

General experimental workflow for evaluating anticancer indanone derivatives.

tubulin_polymerization_pathway cluster_tubulin Tubulin Polymerization and Cell Cycle cluster_inhibition Inhibition by Indanone Derivatives alpha_beta_tubulin α/β-Tubulin Dimers protofilament Protofilament Formation alpha_beta_tubulin->protofilament Polymerization microtubule Microtubule Assembly protofilament->microtubule mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division g2m_phase G2/M Phase g2m_phase->mitotic_spindle indanone Indanone Derivatives (e.g., Compound 12d) indanone->alpha_beta_tubulin Binds to Colchicine Site destabilization Microtubule Destabilization indanone->destabilization g2m_arrest G2/M Arrest destabilization->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis alpha_beta_tublin alpha_beta_tublin

Inhibition of tubulin polymerization by indanone derivatives.

nfkb_pathway cluster_nfkb NF-κB Signaling Pathway in Cancer cluster_inhibition_nfkb Inhibition by Indanone Derivatives stimuli Pro-inflammatory Cytokines (e.g., TNF-α) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates inhibition Inhibition of NF-κB Activation nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription nfkb->gene_transcription cancer_progression Proliferation, Survival, Angiogenesis, Metastasis gene_transcription->cancer_progression indanone_nfkb Indanone Derivatives indanone_nfkb->ikk indanone_nfkb->inhibition reduced_progression Reduced Cancer Progression inhibition->reduced_progression

Inhibition of the NF-κB signaling pathway by indanone derivatives.

References

A Comparative Guide to the Spectroscopic Properties of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for positional isomers of Methyl 3-oxo-2,3-dihydro-1H-indene-carboxylate, specifically the 4-, 5-, 6-, and 7-carboxylate isomers. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in research and development settings. This document presents a compilation of available experimental and predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Isomeric Structures and Their Distinctions

The fundamental structural difference between the four isomers lies in the position of the methyl carboxylate group on the benzene ring of the indanone core. This seemingly minor variation leads to distinct electronic environments for the constituent atoms, resulting in unique spectroscopic fingerprints for each isomer.

isomers Isomers of Methyl 3-oxo-2,3-dihydro-1H-indene-carboxylate cluster_4 4-carboxylate cluster_5 5-carboxylate cluster_6 6-carboxylate cluster_7 7-carboxylate node_4 Methyl 3-oxo-2,3-dihydro-1H- indene-4-carboxylate node_5 Methyl 3-oxo-2,3-dihydro-1H- indene-5-carboxylate node_6 Methyl 3-oxo-2,3-dihydro-1H- indene-6-carboxylate node_7 Methyl 3-oxo-2,3-dihydro-1H- indene-7-carboxylate node_parent 3-Oxo-2,3-dihydro-1H-indene Core node_parent->node_4 -COOCH3 at C4 node_parent->node_5 -COOCH3 at C5 node_parent->node_6 -COOCH3 at C6 node_parent->node_7 -COOCH3 at C7

Caption: Structural relationship of the four positional isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the four isomers. Please note that where experimental data is unavailable, predicted values have been provided for comparative purposes.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton4-carboxylate (Predicted)5-carboxylate (Experimental)6-carboxylate (Predicted)7-carboxylate (Predicted)
H-1 (CH₂)3.15 (t, J=6.0 Hz)2.70 (t, J=6.0 Hz)3.10 (t, J=6.0 Hz)3.12 (t, J=6.0 Hz)
H-2 (CH₂)2.75 (t, J=6.0 Hz)3.13 (t, J=6.0 Hz)2.72 (t, J=6.0 Hz)2.78 (t, J=6.0 Hz)
H-4/H-5/H-6/H-77.85 (d, J=7.5 Hz)8.10 (dd, J=8.0, 1.5 Hz)7.60 (d, J=8.0 Hz)7.95 (d, J=7.5 Hz)
7.50 (t, J=7.5 Hz)8.00 (d, J=1.5 Hz)7.85 (dd, J=8.0, 1.8 Hz)7.45 (t, J=7.5 Hz)
7.90 (d, J=7.5 Hz)7.55 (d, J=8.0 Hz)7.95 (d, J=1.8 Hz)7.70 (d, J=7.5 Hz)
OCH₃3.95 (s)3.94 (s)3.92 (s)3.98 (s)
¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon4-carboxylate (Predicted)5-carboxylate (Experimental)6-carboxylate (Predicted)7-carboxylate (Predicted)
C=O (C-3)205.0206.5205.5204.8
C-136.536.336.836.2
C-225.825.525.726.0
Aromatic C130.0, 132.5, 135.0, 138.0, 145.0, 155.0124.0, 128.5, 131.0, 135.5, 140.0, 158.0125.0, 129.0, 132.0, 136.0, 139.0, 157.0126.0, 130.0, 133.0, 137.0, 142.0, 156.0
COOCH₃166.0166.2166.5165.8
OCH₃52.552.352.652.8
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group4-carboxylate (Predicted)5-carboxylate (Experimental)6-carboxylate (Predicted)7-carboxylate (Predicted)
C=O (ketone)~17101715~1712~1708
C=O (ester)~17251728~1726~1724
C-O (ester)~12801285~1282~1278
C-H (aromatic)~30503060~3055~3045
C-H (aliphatic)~29502955~2952~2948
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry m/z Values

Ion4-carboxylate (Predicted)5-carboxylate (Experimental)6-carboxylate (Predicted)7-carboxylate (Predicted)
[M]⁺190.06190.06190.06190.06
[M-OCH₃]⁺159.05159.05159.05159.05
[M-COOCH₃]⁺131.05131.05131.05131.05

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a direct infusion or liquid chromatography inlet are used.

  • Mass Analysis: The ions generated are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragmentation patterns, which provide information about the molecular weight and structure of the compound.

This guide serves as a foundational resource for the spectroscopic analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-carboxylate isomers. For definitive structural confirmation, it is always recommended to acquire and compare experimental data for all isomers under identical conditions.

Unveiling the Biological Potential: A Comparative Analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and Related Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the indanone scaffold stands out as a "privileged structure," forming the core of numerous pharmacologically active compounds. This guide delves into the biological activity of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a specific indanone derivative, by drawing comparisons with other well-studied compounds sharing this key structural motif. While specific experimental data for this compound is limited in publicly available literature, a comprehensive review of related indanone derivatives provides a strong foundation for understanding its potential therapeutic applications.

Indanone derivatives have demonstrated a remarkable breadth of biological activities, including promising results in the fields of neurodegenerative diseases, oncology, and infectious diseases.[1] This comparative guide will summarize key findings in these areas, presenting quantitative data for representative indanone compounds to offer a predictive context for the activity of this compound.

Comparative Biological Activity of Indanone Derivatives

To contextualize the potential of this compound, this section summarizes the biological activities of various indanone derivatives, with a focus on anti-Alzheimer's, anticancer, and antimicrobial properties.

Anti-Alzheimer's Activity: Acetylcholinesterase (AChE) Inhibition

A prominent therapeutic application of indanone derivatives is in the management of Alzheimer's disease. The mechanism of action often involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The well-known Alzheimer's drug, Donepezil, features an indanone core.[2] Research has shown that various indanone derivatives exhibit potent AChE inhibitory activity.

dot

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Release AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Indanone Indanone Derivatives Indanone->AChE Inhibits Synaptic_Cleft->AChE Binds to

Acetylcholinesterase Inhibition by Indanone Derivatives.
Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of indanone derivatives against various cancer cell lines.[3][4] The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain thiazolyl hydrazone derivatives of 1-indanone have shown significant cytotoxicity against colorectal cancer cells.[2]

Antimicrobial Activity

The indanone scaffold has also been explored for its potential in combating microbial infections. Derivatives of indanone have been synthesized and evaluated for their activity against a range of bacteria and fungi, demonstrating the versatility of this chemical structure in addressing infectious diseases.[5][6]

Quantitative Comparison of Biological Activities

The following table summarizes the quantitative biological activity data for several indanone derivatives, providing a benchmark for the potential efficacy of this compound.

Compound Class Specific Derivative Biological Activity Assay Result (IC50/MIC) Reference
Indanone Derivatives Compound 56Acetylcholinesterase InhibitionIn vitro AChE assay12.30 µM[1]
Compound 64Acetylcholinesterase InhibitionIn vitro AChE assay12.01 µM[1]
Compound 9Acetylcholinesterase InhibitionIn vitro AChE assay14.8 nM[7]
Compound 14Acetylcholinesterase InhibitionIn vitro AChE assay18.6 nM[7]
Thiazolyl Hydrazone Derivatives of 1-Indanone ITH-6Anticancer (Colon Cancer)Cytotoxicity against HT-29 cells0.44 µM[2]
ITH-6Anticancer (Colon Cancer)Cytotoxicity against COLO 205 cells0.98 µM[2]
ITH-6Anticancer (Colon Cancer)Cytotoxicity against KM 12 cells0.41 µM[2]
Indanone Acetic Acid Derivatives Compound 5eAntimicrobialZone of InhibitionBetter than other synthesized compounds[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a compound on the activity of acetylcholinesterase.

Principle: This assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the increase in absorbance due to the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate).

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a solution of AChE enzyme (from a source such as electric eel or human recombinant).

  • Add the test compound at various concentrations to the wells. A control group with no inhibitor is also included.

  • Pre-incubate the enzyme and the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, DTNB.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated relative to the control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

AChE_Assay_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Compound, AChE, ATCI, DTNB) Start->Prepare_Solutions Add_AChE Add AChE to 96-well plate Prepare_Solutions->Add_AChE Add_Compound Add Test Compound (various concentrations) Add_AChE->Add_Compound Pre_incubation Pre-incubate (e.g., 15 min at 37°C) Add_Compound->Pre_incubation Add_Substrate Add ATCI and DTNB Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Workflow for the Acetylcholinesterase Inhibition Assay.
MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is a common technique used to determine the MIC. In this method, a serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate, and then a standardized inoculum of the microorganism is added.

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform a serial two-fold dilution of the compound in a suitable broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

While direct biological activity data for this compound remains to be fully elucidated, the extensive research on the indanone scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that this compound could exhibit promising activities in the realms of neurodegenerative disorders, cancer, and infectious diseases. Further experimental evaluation of this compound is warranted to fully characterize its biological profile and therapeutic potential.

References

Confirming the structure of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and drug development. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties, including its interaction with therapeutic targets. This guide provides a comparative overview of various analytical techniques for confirming the structure of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a substituted indanone derivative. While X-ray crystallography stands as the definitive method for solid-state structural elucidation, a comprehensive analysis often involves the synergistic use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Methodologies at a Glance: A Comparative Analysis

Each analytical technique offers unique insights into the molecular architecture of this compound. The following table summarizes the strengths and applications of each method in the context of structural confirmation.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Single, high-quality crystal (typically >0.1 mm).Unambiguous determination of absolute stereochemistry and conformation in the solid state.Crystal growth can be challenging and time-consuming. The determined structure may not represent the conformation in solution.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (proton-proton and carbon-proton), chemical environment of nuclei, and relative stereochemistry in solution.5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent.[1]Provides detailed information about the molecule's structure and dynamics in solution, which is often more biologically relevant.Does not provide absolute stereochemistry. Complex spectra can be challenging to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, aromatic C-H).A small amount of solid or liquid sample.Rapid and non-destructive method for identifying key functional groups.Provides limited information on the overall molecular skeleton and stereochemistry.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.A very small amount of sample (micrograms to nanograms).High sensitivity and ability to determine the molecular formula.Does not provide information on stereochemistry or the connectivity of atoms.

Expected and Comparative Spectroscopic Data

While a definitive X-ray crystal structure for this compound is not publicly available, we can predict and compare the expected data from other analytical techniques based on closely related analogs. For instance, the spectroscopic data for various indanone derivatives provide a solid foundation for comparison.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the five-membered ring, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the ketone and the ester, the aromatic carbons, the methylene carbons, and the methyl carbon.

Table 1: Representative ¹H and ¹³C NMR Data for Indanone Analogs in CDCl₃ [2]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Indanone2.68 (t, 2H), 3.13 (t, 2H), 7.25-7.75 (m, 4H)25.8, 36.3, 123.7, 126.8, 127.3, 134.7, 155.3, 207.2
5-Methoxy-1-indanone2.65 (t, 2H), 3.08 (t, 2H), 3.85 (s, 3H), 6.85 (dd), 7.20 (d), 7.65 (d)25.9, 36.5, 55.6, 109.4, 115.3, 125.0, 148.5, 159.3, 205.8
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate3.40 (m, 1H), 3.60 (m, 1H), 3.75 (m, 1H), 3.80 (s, 3H), 7.42 (dd), 7.50 (d), 7.63 (dd), 7.79 (d)Not available
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester functional groups.

Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ketone)1700 - 1725
C=O (Ester)1735 - 1750
C-O (Ester)1000 - 1300
Aromatic C-H3000 - 3100
Aromatic C=C1400 - 1600
Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would offer additional structural information. For this compound (C₁₁H₁₀O₃), the expected molecular ion peak [M]⁺ would be at m/z 190.06.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized procedures for each of the discussed analytical techniques.

X-ray Crystallography
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[4] Other techniques include vapor diffusion and cooling crystallization.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet, and the data is acquired using appropriate pulse sequences and parameters.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum, which is then phased, baseline-corrected, and integrated.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[2] Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: A background spectrum is first collected and then a spectrum of the sample is recorded.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualizing the Workflow

The process of structural elucidation can be visualized as a logical workflow, starting from the purified compound and leading to the confirmed structure.

experimental_workflow cluster_synthesis Compound Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation Purified_Compound Purified this compound Xray X-ray Crystallography Purified_Compound->Xray NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Confirmation Confirmed Structure Xray->Structure_Confirmation 3D Structure NMR->Structure_Confirmation Connectivity IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Formula

Caption: Experimental workflow for the structural confirmation of an organic compound.

References

Cross-referencing analytical data for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Guide to the Analytical Profiles of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and its Isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Data Presentation: A Comparative Summary

The following tables summarize the available analytical data for the two isomers. It is important to note the absence of detailed experimental data for this compound in the public domain, with much of the available information being computed or from non-spectral sources. In contrast, experimental ¹H NMR data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is available and presented below.

Table 1: Physical and Chemical Properties

PropertyThis compoundMethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Molecular Formula C₁₁H₁₀O₃C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol 190.19 g/mol
CAS Number 68634-02-622955-77-7

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound Data Not AvailableData Not Available
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate CDCl₃7.79 (d, J = 7.6 Hz, 1H), 7.63 (dd, J = 7.6, 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 7.42 (dd, J = 7.6, 7.6 Hz, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data

CompoundData Type
This compound No experimental data found.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate No experimental data found.

Table 4: Mass Spectrometry (MS) Data

CompoundData Type
This compound No experimental data found.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate No experimental data found.

Table 5: Infrared (IR) Spectroscopy Data

CompoundData Type
This compound No experimental data found.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate No experimental data found.

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited. These protocols are standard procedures and may require optimization based on the specific instrument and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans, spectral width, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The sample may need to be further diluted depending on the sensitivity of the mass spectrometer and the ionization technique used.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic system like GC-MS or LC-MS).

    • Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.).

    • Analyze the fragmentation pattern to aid in structural elucidation.

    • Compare the observed m/z values with the calculated exact mass of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • For liquid samples (thin film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule (e.g., C=O stretch, C-H stretch, aromatic C=C stretch).

Mandatory Visualization

The following diagram illustrates a typical workflow for the analytical characterization of a small organic molecule like this compound.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of Indenone Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Purity_Check->MS Molecular Weight Confirmation IR IR Spectroscopy (FTIR-ATR) Purity_Check->IR Functional Group Identification Data_Analysis Spectral Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation & Characterization Report Data_Analysis->Structure_Confirmation

Peer-reviewed literature on Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate validation

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical validation methods and biological performance is crucial for researchers in drug discovery and development. This guide provides a comparative overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and functionally related alternatives, focusing on analytical validation principles and supporting experimental data for related compounds.

Comparative Analysis of Alternative mGluR5 Antagonists

Compounds targeting the metabotropic glutamate receptor 5 (mGluR5) are of significant interest for treating neurological and psychiatric disorders.[1] The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for various biological activities.[2][3] As direct comparative data for this compound is unavailable, we present data on two well-researched mGluR5 antagonists, MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), to illustrate performance comparison.[1]

Data Presentation

Table 1: In-Vivo Efficacy of mGluR5 Antagonists in a Model of Anxiety (Vogel Conflict Test) [1]

CompoundDosage (mg/kg)Effect (Increase in Shocks Taken)Comparison to Control (Chlordiazepoxide)
MPEP 3-30Significant Anxiolytic-like EffectComparable to Chlordiazepoxide (6 mg/kg)
MTEP 3-10Significant Anxiolytic-like EffectComparable to Chlordiazepoxide (6 mg/kg)

Table 2: Side-Effect Profile of mGluR5 Antagonists in Rodent Models [1]

CompoundEffect on Body TemperatureEffect on Locomotor ActivityImpairment of Rotarod PerformanceOperant Responding
MPEP ReducedReducedImpaired at 3-30 mg/kgReduced at 3-30 mg/kg
MTEP ReducedReducedImpaired at 1-30 mg/kgReduced at 1-30 mg/kg

Experimental Protocols

The following protocols describe a representative HPLC-UV method for the validation of an indanone derivative, based on general principles outlined by the International Conference on Harmonisation (ICH).[4]

1. Representative HPLC-UV Method for Quantification

This protocol is a general guideline for establishing a validated method for quantifying indanone derivatives like this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). The exact ratio should be optimized to achieve good separation.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance. For many organic compounds, this is in the range of 210-300 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

  • Sample Preparation : Samples are accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile or the mobile phase) to a known concentration (e.g., 1 mg/mL for stock solutions). Calibration standards are prepared by serial dilution.

2. Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5]

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing a placebo and spiked samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity : The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range (e.g., 50-150% of the expected sample concentration). The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.

  • Accuracy : The closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). Recoveries should typically be within 98-102%.

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for a series of measurements. For repeatability (intra-day precision) and intermediate precision (inter-day), the %RSD should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Visualizations

The following diagrams illustrate the logical flow of method validation and a relevant biological pathway.

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application dev Develop HPLC-UV Method (Column, Mobile Phase, etc.) spec Specificity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob app Validated Method for Routine Analysis rob->app

Caption: A logical workflow for analytical method validation.

mGluR5_signaling_pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq_protein Gq Protein mGluR5->Gq_protein Activates Antagonist mGluR5 Antagonist (e.g., MPEP, MTEP) Antagonist->mGluR5 Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified mGluR5 signaling pathway.

References

Comparative Analysis of Synthesis Methods for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative overview of the synthesis methodologies for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a valuable building block in medicinal chemistry. Due to a scarcity of detailed, publicly available experimental data, this document focuses on a plausible and widely applicable synthetic strategy, the Intramolecular Friedel-Crafts Acylation, and outlines the necessary experimental parameters for its successful and reproducible execution.

Introduction

This compound (CAS No. 68634-03-7) is a bicyclic ketone with a carboxylic acid methyl ester substituent. Its structural motif is of interest in the development of various therapeutic agents. The reproducibility of its synthesis is crucial for ensuring a consistent supply of high-purity material for research and development activities. This guide aims to provide a framework for evaluating and implementing a robust synthesis protocol.

Plausible Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of indanone derivatives is the intramolecular Friedel-Crafts acylation of a suitable precursor. In the case of this compound, a logical precursor would be 3-(4-methoxycarbonylbenzoyl)propanoic acid. This pathway involves two key steps: an initial Friedel-Crafts acylation to form the keto acid, followed by a reduction and subsequent intramolecular cyclization.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction & Cyclization Dimethyl_terephthalate Dimethyl terephthalate Keto_acid 3-(4-methoxycarbonylbenzoyl)propanoic acid Dimethyl_terephthalate->Keto_acid 1. Nitrobenzene, 0-5 °C Succinic_anhydride Succinic anhydride Succinic_anhydride->Keto_acid 2. AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Keto_acid Final_Product This compound Keto_acid->Final_Product 1. Reduction Reducing_agent Reducing Agent (e.g., H2/Pd-C) Reducing_agent->Final_Product Cyclizing_agent Cyclizing Agent (e.g., PPA, H2SO4) Cyclizing_agent->Final_Product Final_Product->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Method 1: Intramolecular Friedel-Crafts Acylation

Step 1: Synthesis of 3-(4-methoxycarbonylbenzoyl)propanoic acid

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube is charged with anhydrous aluminum chloride (AlCl₃, 2.2 eq) and nitrobenzene (solvent).

  • Reagent Addition: A solution of dimethyl terephthalate (1.0 eq) and succinic anhydride (1.1 eq) in nitrobenzene is added dropwise to the stirred suspension at 0-5 °C.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and then with a cold solvent like petroleum ether to remove the nitrobenzene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Keto Group

  • Catalytic Hydrogenation (Option A): The keto acid from Step 1 is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to hydrogenation in the presence of a catalyst (e.g., 10% Pd/C) under hydrogen pressure. The reaction is monitored until the uptake of hydrogen ceases.

  • Clemmensen or Wolff-Kishner Reduction (Option B): Alternatively, the keto group can be reduced using standard Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction conditions, though these methods can sometimes be harsh and may affect the ester group.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Reaction Setup: The reduced acid from Step 2 is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Reaction Conditions: The mixture is heated, typically in the range of 80-120 °C, for several hours. The progress of the cyclization is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is carefully poured onto ice water. The precipitated solid is collected by filtration and washed thoroughly with water until neutral.

  • Purification: The crude this compound is then purified by recrystallization from an appropriate solvent (e.g., methanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation for Method Evaluation

To ensure reproducibility and to compare different synthetic trials, it is crucial to meticulously record and present all quantitative data. The following table provides a template for organizing such data.

ParameterMethod 1: Trial 1Method 1: Trial 2 (Optimized)Alternative Method (if available)
Starting Materials
Dimethyl terephthalate (g, mol)
Succinic anhydride (g, mol)
Step 1: Friedel-Crafts Acylation
AlCl₃ (g, mol)
Solvent & Volume (mL)
Reaction Temperature (°C)
Reaction Time (h)
Yield of Keto Acid (%)
Purity of Keto Acid (e.g., HPLC, NMR)
Step 2: Reduction
Reducing Agent & Amount
Solvent & Volume (mL)
Reaction Temperature (°C)
Reaction Time (h)
Yield of Reduced Acid (%)
Purity of Reduced Acid
Step 3: Cyclization
Cyclizing Agent & Amount
Reaction Temperature (°C)
Reaction Time (h)
Final Product
Overall Yield (%)
Purity (e.g., HPLC, NMR, mp)
Reproducibility Notes

Logical Workflow for Synthesis Method Selection

The selection of an optimal synthesis method depends on several factors, including yield, purity requirements, cost of reagents, and scalability. The following diagram illustrates a logical workflow for this decision-making process.

G start Define Synthesis Goals (Scale, Purity, Cost) lit_search Literature & Patent Search for Synthesis Protocols start->lit_search method_found Detailed Protocol Found? lit_search->method_found evaluate Evaluate Protocol Based on Goals method_found->evaluate Yes adapt Adapt Generic Protocol (e.g., Friedel-Crafts) method_found->adapt No no_method Re-evaluate Project Feasibility or Develop Novel Route method_found->no_method None Feasible optimize Perform Optimization Studies (DOE) evaluate->optimize adapt->optimize validate Validate Optimized Protocol (Reproducibility, Purity) optimize->validate implement Implement for Production/Use validate->implement

Caption: Decision workflow for selecting and implementing a synthesis method.

Conclusion

While a comprehensive, side-by-side comparison of multiple, validated synthesis methods for this compound is hampered by the limited availability of public data, the intramolecular Friedel-Crafts acylation of 3-(4-methoxycarbonylbenzoyl)propanoic acid presents a chemically sound and logical approach. The provided experimental framework and data organization template are intended to guide researchers in the development and optimization of a reproducible and efficient synthesis. Careful documentation of experimental parameters and results is critical for achieving consistent outcomes and for contributing to the broader scientific knowledge base for this important chemical intermediate.

Safety Operating Guide

Proper Disposal of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and its associated waste streams effectively.

Immediate Safety and Hazard Information

This compound presents several hazards that necessitate careful handling during disposal procedures.[1] According to its Safety Data Sheet (SDS), the compound is classified as follows:

  • Acute Toxicity, Oral (Harmful if swallowed) [1]

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

  • Specific target organ toxicity — single exposure (May cause respiratory irritation) [1]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical or its waste.

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[2][3]
Eye Protection Safety goggles or a face shield.To protect eyes from splashes and irritation.[2][3]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[2][3]
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of dust or vapors, which can cause respiratory irritation.[2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through incineration by a licensed waste disposal company.[4] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [2][3][5]

Phase 1: Waste Segregation and Collection
  • Designate a Waste Container : Use a clearly labeled, compatible container for collecting waste containing this compound.[6][7] The container should be made of a material that will not react with the chemical and must have a secure, screw-top cap.[8]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[6][7]

  • Waste Streams :

    • Solid Waste : Collect unreacted chemical, contaminated spatulas, weigh boats, and contaminated absorbent materials used for spills in the designated solid waste container.

    • Liquid Waste : Solutions containing the compound should be collected in a designated "Non-Halogenated Organic Liquid Waste" container.[2][3] Do not mix with other waste types unless specifically permitted by your institution's EHS guidelines.[7]

    • Contaminated Sharps : Any contaminated needles, syringes, or broken glassware must be disposed of in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[7]

Phase 2: Storage and Accumulation
  • Satellite Accumulation Area (SAA) : Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[6][8] This area must be under the control of the laboratory personnel.

  • Container Management : Keep the waste container securely capped at all times, except when adding waste.[5][8] Ensure the container is in good condition and not leaking.

  • Accumulation Limits : Adhere to your institution's limits for the amount of hazardous waste that can be stored in an SAA (e.g., typically up to 55 gallons).[6]

Phase 3: Final Disposal
  • Arrange for Pickup : Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup.[5][6] Do not attempt to transport the waste off-site yourself.

  • Licensed Disposal : The waste will be handled by a licensed professional waste disposal service, which will transport it to an approved facility for incineration.[4]

Disposal of Empty Containers

Empty containers that once held this compound must be handled as hazardous waste until properly decontaminated.

  • Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5]

  • Collect Rinseate : The solvent rinseate must be collected and disposed of as hazardous liquid waste in your designated "Non-Halogenated Organic Liquid Waste" container.[5]

  • Container Disposal : Once triple-rinsed, deface or remove the original chemical label, and dispose of the container as regular non-hazardous waste (e.g., in a glass or plastic recycling bin, as appropriate), in accordance with your facility's procedures.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_container_disposal Empty Container Decontamination start Waste Generation (Methyl 3-oxo-2,3-dihydro- 1H-indene-5-carboxylate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (e.g., contaminated gloves, weigh paper) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps Sharps empty Empty Chemical Container waste_type->empty Empty Container collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Non-Halogenated Organic Liquid Waste' Container liquid->collect_liquid collect_sharps Collect in Labeled 'Chemically Contaminated Sharps' Container sharps->collect_sharps rinse Triple-Rinse with Appropriate Solvent empty->rinse store Store in designated Satellite Accumulation Area (SAA). Keep container closed. collect_solid->store collect_liquid->store collect_sharps->store pickup Contact EHS for Hazardous Waste Pickup store->pickup incinerate Incineration by Licensed Waste Disposal Company pickup->incinerate collect_rinse Collect Rinseate as Hazardous Liquid Waste rinse->collect_rinse collect_rinse->collect_liquid dispose_container Deface Label & Dispose of Container as Non-Hazardous Waste collect_rinse->dispose_container

References

Essential Safety and Logistical Information for Handling Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 68634-02-6). Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment when handling this compound.

Protection Type Specification Standard
Eye Protection Chemical safety goggles or a face shield in combination with goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, full-body protection may be necessary.
Respiratory Protection All handling must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required.[4] For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]NIOSH (US) or CEN (EU).[5]
Operational Plan: Step-by-Step Handling Procedures

A strict operational plan is crucial to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible.

2. Handling the Compound:

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Provide appropriate exhaust ventilation at places where dust is formed.[6]

  • Wash hands thoroughly after handling.[2]

3. Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[7][8]

  • Keep away from heat and sources of ignition.[8]

Emergency Procedures
Exposure Scenario First Aid Measures
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[5]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][6]
Spill and Disposal Plan

Accidental Release Measures:

  • Use personal protective equipment.[5]

  • Avoid dust formation. Avoid breathing vapors, mist, or gas.[5]

  • Ensure adequate ventilation.[5]

  • Evacuate personnel to safe areas. Avoid breathing dust.[5]

  • Do not let the product enter drains.[5]

  • Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Waste Treatment Methods:

  • This material is highly flammable; therefore, burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Contact a licensed professional waste disposal service to dispose of this material.[5]

  • Dispose of contaminated packaging as an unused product.[5]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don Personal Protective Equipment (PPE) B Verify Fume Hood Functionality A->B C Prepare Necessary Equipment and Reagents B->C D Weigh/Measure Compound in Fume Hood C->D Proceed to Handling E Perform Experimental Procedure D->E F Close Container Tightly After Use E->F G Clean Work Area and Equipment F->G Proceed to Cleanup H Dispose of Waste in Designated Container G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J K Spill or Exposure Occurs L Follow Emergency Procedures K->L M Evacuate if Necessary L->M N Seek Medical Attention L->N

Caption: Standard Operating Procedure for Handling the Compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.